molecular formula C6H3Cl2NO2 B083527 3,5-Dichloroisonicotinic acid CAS No. 13958-93-5

3,5-Dichloroisonicotinic acid

Cat. No.: B083527
CAS No.: 13958-93-5
M. Wt: 192 g/mol
InChI Key: BUQPTOSHKHYHHB-UHFFFAOYSA-N
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Description

3,5-Dichloroisonicotinic acid is a useful research compound. Its molecular formula is C6H3Cl2NO2 and its molecular weight is 192 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloropyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQPTOSHKHYHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345602
Record name 3,5-Dichloroisonicotinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13958-93-5
Record name 3,5-Dichloroisonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloroisonicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a synthetic chemical compound with significant biological activity, primarily recognized for its role as an inducer of plant defense mechanisms. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway, and a detailed exploration of its mechanism of action in biological systems, particularly in the context of systemic acquired resistance (SAR) in plants. Experimental protocols for the application and assessment of its biological effects are also detailed, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, with the CAS Number 13958-93-5 , is a solid, white to almost white crystalline powder.[1] Its core structure consists of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4.

Table 1: Chemical Identifiers and Computed Properties[2][3]
PropertyValue
CAS Number 13958-93-5
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
IUPAC Name 3,5-dichloropyridine-4-carboxylic acid
Canonical SMILES C1=C(C(=C(C=N1)Cl)C(=O)O)Cl
InChI Key BUQPTOSHKHYHHB-UHFFFAOYSA-N
XLogP3 1.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Table 2: Physical Properties
PropertyValueSource
Melting Point 230 °C (decomposes)[2]
Boiling Point 383.0 ± 37.0 °C (Predicted)[2]
pKa -1.16 ± 0.25 (Predicted)[2]
Appearance White to Almost white powder to crystal[1]
Solubility Information not readily available

Synthesis and Experimental Protocols

A general method for the synthesis of chlorinated nicotinic acid derivatives involves the diazotization of an aminodichloropyridine precursor. For instance, the synthesis of 3,5-dichloroaniline, a related compound, involves bromination, diazotization, and reduction steps.[4] A similar multi-step synthesis starting from an appropriate aminopyridine could potentially yield this compound.

Experimental Workflow: Plausible Synthesis of this compound

G cluster_0 Starting Material cluster_1 Chlorination cluster_2 Purification cluster_3 Final Product Isonicotinic Acid Isonicotinic Acid Chlorination Reaction Chlorination Reaction Isonicotinic Acid->Chlorination Reaction Chlorinating Agent (e.g., SOCl2, Cl2) Purification of Intermediate Purification of Intermediate Chlorination Reaction->Purification of Intermediate Crude Product This compound This compound Purification of Intermediate->this compound Purified Product

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its activity as a synthetic elicitor of plant defense responses, acting as a functional analog of the natural plant hormone salicylic acid (SA). It is known to induce systemic acquired resistance (SAR), a long-lasting and broad-spectrum immunity in plants against a variety of pathogens.

The primary mechanism of action for dichloroisonicotinic acid isomers involves the inhibition of catalase, a key enzyme responsible for detoxifying reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[5] By inhibiting catalase, the intracellular levels of H₂O₂ increase, which then acts as a secondary messenger to activate a cascade of defense-related genes, including pathogenesis-related (PR) proteins. This signaling cascade ultimately leads to the establishment of SAR.

Signaling Pathway: Induction of Systemic Acquired Resistance (SAR)

SAR_Pathway cluster_0 External Stimulus cluster_1 Cellular Target cluster_2 Signaling Cascade cluster_3 Cellular Response 3,5-Dichloroisonicotinic_Acid This compound Catalase Catalase 3,5-Dichloroisonicotinic_Acid->Catalase Inhibition H2O2 Increased H₂O₂ (ROS) Catalase->H2O2 Leads to SA_Pathway Salicylic Acid Signaling Pathway H2O2->SA_Pathway Activates NPR1 NPR1 Activation SA_Pathway->NPR1 PR_Genes PR Gene Expression NPR1->PR_Genes Induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Simplified signaling pathway of SAR induction.

Experimental Protocols for Biological Assays

The primary application of this compound in research is as a tool to study and induce plant defense mechanisms. The following are generalized protocols for its use in such studies.

Protocol 1: Induction of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana

This protocol describes a method to induce SAR in the model plant Arabidopsis thaliana using this compound and subsequently challenge the plant with a pathogen to assess the level of induced resistance.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound solution (e.g., 1 mM in a suitable solvent, with a surfactant like 0.02% Silwet L-77)

  • Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000 at a concentration of 10⁵ CFU/mL)

  • Syringes without needles

  • Spray bottle

  • Growth chambers with controlled light, temperature, and humidity

Procedure:

  • Induction:

    • Prepare a working solution of this compound.

    • Apply the solution to three lower leaves of each plant by either infiltration with a needleless syringe or by spraying the entire plant until runoff.

    • As a control, treat a separate group of plants with the solvent and surfactant solution only.

    • Return the plants to the growth chamber for 2-3 days to allow for the induction of SAR.

  • Pathogen Challenge:

    • Prepare a fresh suspension of the pathogen.

    • Inoculate three upper, systemic (non-treated) leaves of each plant by infiltrating the bacterial suspension into the abaxial side of the leaf.

    • Return the plants to the growth chamber and maintain high humidity for the first 24 hours to facilitate infection.

  • Assessment of Resistance:

    • After 3-4 days post-inoculation, collect leaf discs from the inoculated leaves.

    • Homogenize the leaf discs in a suitable buffer.

    • Perform serial dilutions of the homogenate and plate on appropriate selective media to determine the bacterial titer (CFU/cm² of leaf tissue).

    • Compare the bacterial growth in plants treated with this compound to the control plants. A significant reduction in bacterial growth indicates the successful induction of SAR.

Experimental Workflow: SAR Assay

SAR_Assay_Workflow cluster_0 Plant Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Pathogen Challenge cluster_4 Analysis Arabidopsis_Plants 4-5 week old Arabidopsis plants Induction Apply this compound to lower leaves Arabidopsis_Plants->Induction Control Apply solvent control to lower leaves Arabidopsis_Plants->Control Incubate Incubate for 2-3 days Induction->Incubate Control->Incubate Challenge Inoculate upper leaves with pathogen Incubate->Challenge Quantify Quantify pathogen growth (CFU/cm²) Challenge->Quantify Compare Compare treated vs. control Quantify->Compare

Caption: Workflow for a systemic acquired resistance (SAR) assay.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a research tool for dissecting the molecular mechanisms of plant immunity. Its ability to mimic salicylic acid allows for controlled studies of the SAR pathway without the direct application of a pathogen.

In the context of drug development, while not a therapeutic agent for human diseases itself, the study of isonicotinic acid derivatives and their biological activities can provide insights into the design of novel antimicrobial or immunomodulatory compounds. The structural scaffold of isonicotinic acid is present in several pharmaceuticals, and understanding how substitutions, such as chlorination, affect biological activity is valuable for medicinal chemistry.

Safety and Handling

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical tool for researchers in plant biology and related fields. Its well-defined role as an inducer of systemic acquired resistance through the inhibition of catalase provides a clear mechanism for studying plant defense signaling. While its direct applications in drug development are limited, the principles learned from its mode of action contribute to the broader understanding of chemical biology and the design of bioactive molecules. This guide provides a foundational resource for the safe and effective use of this compound in a research setting.

References

3,5-dichloroisonicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3,5-Dichloroisonicotinic Acid: Molecular Properties

This guide provides essential physicochemical data for this compound, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below.

PropertyValue
Molecular Formula C6H3Cl2NO2[1][2][3]
Molecular Weight 192.00 g/mol [1][3]
IUPAC Name 3,5-dichloropyridine-4-carboxylic acid[1]
CAS Registry Number 13958-93-5[1][3]

Experimental Protocols

Detailed experimental methodologies for the determination of molecular weight and formula typically involve techniques such as mass spectrometry and elemental analysis. Standard operating procedures for these techniques are widely established in the scientific literature and are not detailed here.

Molecular and Property Relationship

The logical relationship between the chemical name and its core properties is illustrated in the following diagram.

Compound This compound Properties Molecular Formula: C6H3Cl2NO2 Molecular Weight: 192.00 g/mol Compound:f0->Properties:f0 has

Relationship between this compound and its molecular properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-dichloroisonicotinic acid, a key intermediate in the development of various pharmaceutical compounds. This document details a robust synthetic protocol and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visual diagrams to illustrate key processes, ensuring a thorough understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The chlorine substituents on the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can modulate its pharmacological activity. A thorough understanding of its synthesis and a complete characterization are crucial for its effective use in drug discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 3,5-dichloropyridine-4-carboxylic acid[1]
CAS Number 13958-93-5[1]
Molecular Formula C₆H₃Cl₂NO₂[1][2][3]
Molecular Weight 192.00 g/mol [1][2]
Appearance White to almost white powder or crystal[3]
Melting Point 230 °C (decomposes)[4]
Boiling Point (Predicted) 383.0 ± 37.0 °C[4]
Density (Predicted) 1.612 ± 0.06 g/cm³[4]
pKa (Predicted) -1.16 ± 0.25[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the carboxylation of 3,5-dichloropyridine via a directed ortho-metalation strategy.

General Reaction Scheme

G 3,5-Dichloropyridine 3,5-Dichloropyridine Intermediate Lithium 3,5-dichloro-4-pyridyl 3,5-Dichloropyridine->Intermediate LDA, THF, -78°C LDA, THF, -78°C LDA, THF, -78°C Product This compound Intermediate->Product 1. CO₂ (gas) 2. H₃O⁺ workup CO2_gas 1. CO₂ (gas) H_workup 2. H₃O⁺ workup

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[4]

Materials:

  • 3,5-Dichloropyridine (5.00 g, 33.8 mmol)

  • n-Butyllithium (2.5 M in hexanes, 14.9 ml, 37.2 mmol)

  • Diisopropylamine (4.10 g, 5.7 ml, 40.6 mmol)

  • Anhydrous Tetrahydrofuran (THF, 50 ml)

  • Carbon Dioxide (gas)

  • Water (deionized)

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane

  • Methanol

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Preparation of the LDA solution: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (25 ml) and diisopropylamine (4.10 g, 5.7 ml, 40.6 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, slowly add n-butyllithium (2.5 M in hexanes, 14.9 ml, 37.2 mmol). Stir the mixture at -78 °C for 30 minutes.

  • Formation of the pyridyl anion: In a separate flask, dissolve 3,5-dichloropyridine (5.00 g, 33.8 mmol) in anhydrous THF (25 ml). Slowly add this solution to the prepared LDA solution at -78 °C. Stir the resulting mixture at this temperature for 1 hour.

  • Carboxylation: Bubble carbon dioxide gas through the reaction mixture for 1-2 hours. A precipitate will gradually form, and the solution color may change from clear to brown.

  • Quenching and Workup: Allow the reaction mixture to slowly warm to room temperature. After 2 hours, quench the reaction by adding water (20 ml).

  • Extraction: Partition the mixture between diethyl ether (100 ml) and 1 M NaOH (100 ml). Separate the aqueous layer and acidify it to a pH of 1 with concentrated HCl.

  • Product Isolation: Extract the acidified aqueous layer with a mixture of dichloromethane and 10% methanol (3 x 50 ml). Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

A summary of the key spectroscopic data is presented in Table 2.

TechniqueDataSource
¹H NMR Spectral data available in databases such as NMRShiftDB.[1]
¹³C NMR Spectral data available in chemical databases.[5]
IR Spectroscopy Data available from various sources.[1]
Mass Spectrometry (GC-MS) m/z Top Peak: 191, m/z 2nd Highest: 193.[1]
Raman Spectroscopy Data available from various sources.[1]
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Synthesized Product (Crude this compound) Purification Recrystallization Synthesis->Purification Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Structure Structural Elucidation Purity->Structure NMR ¹H and ¹³C NMR Structure->NMR MS Mass Spectrometry Structure->MS IR IR Spectroscopy Structure->IR

Caption: Workflow for the purification and characterization of this compound.

Detailed Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the proton signals, and the chemical shifts of the carbon signals to confirm the molecular structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify characteristic absorption bands for the carboxylic acid O-H stretch (broad), C=O stretch, and C-Cl stretches, as well as the aromatic C-H and C=C/C=N vibrations of the pyridine ring.[6][7]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via Gas Chromatography (GC) or direct infusion.

  • Ionization: Use Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak. The isotopic pattern of the two chlorine atoms will be characteristic. Analyze the fragmentation pattern to further confirm the structure.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The provided data and methodologies will be a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for drug discovery and development. The structured presentation of quantitative data and the visual representation of workflows are intended to facilitate a clear and thorough understanding of the core processes involved.

References

Navigating the Solubility Landscape of 3,5-Dichloroisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its journey from the lab to potential therapeutic application. This technical guide addresses the solubility of 3,5-dichloroisonicotinic acid in common laboratory solvents, providing both a summary of available information and a practical framework for its experimental determination.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational understanding of solubility. This compound possesses both polar (carboxylic acid, nitrogen in the pyridine ring) and non-polar (dichlorinated aromatic ring) features. This duality suggests that its solubility will be influenced by the polarity, hydrogen bonding capability, and dielectric constant of the solvent.

A qualitative assessment suggests the following solubility trends:

Solvent ClassCommon Lab SolventsPredicted Qualitative Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe carboxylic acid group can form hydrogen bonds with protic solvents. However, the hydrophobic nature of the dichlorinated ring may limit extensive solubility.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileModerate to HighThese solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors for the carboxylic acid proton, facilitating dissolution.
Non-Polar Hexane, Toluene, Diethyl EtherLowThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Aqueous Base Dilute NaOH, NaHCO₃HighThe acidic carboxylic acid group will be deprotonated by a base to form a highly soluble salt.
Aqueous Acid Dilute HClLowThe presence of excess acid will suppress the deprotonation of the carboxylic acid, and the basicity of the pyridine nitrogen is reduced by the electron-withdrawing chlorine atoms, thus limiting salt formation and solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a common and reliable method for determining the solubility of a compound like this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The shaking facilitates this process.

  • Sample Preparation for Analysis:

    • After equilibration, carefully remove the vials and allow the undissolved solid to settle.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantitative Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated HPLC method or by measuring its absorbance with a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to determine the concentration of the analyte in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add Excess Solid to Solvent in Vials start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) add_excess->equilibrate centrifuge Centrifuge to Separate Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze via HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Figure 1: Experimental workflow for determining the solubility of this compound.

By following this structured approach, researchers can generate reliable and reproducible solubility data for this compound, which is essential for its further development and application in various scientific disciplines.

In-Depth Technical Guide: The Crystal Structure of 3,5-Dichloropyridine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the crystal structure of 3,5-dichloropyridine-4-carboxylic acid. Extensive searches of publicly available scientific literature and crystallographic databases indicate that, as of the date of this document, the experimental crystal structure of this compound has not been determined or reported. Consequently, this guide provides a comprehensive overview of the methodologies that would be employed for its experimental structure determination, alongside a proposed computational workflow for its in silico prediction. This document aims to serve as a valuable resource for researchers interested in the solid-state properties of this molecule, providing both a roadmap for potential experimental work and a framework for computational investigation.

Physicochemical Properties

A summary of the known physicochemical properties of 3,5-dichloropyridine-4-carboxylic acid is presented in Table 1. This data is essential for understanding the compound's general characteristics and for designing crystallization experiments.

PropertyValueSource
Molecular Formula C₆H₃Cl₂NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 192.00 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 13958-93-5--INVALID-LINK--, --INVALID-LINK--
Appearance White solid--INVALID-LINK--
Purity >98%--INVALID-LINK--, --INVALID-LINK--
Alternative Name 3,5-Dichloroisonicotinic acid--INVALID-LINK--

Molecular Structure

The two-dimensional chemical structure of 3,5-dichloropyridine-4-carboxylic acid is depicted below. This diagram illustrates the arrangement of atoms and bonds within the molecule.

Molecular structure of 3,5-dichloropyridine-4-carboxylic acid.

Experimental Protocol for Crystal Structure Determination

While the crystal structure of the title compound is not available, this section outlines the standard experimental workflow for single-crystal X-ray diffraction, which would be the definitive method for its determination.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction. Slow evaporation is a common and effective method.

  • Protocol:

    • Prepare a saturated solution of 3,5-dichloropyridine-4-carboxylic acid in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or water-ethanol mixtures).

    • Gently warm the solution to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial, loosely capped or covered with parafilm containing small perforations.

    • Allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or in a controlled environment).

    • Monitor the vial for the formation of single crystals over several days to weeks.

Data Collection

Once suitable crystals are obtained, X-ray diffraction data can be collected.

  • Protocol:

    • A single crystal of appropriate size and quality is selected and mounted on a goniometer head.

    • The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

    • The collected data are processed, which includes integration of reflection intensities, data reduction, and absorption correction.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure from the processed diffraction data.

  • Protocol:

    • The space group is determined from the systematic absences in the diffraction data.

    • The initial crystal structure is solved using direct methods or Patterson methods to determine the positions of the heavier atoms (in this case, the chlorine atoms).

    • The remaining non-hydrogen atoms are located from the difference Fourier maps.

    • The structural model is refined using full-matrix least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Workflow for experimental crystal structure determination.

Proposed Computational Workflow for Crystal Structure Prediction

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of 3,5-dichloropyridine-4-carboxylic acid. Crystal Structure Prediction (CSP) is a powerful tool in this regard.

Molecular Modeling and Conformational Analysis

The first step is to determine the most stable conformation of the isolated molecule.

  • Protocol:

    • Generate a 3D model of the 3,5-dichloropyridine-4-carboxylic acid molecule.

    • Perform a conformational search using molecular mechanics or quantum mechanical methods to identify low-energy conformers. The primary degree of freedom will be the torsion angle of the carboxylic acid group relative to the pyridine ring.

    • Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT).

Crystal Packing Prediction

The next step is to predict how the individual molecules pack in the crystalline state.

  • Protocol:

    • Use a crystal structure prediction algorithm (e.g., based on simulated annealing, genetic algorithms, or random searching) to generate a large number of plausible crystal packing arrangements.

    • Rank the generated structures based on their calculated lattice energies, typically using force fields optimized for intermolecular interactions.

    • Select a set of the most promising low-energy structures for further refinement.

Structure Refinement and Analysis

The final step is to refine and analyze the most likely predicted crystal structures.

  • Protocol:

    • Perform geometry optimization of the most stable predicted crystal structures using periodic DFT calculations. This provides a more accurate ranking of the relative stabilities of the predicted polymorphs.

    • Analyze the predicted crystal structures in terms of their hydrogen bonding networks, intermolecular interactions, and simulated powder X-ray diffraction patterns.

    • The predicted structure with the lowest calculated free energy is considered the most likely candidate for the experimentally observable form.

computational_workflow cluster_molecular_modeling Molecular Modeling cluster_csp Crystal Structure Prediction cluster_refinement Refinement & Analysis mol_build Build 3D Molecule conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization (DFT) conf_search->geom_opt packing_gen Generate Crystal Packings geom_opt->packing_gen lattice_energy Rank by Lattice Energy packing_gen->lattice_energy periodic_dft Periodic DFT Optimization lattice_energy->periodic_dft analysis Analyze Interactions & PXRD periodic_dft->analysis predicted_structure predicted_structure analysis->predicted_structure Predicted Crystal Structures

Workflow for computational crystal structure prediction.

Conclusion

This technical guide has addressed the current state of knowledge regarding the crystal structure of 3,5-dichloropyridine-4-carboxylic acid. While no experimental structure has been reported, this document provides a detailed framework for its future determination through single-crystal X-ray diffraction. Furthermore, a comprehensive computational workflow has been proposed to predict the solid-state structure, offering a valuable alternative for gaining structural insights in the absence of experimental data. The information and protocols outlined herein are intended to be a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science who are interested in the solid-state properties of this and related compounds.

Technical Guide: Predicted ¹H and ¹³C NMR Spectral Analysis of 3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,5-dichloroisonicotinic acid. Due to the absence of publicly available experimental spectra at the time of this report, the following data is based on established chemical shift prediction methodologies. This document also outlines a comprehensive, generalized experimental protocol for the acquisition of NMR spectra, suitable for the characterization of similar small organic molecules.

Predicted Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from computational models that analyze the molecule's structure and the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-68.5 - 8.8Singlet2H
-COOH10.0 - 13.0Broad Singlet1H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2, C-6150 - 155
C-3, C-5135 - 140
C-4145 - 150
-COOH165 - 170

Structure-Spectrum Correlation

The chemical structure of this compound dictates its NMR spectral features. The symmetrical nature of the molecule leads to chemical equivalence for the two protons (H-2 and H-6) and for the two chlorine-substituted carbons (C-3 and C-5), as well as the two carbons adjacent to the nitrogen (C-2 and C-6). This results in a simplified spectrum with a reduced number of unique signals.

Caption: Correlation of this compound's structure with its predicted NMR signals.

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid organic compound like this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble. For a carboxylic acid, common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) with a small amount of NaOD to aid dissolution. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable alternative for the chosen solvent, to provide a reference signal at 0 ppm.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: Use a delay of 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

    • Spectral Width: Set a wide spectral width (e.g., 0-220 ppm) to encompass all expected carbon signals.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A longer delay of 2-5 seconds is often necessary for quaternary carbons.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard signal to 0 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons. Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

This comprehensive approach will facilitate the accurate acquisition and interpretation of NMR data for the structural elucidation and characterization of this compound and related compounds in a research and development setting.

IUPAC name and synonyms for 3,5-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3,5-Dichloroisonicotinic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, purification, analytical characterization, and biological activity. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Synonyms

This compound is a chlorinated derivative of isonicotinic acid, which is a pyridinecarboxylic acid. Its formal IUPAC name is 3,5-dichloropyridine-4-carboxylic acid[1][2].

IdentifierValue
IUPAC Name 3,5-dichloropyridine-4-carboxylic acid[1][2]
Common Name This compound[1][2]
Synonyms 3,5-Dichloropyridine-4-carboxylic acid, 3,5-Dichlor-isonicotinsaeure, 3,5-dichloro-4-pyridinecarboxylic acid[1][2][3]
CAS Number 13958-93-5[1][2]
Molecular Formula C₆H₃Cl₂NO₂[1][2]
InChIKey BUQPTOSHKHYHHB-UHFFFAOYSA-N[1][2]
SMILES C1=C(C(=C(C=N1)Cl)C(=O)O)Cl[1][2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Weight 192.00 g/mol [1][2]
Melting Point 230 °C (decomposes)[2]
Boiling Point (Predicted) 383.0 ± 37.0 °C[2]
Density (Predicted) 1.612 ± 0.06 g/cm³[2]
Monoisotopic Mass 190.9540837 Da[1][2]
Appearance White to almost white powder or crystals
Storage Temperature 2-8°C under inert gas[2]

Experimental Protocols

Synthesis: Hydrolysis of 3,5-Dichloro-4-cyanopyridine

A common route for the synthesis of aromatic carboxylic acids is the hydrolysis of the corresponding nitrile. This protocol outlines the synthesis of this compound from 3,5-dichloro-4-cyanopyridine.

Objective: To synthesize this compound via acid-catalyzed hydrolysis of 3,5-dichloro-4-cyanopyridine.

Materials:

  • 3,5-dichloro-4-cyanopyridine

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add 3,5-dichloro-4-cyanopyridine to a 70% (v/v) aqueous solution of sulfuric acid.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it over crushed ice in a beaker.

  • A white precipitate of this compound will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove residual acid.

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization or acid-base extraction.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product Reactant1 3,5-Dichloro-4-cyanopyridine Reaction Acid Hydrolysis (Reflux) Reactant1->Reaction Reactant2 Conc. H₂SO₄ / H₂O Reactant2->Reaction Quench Quench with Ice Reaction->Quench Cool & Pour Filter Vacuum Filtration Quench->Filter Wash Wash with Cold H₂O Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Crude this compound Dry->Product Purification_Workflow cluster_start Starting Material cluster_extraction Acid-Base Extraction cluster_precipitation Precipitation cluster_recrystallization Recrystallization cluster_final Final Product Crude Crude Product Dissolve Dissolve in Ether Crude->Dissolve Extract Extract with 1M NaOH Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Sodium Salt) Separate->Aqueous Collect Organic Organic Layer (Impurities) Separate->Organic Discard Acidify Acidify with 6M HCl Aqueous->Acidify Precipitate Precipitated Acid Acidify->Precipitate Recrystallize Recrystallize from Ethanol/Water Precipitate->Recrystallize FilterDry Filter and Dry Recrystallize->FilterDry Pure Pure 3,5-Dichloro- isonicotinic Acid FilterDry->Pure Signaling_Pathway cluster_stimulus External Stimulus cluster_cell Plant Cell cluster_nucleus Nucleus Elicitor This compound (Elicitor) SA_Receptor Salicylic Acid Receptor (NPR3/4) Elicitor->SA_Receptor Binds Catalase Catalase Inhibition Elicitor->Catalase Inhibits NPR1_Oligomer NPR1 (oligomer) (Inactive) SA_Receptor->NPR1_Oligomer Triggers release of ROS ↑ Reactive Oxygen Species (ROS) Catalase->ROS Leads to NPR1_Monomer NPR1 (monomer) NPR1_TGA NPR1-TGA Complex NPR1_Monomer->NPR1_TGA Translocates & Binds TGA Factors NPR1_Oligomer->NPR1_Monomer Monomerization PR_Genes Pathogenesis-Related (PR) Genes NPR1_TGA->PR_Genes Activates Transcription SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Leads to

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisonicotinic acid, also known by its IUPAC name 3,5-dichloropyridine-4-carboxylic acid, is a halogenated pyridine derivative.[1] Its structural features, including the carboxylic acid group and chlorine substituents on the pyridine ring, impart specific chemical reactivity and physical characteristics that are of interest in various fields of chemical research, particularly in the synthesis of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its characterization and application.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties of this compound

PropertyValueReference
Appearance White to almost white powder or crystals[2]
Melting Point 230 °C (decomposes)[2]
Boiling Point (Predicted) 383.0 ± 37.0 °C[2]
Density (Predicted) 1.612 ± 0.06 g/cm³[2]
Solubility Insoluble in water.[3]

Table 2: Chemical and Molecular Properties of this compound

PropertyValueReference
Chemical Formula C₆H₃Cl₂NO₂[1]
Molecular Weight 192.00 g/mol [1]
IUPAC Name 3,5-dichloropyridine-4-carboxylic acid[1]
CAS Number 13958-93-5[1]
pKa (Predicted) -1.16 ± 0.25[2]
Storage Temperature Inert gas (nitrogen or Argon) at 2-8°C[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for this compound

TechniqueKey Data / Expected FeaturesReference
¹H NMR A singlet for the two equivalent aromatic protons is expected. The chemical shift would be influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.Inferred from structure
¹³C NMR Signals for the pyridine ring carbons and the carboxylic acid carbon are expected. The chemical shifts will be characteristic of a dichlorinated pyridine carboxylic acid.Inferred from structure
FT-IR A broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and characteristic peaks for the aromatic C-H and C-Cl bonds.[4][5][1]
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 191 and a characteristic isotopic pattern for two chlorine atoms (M+2 peak at m/z 193).[1][1]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination

The melting point is a critical indicator of purity.

  • Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.[6]

  • Procedure:

    • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[3][7]

    • The capillary tube is placed in the heating block of the melting point apparatus.[6]

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[3][6][7] For pure compounds, this range is typically narrow (0.5-1 °C).[6]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, burette, beaker.[8]

  • Procedure:

    • A known quantity of this compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in pure water is low).

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) delivered from a burette in small increments.[8]

    • The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.[8]

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Solubility Determination

Solubility is a key parameter for formulation and reaction condition selection.

  • Apparatus: Test tubes, vortex mixer or shaker, analytical balance.

  • Procedure:

    • To a series of test tubes, add a fixed volume of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).[9][10][11]

    • Add a small, pre-weighed amount of this compound to each test tube.

    • The tubes are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure equilibrium is reached.[10][11]

    • The solubility is determined qualitatively by visual inspection (soluble, partially soluble, or insoluble). For quantitative analysis, the saturated solution is filtered, and the concentration of the dissolved solid is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • The solution is transferred to an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. Chemical shifts are reported in ppm relative to a reference standard (e.g., tetramethylsilane).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]

    • The IR spectrum is recorded, showing the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Mass Spectrometry (MS):

    • The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

    • The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).[12] The fragmentation pattern provides structural information.[3][9][10][13]

Synthesis

  • General Procedure:

    • Oxidation: 3,5-dichloro-4-methylpyridine is treated with a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, in an appropriate solvent (e.g., water or a mixture of water and pyridine).

    • Work-up: After the reaction is complete, the reaction mixture is worked up to remove the oxidant by-products. This typically involves filtration and acidification of the aqueous solution to precipitate the carboxylic acid.

    • Purification: The crude this compound is then purified, for example, by recrystallization from a suitable solvent to yield the pure product.

Mandatory Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_analysis Data Analysis synthesis Synthesis of Compound purification Purification (e.g., Recrystallization) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure physical Physical Properties (MP, BP, Density) structure->physical chemical Chemical Properties (pKa, Solubility) physical->chemical data_interp Data Interpretation chemical->data_interp report Technical Report data_interp->report

Caption: Workflow for the physicochemical characterization of a chemical compound.

Vinclozolin_Synthesis_Pathway cluster_precursor Precursor Formation cluster_synthesis Vinclozolin Synthesis dca 3,5-Dichloroaniline isocyanate 3,5-Dichlorophenyl isocyanate dca->isocyanate Reaction with Phosgene note 3,5-Dichloroaniline is a known metabolite of Vinclozolin and a precursor in its synthesis. dca->note vinclozolin Vinclozolin isocyanate->vinclozolin Reaction with ester Alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid ester->vinclozolin

Caption: Logical relationship in the synthesis of the fungicide Vinclozolin.

Safety Information

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized protocols for their determination. The compiled data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the safe and effective use of this compound in further research and synthetic applications. The provided visualizations offer a clear workflow for its characterization and illustrate its relevance in the synthesis of commercially important molecules.

References

discovery and history of dichloroisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Dichloroisonicotinic Acid Derivatives

Introduction

2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical compound and a derivative of isonicotinic acid.[1][2] It holds a significant place in the history of plant pathology as the first synthetic chemical reported to effectively induce a state of heightened immunity in plants known as Systemic Acquired Resistance (SAR).[1] Functioning as a chemical analog to the natural plant hormone salicylic acid (SA), INA has been an invaluable tool for dissecting the molecular mechanisms of plant defense.[3][4] Its discovery paved the way for a new class of agricultural products known as "plant activators," which protect crops by stimulating their innate defense systems rather than acting directly on pathogens.

Discovery and Chemical Synthesis

The exploration of isonicotinic acid derivatives for various biological activities led to the synthesis and investigation of chlorinated versions. While various synthetic routes exist, a common and well-documented laboratory-scale synthesis of 2,6-dichloroisonicotinic acid starts from citrazinic acid.[5][6][7][8]

Representative Synthetic Route: The process involves the chlorination of citrazinic acid using a strong chlorinating agent like phosphorus oxychloride (POCl₃) at elevated temperatures.[5][7][8] The reaction is typically heated for several hours to ensure the complete replacement of the hydroxyl groups with chlorine atoms, yielding the target 2,6-dichloroisonicotinic acid.[1][5]

Elucidation of the Mechanism of Action

The discovery of INA's biological activity marked a pivotal moment in understanding plant immunity. It was found to protect a wide range of plants, including tobacco, cucumber, and barley, from a broad spectrum of viral, fungal, and bacterial pathogens.[1] This protection was not due to direct antimicrobial action but rather from the induction of the plant's own defenses.

Induction of Systemic Acquired Resistance (SAR)

INA is a potent inducer of Systemic Acquired Resistance (SAR), a whole-plant immune response that is typically triggered by a localized pathogen infection.[3][4][9] SAR provides long-lasting, broad-spectrum resistance in tissues distant from the initial point of application or infection.[9][10][11] Treatment with INA was shown to induce the same set of defense-related genes, notably the Pathogenesis-Related (PR) genes, that are activated during a natural SAR response following infection by pathogens like the tobacco mosaic virus.[1][3]

The Salicylic Acid Pathway and Molecular Targets

Further research revealed that INA's mode of action is intimately linked to the salicylic acid (SA) signaling pathway. SA is the critical endogenous signaling molecule that accumulates during SAR.[9][11] INA acts as a functional mimic of SA.[3][4]

A breakthrough in understanding this mimicry came with the discovery that both INA and SA bind to and inhibit the same molecular targets: catalase and ascorbate peroxidase (APX).[3][4][12] These enzymes are the primary scavengers of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the plant cell.

By inhibiting catalase and APX, INA application leads to a controlled increase in intracellular H₂O₂ levels.[3][12] This burst of ROS acts as a critical secondary signal that activates downstream defense gene expression and establishes the SAR state.[3][4] This mechanism is strongly supported by findings that antioxidants can suppress the activation of PR genes by INA.[3][4] The correlation between the ability of various INA and SA analogs to inhibit these enzymes and their effectiveness in inducing disease resistance solidified this as a key mechanism of action.[3][12]

Defense Priming

Beyond direct activation, INA is also known to "prime" the plant's defense system.[10][13] Priming is a physiological state where the plant is sensitized to respond more rapidly and robustly to subsequent pathogen attacks.[10] This allows for a more efficient and effective activation of defense mechanisms when they are most needed, forming a type of "plant memory."

Experimental Protocols and Methodologies

The elucidation of INA's function relied on a combination of plant pathology, biochemical, and molecular biology experiments. The following are generalized protocols representative of the key studies.

Representative Protocol: Disease Resistance Bioassay

This type of experiment is designed to assess the ability of INA to protect plants from disease.

  • Plant Cultivation : Grow susceptible host plants (e.g., tomato, Solanum lycopersicum) under controlled greenhouse conditions to a specific developmental stage (e.g., 4-6 true leaves).

  • Inducer Application : Prepare a solution of INA at a known concentration (e.g., 1.0 mM). Apply the solution to the plants via a method such as seed priming before planting or foliar spray onto the leaves of established seedlings.[14] Control plants are treated with a mock solution (water or solvent).

  • Pathogen Challenge : After a specific induction period (e.g., 48-72 hours) to allow the SAR response to be established, inoculate both INA-treated and control plants with a pathogen suspension (e.g., Xanthomonas perforans).[14]

  • Disease Assessment : Maintain plants in conditions conducive to disease development. After a set incubation period (e.g., 7-14 days), assess and quantify disease severity by counting lesions, measuring lesion area, or using a disease rating scale.

  • Data Analysis : Statistically compare the disease severity between INA-treated and control plants to determine the level of protection.

Representative Protocol: Enzyme Inhibition Assay

This biochemical assay measures the direct effect of INA on a target enzyme's activity.

  • Enzyme Preparation : Isolate and partially purify the target enzyme (e.g., ascorbate peroxidase) from plant tissue extracts using standard protein purification techniques.[12]

  • Assay Reaction : In a reaction vessel (e.g., a cuvette), combine a buffered solution, the enzyme's substrates (e.g., ascorbate and H₂O₂ for APX), and varying concentrations of the inhibitor (INA).

  • Activity Measurement : Initiate the reaction and monitor the change in absorbance of a substrate or product over time using a spectrophotometer. The rate of change is proportional to the enzyme's activity.

  • IC₅₀ Determination : Plot the enzyme activity against the logarithm of the INA concentration. The IC₅₀ value, which is the concentration of INA required to reduce the enzyme's activity by 50%, is calculated from this dose-response curve.[12]

Quantitative Data Summary

Quantitative analysis was crucial for comparing the efficacy of INA with its natural counterpart, salicylic acid. The inhibitory concentration (IC₅₀) values against key enzymes provided direct evidence of their shared molecular targets.

CompoundTarget EnzymeIC₅₀ Value (µM)Plant SourceReference
2,6-Dichloroisonicotinic Acid (INA)Ascorbate Peroxidase95Tobacco[12]
Salicylic Acid (SA)Ascorbate Peroxidase78Tobacco[12]

Visualizations: Workflows and Signaling Pathways

dot graph TD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4", pad="0.5", nodesep="0.6", ranksep="1.2", fontname="Arial", fontsize=12, label="Figure 1. Historical Discovery and Research Workflow for INA", fontcolor="#202124", width=7.9, height=4.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} DOT

Figure 1. Historical research workflow for INA.

SAR_Pathway

Figure 2. Simplified SAR signaling pathway induced by INA.

Legacy and Applications

The discovery of 2,6-dichloroisonicotinic acid was a landmark achievement in plant science. It provided researchers with a powerful chemical tool to induce and study plant defense responses in a controlled manner. Its development validated the concept of protecting plants by activating their own immune systems, leading to the creation of commercial plant activators like Acibenzolar-S-methyl (BTH), which was developed using INA as a lead compound.[10][15] INA and its derivatives remain relevant in both academic research for unraveling the complexities of plant immunity and in agriculture as a model for developing sustainable crop protection strategies.[1][16]

References

Navigating the Risks: A Technical Guide to the Safe Handling of 3,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and hazard information for 3,5-dichloroisonicotinic acid, a compound of interest in various research and development applications. The following sections detail the potential hazards, recommended safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding its potential risks.

Table 1: GHS Classification for this compound [1][2]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity — Single Exposure3H335: May cause respiratory irritationWarning

Section 2: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 2: Recommended Personal Protective Equipment [3][4]

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Use in a well-ventilated area, preferably under a chemical fume hood.[6]
Handling Procedures
  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Work in a well-ventilated area or under a chemical fume hood.[6]

  • Wash hands and face thoroughly after handling.[8]

  • Avoid generating dust.[3][9]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage Conditions

Proper storage is crucial to maintain the chemical's stability and prevent hazardous situations.

  • Store in a tightly closed container.[3][9]

  • Keep in a dry, cool, and well-ventilated place.[3][10]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • Recommended storage temperature is under inert gas (nitrogen or Argon) at 2-8°C.[11]

Section 3: Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

Table 3: First-Aid Protocols for this compound Exposure [3][5][8]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen.[5] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing.[8] Wash off with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] If eye irritation persists, get medical advice/attention.[3]
Ingestion Rinse mouth.[3] Do NOT induce vomiting.[3] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[5][8]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride gas may be generated by thermal decomposition.[3][10]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[12] Avoid breathing dust and contact with skin and eyes.[3] Wear appropriate personal protective equipment as specified in Section 2.1.

  • Environmental Precautions: Prevent product from entering drains or waterways.[8]

  • Methods for Cleaning Up: For solid spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][9] Avoid generating dust.[9] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6] Wash the spill area thoroughly with soap and water.[13]

Section 4: Physical and Chemical Properties

Table 4: Physical and Chemical Properties of this compound [1][11][14]

PropertyValue
Molecular Formula C₆H₃Cl₂NO₂
Molecular Weight 192.00 g/mol
Appearance White to almost white powder or crystal
Melting Point 230 °C (decomposes)
Boiling Point 383.0 ± 37.0 °C (Predicted)
Density 1.612 ± 0.06 g/cm³ (Predicted)

Section 5: Stability and Reactivity

  • Chemical Stability: Stable under normal conditions of use and storage.[3]

  • Conditions to Avoid: Avoid dust formation, excess heat, and ignition sources.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[3]

Section 6: Toxicological and Ecological Information

  • Toxicological Information: This substance is known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] The toxicological properties have not been thoroughly investigated, and it should be handled with care.[6]

  • Ecological Information: Information on the ecological effects of this compound is limited. It is advised to prevent its release into the environment.

Section 7: Experimental Protocols and Visualizations

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when working with this compound.

Hazard_Mitigation_Workflow cluster_identification Hazard Identification cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response A This compound (Solid Powder) B GHS Classification: - Skin Irritant (Cat. 2) - Eye Irritant (Cat. 2A) - Respiratory Irritant (STOT SE 3) A->B G First Aid: - Eyes: Rinse 15 min - Skin: Wash with soap/water - Inhalation: Fresh air - Ingestion: Rinse mouth A->G In case of exposure H Spill Cleanup: - Evacuate & Ventilate - Absorb & Contain - Dispose as Hazardous Waste A->H In case of spill I Fire Fighting: - Use CO2, Dry Chemical, Foam - Wear SCBA A->I In case of fire C Potential Exposure Routes: - Inhalation (dust) - Dermal Contact - Eye Contact - Ingestion B->C Leads to assessment of D Engineering Controls: - Chemical Fume Hood - Good Ventilation C->D Requires E Administrative Controls: - Standard Operating Procedures (SOPs) - Safety Training C->E Requires F Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat - Respirator (if needed) C->F Requires

Caption: Hazard identification and mitigation workflow for this compound.

References

Unlocking Biological Potential: A Technical Guide to Chlorinated Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies on the biological activity of chlorinated isonicotinic acids and their derivatives. The introduction of chlorine atoms to the pyridine ring of isonicotinic acid significantly modulates its chemical properties and biological functions, leading to a diverse range of activities, including herbicidal, plant growth regulation, and antimicrobial effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action to support further research and development in agrochemicals and pharmaceuticals.

Core Biological Activities and Mechanisms of Action

Initial research has identified two primary, distinct biological activities for chlorinated pyridine carboxylic acids: herbicidal effects through auxin mimicry and the induction of plant defense mechanisms.

Herbicidal Activity: Synthetic Auxin Mechanism

Many chlorinated pyridine carboxylic acids, particularly derivatives of picolinic acid (a structural isomer of isonicotinic acid), function as potent herbicides by mimicking the natural plant hormone auxin (e.g., indole-3-acetic acid, IAA). At herbicidal concentrations, these synthetic auxins overwhelm the plant's normal hormonal regulation, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in the destruction of vascular tissue and plant death.

The primary molecular target for this action is the TIR1/AFB family of auxin co-receptors . The binding of the synthetic auxin to these receptors triggers a signaling cascade that leads to the degradation of transcriptional repressors, activating the expression of auxin-responsive genes at inappropriate levels. Symptoms in susceptible plants include poor seed germination, twisted stems (epinasty), cupped or elongated leaves, and misshapen fruit.[1]

Plant Defense Induction: Systemic Acquired Resistance (SAR)

In contrast to the lethal effects of auxin mimicry, specific chlorinated isonicotinic acids, notably 2,6-dichloroisonicotinic acid (INA) , act as potent inducers of Systemic Acquired Resistance (SAR) in plants.[2][3] SAR is a "whole-plant" defense response that provides long-lasting, broad-spectrum resistance to secondary infections by pathogens.

Instead of killing the plant, INA primes its immune system. The mechanism involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), such as catalase and ascorbate peroxidase (APX).[2][3] By inhibiting these enzymes, INA causes a controlled increase in the intracellular concentration of hydrogen peroxide (H₂O₂). This elevated H₂O₂ acts as a critical signaling molecule, triggering the expression of defense-related genes, such as pathogenesis-related (PR) genes, which fortify the plant against subsequent pathogen attacks.[2][3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from initial studies on chlorinated isonicotinic acid derivatives and related compounds.

Table 1: Herbicidal and Plant Growth Inhibition Activity

Compound/DerivativeTarget SpeciesBioassay TypeEndpointResultReference
2-Chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamideLemna paucicostata (duckweed)Growth InhibitionIC₅₀7.8 µM[1]
Various N-(arylmethoxy)-2-chloronicotinamidesAgrostis stolonifera (bentgrass)Growth Inhibition% InhibitionExcellent activity at 100 µM[1]
3-(pyridin-2-yl)benzothiazol-2(3H)-one derivativesPortulaca oleracea (purslane)Petri Dish AssayPhytotoxicity100% inhibition at 0.5 mg L⁻¹
2-(2-oxo-3-(pyridin-2-yl)-...)-propanoic acid derivativesAmaranthus retroflexus, Abutilon theophrastiPot ExperimentGrowth Inhibition100% inhibition at 75 g ha⁻¹

Table 2: Plant Defense and Antimicrobial Activity

Compound/DerivativeTargetBioassay TypeEndpointResultReference
2,6-Dichloroisonicotinic Acid (INA)Ascorbate Peroxidase (APX)Enzyme InhibitionIC₅₀95 µM[2]
Nicotinic acid acylhydrazone derivative (with 5-nitrofuran)Staphylococcus epidermidisBroth MicrodilutionMIC1.95 µg/mL[4]
Nicotinic acid acylhydrazone derivative (with 5-nitrofuran)Staphylococcus aureus (MRSA)Broth MicrodilutionMIC7.81 µg/mL[4]
1,3,4-Oxadiazoline derivative (with 5-nitrofuran)Bacillus subtilisBroth MicrodilutionMIC7.81 µg/mL[4]
1,3,4-Oxadiazoline derivative (with 5-nitrofuran)Candida albicansBroth MicrodilutionMIC15.62 µg/mL[4]

Experimental Protocols

Herbicidal Activity Bioassay (Petri Dish / Well Plate)

This protocol is a standard method for the initial in vitro screening of herbicidal compounds.

  • Preparation of Test Solutions: Target compounds are dissolved in a suitable solvent (e.g., DMSO or acetone) and then diluted with an aqueous solution containing a surfactant (e.g., 0.1% Tween 80) to the desired final concentrations.

  • Assay Setup:

    • Sterile Petri dishes (6 cm diameter) or 24-well plates are lined with one or two layers of filter paper.

    • A defined volume (e.g., 2 mL for Petri dishes) of the test solution is added to saturate the filter paper. A solvent-only solution serves as the negative control, and a commercial herbicide (e.g., clomazone, 2,4-D) is used as a positive control.

  • Seed Application: A predetermined number of seeds of the target weed species (e.g., 10-15 seeds of bentgrass, lettuce, or field mustard) are placed onto the saturated filter paper.

  • Incubation: The plates are sealed (e.g., with Parafilm) to prevent evaporation and incubated in a controlled environment (e.g., 25-28°C in the dark) for a period of 65-72 hours.

  • Data Collection: After incubation, the percentage of seed germination is recorded, and the root and/or shoot length of the seedlings is measured.

  • Analysis: The inhibition of root/shoot growth is calculated as a percentage relative to the negative control. IC₅₀ values (the concentration required to inhibit growth by 50%) can be determined from dose-response curves.

Antimicrobial Activity Bioassay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium until they reach a specified cell density (e.g., McFarland standard).

  • Preparation of Test Plates: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Wells containing only broth and inoculum serve as a positive growth control, while wells with only broth serve as a negative control.

  • Incubation: The plates are incubated under conditions suitable for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[5]

Visualizing Pathways and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel chlorinated isonicotinic acid derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Chloro-Isonicotinic Acid) reaction Chemical Synthesis (e.g., Esterification, Amidation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, X-Ray) purification->characterization invitro In Vitro Screening (Petri Dish / MIC Assays) characterization->invitro Test Synthesized Derivatives active_compounds Identify Active Compounds (e.g., >80% Inhibition) invitro->active_compounds invivo In Vivo / Greenhouse Testing (Pot Experiments) active_compounds->invivo sar Structure-Activity Relationship (SAR) Analysis invivo->sar sar->reaction Guide Further Synthesis

Caption: General workflow for synthesis and screening.
Signaling Pathway: Auxin Mimicry (Herbicidal)

This diagram shows the mechanism by which synthetic auxin herbicides disrupt plant growth.

G A Chlorinated Pyridine Carboxylic Acid (Synthetic Auxin) B Binds to TIR1/AFB Receptor Complex A->B C Promotes Degradation of Aux/IAA Repressor Proteins B->C D Activation of Auxin Response Factors (ARFs) C->D E Overexpression of Auxin-Responsive Genes D->E F Uncontrolled Cell Division & Elongation E->F G Vascular Tissue Disruption F->G H Plant Death G->H

Caption: Auxin mimicry signaling pathway.
Signaling Pathway: Systemic Acquired Resistance (SAR) Induction

This diagram illustrates how 2,6-dichloroisonicotinic acid (INA) induces plant defense mechanisms.

G INA 2,6-Dichloroisonicotinic Acid (INA) Enzymes Inhibition of Catalase & Ascorbate Peroxidase (APX) INA->Enzymes ROS Increased Intracellular H₂O₂ (Reactive Oxygen Species) Enzymes->ROS Signal H₂O₂ Acts as Secondary Messenger ROS->Signal Genes Activation of Defense Genes (e.g., PR-1) Signal->Genes SAR Systemic Acquired Resistance (SAR) Genes->SAR

Caption: SAR induction pathway by INA.

References

Methodological & Application

Application Notes and Protocols for Inducing Systemic Acquired Resistance (SAR) with 3,5-Dichloroisonicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial induced defense mechanism in plants that provides broad-spectrum and long-lasting protection against a variety of pathogens, including viruses, bacteria, and fungi.[1][2] Activation of SAR can be achieved through prior infection with a necrotizing pathogen or by treatment with chemical elicitors. Among these elicitors, derivatives of isonicotinic acid have shown significant promise. This document provides detailed application notes and protocols for the use of 3,5-dichloroisonicotinic acid and its well-characterized analogs, 2,6-dichloroisonicotinic acid (INA) and 3,5-dichloroanthranilic acid (DCA) , to induce SAR in plants.

While specific experimental data for this compound is limited in publicly available literature, the information provided for its structural isomers and related compounds serves as a strong foundation for experimental design. Researchers should consider the protocols for INA and DCA as a starting point and optimize the conditions for this compound.

Mechanism of Action and Signaling Pathway

SAR is primarily mediated by the signaling molecule salicylic acid (SA).[1] Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator protein NPR1 (Nonexpresser of Pathogenesis-Related genes 1).[3] NPR1 translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes.[1]

Chemical elicitors like INA and DCA are functional analogs of SA.[4][5] They are recognized by the plant's defense machinery and activate the SAR pathway. Notably, INA has been shown to act downstream of or at the same site as SA, inducing SAR without causing a significant accumulation of endogenous SA.[6] DCA, on the other hand, induces both NPR1-dependent and NPR1-independent defense mechanisms, suggesting a more complex mode of action.[4] The signaling pathway for these chemical inducers largely follows the established SAR cascade.

SAR_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Defense Response 3_5_DCINA This compound (or Analogs INA, DCA) NPR1_cytoplasm NPR1 (inactive) in Cytoplasm 3_5_DCINA->NPR1_cytoplasm Activates NPR1_nucleus NPR1 (active) in Nucleus NPR1_cytoplasm->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA Interacts with PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes Induces SAR Systemic Acquired Resistance PR_Genes->SAR

Caption: Simplified SAR signaling pathway induced by chemical elicitors.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound analogs from published studies. This data can be used as a reference for designing experiments with this compound.

CompoundPlant SpeciesApplication MethodEffective ConcentrationObserved EffectReference
2,6-Dichloroisonicotinic acid (INA) Arabidopsis thalianaSpraying0.1 mMInduced resistance against Peronospora parasitica and Turnip Crinkle Virus.[7]
TobaccoInjection0.7 mMInduced resistance to Tobacco Mosaic Virus (TMV) and expression of PR-1 genes.[6]
3,5-Dichloroanthranilic acid (DCA) Arabidopsis thalianaFoliar Spray100 µMInduced resistance to Hyaloperonospora parasitica and Pseudomonas syringae.[4]
Arabidopsis thalianaSubmergence0.1 - 10 µMInduced expression of a defense-related reporter gene.[4]

Experimental Protocols

Preparation of Stock Solutions

Caution: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

  • Molar Mass Calculation:

    • This compound (C₆H₃Cl₂NO₂): 192.00 g/mol

    • 2,6-dichloroisonicotinic acid (INA) (C₆H₃Cl₂NO₂): 192.00 g/mol

    • 3,5-dichloroanthranilic acid (DCA) (C₇H₅Cl₂NO₂): 206.03 g/mol

  • Stock Solution Preparation (e.g., 100 mM):

    • Weigh the appropriate amount of the compound. For a 10 ml stock of 100 mM this compound, weigh 19.2 mg.

    • Dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice. Ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed, light-protected container.

Protocol for SAR Induction in Arabidopsis thaliana

This protocol is adapted from studies using INA and DCA and should be optimized for this compound.[4][7]

Materials:

  • Arabidopsis thaliana plants (e.g., 4-5 weeks old)

  • Stock solution of the test compound (e.g., 100 mM in DMSO)

  • Surfactant (e.g., Silwet L-77 or Tween-20)

  • Sterile deionized water

  • Spray bottle or syringe for infiltration

  • Pathogen for challenge (e.g., Pseudomonas syringae pv. tomato DC3000 or Hyaloperonospora arabidopsidis)

Procedure:

  • Preparation of Working Solution:

    • Dilute the stock solution to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM) in sterile deionized water.

    • Add a surfactant to the working solution to ensure even leaf coverage. A final concentration of 0.01-0.05% (v/v) is typically used.

    • Prepare a mock control solution containing the same concentration of DMSO and surfactant in water.

  • Application:

    • Foliar Spray: Evenly spray the leaves of the plants with the working solution or mock solution until runoff.

    • Syringe Infiltration: For localized application, gently infiltrate the abaxial side of the leaf with the working solution using a needleless syringe.

  • Incubation:

    • Place the treated plants back into their growth chamber under standard conditions for 2-3 days to allow for the establishment of SAR.

  • Pathogen Challenge:

    • Inoculate the treated and control plants with the pathogen of choice according to standard protocols for that pathogen.

  • Disease Assessment:

    • Monitor the development of disease symptoms over several days (e.g., 3-7 days post-inoculation).

    • Quantify disease severity by measuring lesion size, counting lesions, or determining pathogen growth (e.g., bacterial colony-forming units or fungal spore counts).

Experimental_Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions (Test Compound & Mock) Start->Prepare_Solutions Plant_Treatment Treat Plants (Spray or Infiltrate) Prepare_Solutions->Plant_Treatment Incubation Incubate for 2-3 Days (SAR Establishment) Plant_Treatment->Incubation Pathogen_Challenge Inoculate with Pathogen Incubation->Pathogen_Challenge Disease_Assessment Quantify Disease Symptoms Pathogen_Challenge->Disease_Assessment End End Disease_Assessment->End

Caption: General workflow for inducing and assessing SAR.

Gene Expression Analysis (Optional)

To confirm the induction of SAR at the molecular level, the expression of PR genes can be analyzed.

Protocol Outline:

  • Harvest leaf tissue from treated and control plants at various time points after treatment (e.g., 0, 24, 48, 72 hours).

  • Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA using a standard protocol or a commercial kit.

  • Perform reverse transcription to synthesize cDNA.

  • Analyze the expression of target PR genes (e.g., PR-1, PR-2, PR-5) and a housekeeping gene (for normalization) using quantitative real-time PCR (qRT-PCR).

Concluding Remarks

This compound and its analogs are valuable tools for studying and inducing systemic acquired resistance in plants. The protocols and data presented here, primarily based on the well-studied compounds INA and DCA, provide a robust starting point for researchers. It is essential to perform dose-response and time-course experiments to determine the optimal conditions for SAR induction with this compound in the specific plant-pathogen system under investigation. Further research into the precise molecular targets and potential off-target effects of these compounds will enhance their application in both basic research and the development of novel crop protection strategies.

References

Application Notes and Protocols for Treating Arabidopsis thaliana with 3,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the treatment of Arabidopsis thaliana with 3,5-dichloroisonicotinic acid, a chemical analog of the plant defense hormone salicylic acid (SA). As a functional analog, this compound is anticipated to induce Systemic Acquired Resistance (SAR), a broad-spectrum plant immune response. This document outlines the preparation of the chemical, application methods to Arabidopsis plants, and protocols for quantifying the resulting defense responses.

While specific quantitative data for this compound is limited in publicly available literature, the protocols and data presented here are based on studies of the closely related structural and functional analog, 3,5-dichloroanthranilic acid (DCA), which has been shown to be a potent inducer of disease resistance in Arabidopsis thaliana.[1][2][3]

Background: Systemic Acquired Resistance (SAR)

SAR is a plant defense mechanism that provides long-lasting, broad-spectrum resistance to a variety of pathogens.[4] It is typically activated upon localized infection or by treatment with chemical elicitors like salicylic acid and its analogs. The SAR signaling pathway is largely dependent on the regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1). Upon induction, NPR1 translocates to the nucleus and activates the expression of a battery of Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities.[4][5]

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound (Molecular Weight: 192.0 g/mol )

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required amount: To prepare a 100 mM stock solution, weigh out 19.2 mg of this compound.

  • Dissolution: Dissolve the weighed powder in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution. This compound has low solubility in water, making DMSO a suitable solvent.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

This protocol is adapted from methods used for applying the functional analog 3,5-dichloroanthranilic acid (DCA) to induce disease resistance.[3]

Materials:

  • Arabidopsis thaliana plants (e.g., ecotype Col-0), 14-day-old, grown in soil.

  • 100 mM this compound stock solution in DMSO.

  • Sterile deionized water.

  • Surfactant (e.g., Silwet L-77 or Tween-20).

  • Spray bottle.

Procedure:

  • Preparation of Working Solution: Prepare a 100 µM working solution of this compound by diluting the 100 mM stock solution 1:1000 in sterile deionized water. Add a surfactant to a final concentration of 0.01-0.02% (e.g., 10-20 µL of Silwet L-77 per 100 mL of solution) to ensure even coverage of the leaves. Prepare a mock control solution with the same concentration of DMSO and surfactant in water.

  • Application: Evenly spray the Arabidopsis seedlings with the working solution or the mock solution until the leaves are thoroughly wetted.

  • Incubation: Place the treated plants back in the growth chamber under standard conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Downstream Analysis: The effects of the treatment can be assessed at various time points post-application, typically ranging from 24 hours to 7 days, depending on the specific response being measured (e.g., gene expression, disease resistance). For instance, disease resistance assays are often initiated 24 hours after chemical treatment.[3]

This protocol quantifies the level of disease resistance induced by this compound against the bacterial pathogen Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).[3]

Materials:

  • Arabidopsis plants treated with this compound or mock solution as described in Protocol 1.

  • Pst DC3000 bacterial culture.

  • 10 mM MgCl₂.

  • Syringe without a needle.

  • Homogenization buffer (e.g., 10 mM MgCl₂).

  • Petri dishes with appropriate growth medium for Pst DC3000 (e.g., King's B medium with appropriate antibiotics).

Procedure:

  • Pathogen Preparation: Grow Pst DC3000 to the desired optical density (OD₆₀₀) in liquid culture. Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (cfu)/mL.

  • Inoculation: 24 hours after the chemical treatment, infiltrate the bacterial suspension into the abaxial side of fully expanded Arabidopsis leaves using a needleless syringe.

  • Incubation: Return the plants to the growth chamber.

  • Quantification of Bacterial Growth: At 0 and 3 days post-inoculation (dpi), collect leaf discs from the infiltrated areas. Homogenize the leaf discs in 10 mM MgCl₂. Plate serial dilutions of the homogenate onto King's B agar plates.

  • Data Analysis: Incubate the plates at 28°C for 2 days and count the number of colonies to determine the cfu per unit of leaf area or fresh weight. A significant reduction in bacterial growth in the this compound-treated plants compared to the mock-treated plants indicates induced disease resistance.

This protocol measures the expression level of the key defense marker gene, PATHOGENESIS-RELATED GENE 1 (PR-1), to quantify the induction of the SAR pathway.

Materials:

  • Arabidopsis seedlings treated with this compound or mock solution.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • qRT-PCR instrument.

  • Primers for PR-1 and a reference gene (e.g., ACTIN2 or UBIQUITIN5).

Procedure:

  • Sample Collection: At desired time points after treatment (e.g., 24, 48, and 72 hours), harvest the aerial tissue of the seedlings and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions. Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of the PR-1 gene using a comparative Cᴛ (ΔΔCᴛ) method, normalized to the expression of the reference gene. An increase in PR-1 expression in the treated plants compared to the mock-treated plants indicates activation of the SAR pathway.

Data Presentation

The following tables summarize the expected quantitative data based on studies with the functional analog 3,5-dichloroanthranilic acid (DCA).[3]

Table 1: Effect of 3,5-Dichloroanthranilic Acid (DCA) on Disease Resistance to Pseudomonas syringae pv. tomato DC3000 in Arabidopsis thaliana

Treatment (100 µM)Bacterial Titer (log cfu/cm²) at 3 dpiFold Reduction vs. Mock
Mock (DMSO)7.5 ± 0.2-
3,5-DCA5.8 ± 0.3~50

Data are presented as mean ± SE from three independent experiments.[3]

Table 2: Relative Expression of the PR-1 Gene in Arabidopsis thaliana after Treatment with 3,5-Dichloroanthranilic Acid (DCA)

Treatment (100 µM)Time Post-TreatmentRelative PR-1 Gene Expression (Fold Change vs. Mock)
3,5-DCA24 hours~15
3,5-DCA48 hours~25

Expected fold change based on microarray data for DCA-inducible genes.[1]

Visualization of Signaling Pathways and Experimental Workflow

SAR_Pathway cluster_perception Chemical Treatment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3,5-Dichloroisonicotinic_Acid This compound NPR1_oligomer NPR1 (oligomer) 3,5-Dichloroisonicotinic_Acid->NPR1_oligomer Induces Redox Change NPR1_monomer_cyto NPR1 (monomer) NPR1_oligomer->NPR1_monomer_cyto Reduction NPR1_monomer_nucl NPR1 (monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Nuclear Translocation TGA TGA Transcription Factors NPR1_monomer_nucl->TGA Activates PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes Induces Expression Systemic Acquired Resistance Systemic Acquired Resistance PR_Genes->Systemic Acquired Resistance Leads to

Caption: Proposed signaling pathway for this compound in Arabidopsis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Plant_Growth Grow Arabidopsis seedlings (14 days) Spray Foliar Spray Application Plant_Growth->Spray Stock_Solution Prepare 100 mM Stock Solution in DMSO Working_Solution Prepare 100 µM Working Solution Stock_Solution->Working_Solution Working_Solution->Spray Disease_Assay Disease Resistance Assay (Pst DC3000) Spray->Disease_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for PR-1) Spray->Gene_Expression Data_Quant Quantify Bacterial Growth and Gene Expression Disease_Assay->Data_Quant Gene_Expression->Data_Quant

Caption: Experimental workflow for treating Arabidopsis with this compound.

References

Application of 3,5-dichloroisonicotinic Acid in Plant Defense Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of plant pathology and defense research, chemical inducers of resistance are invaluable tools for elucidating the intricate signaling networks that govern plant immunity and for developing novel crop protection strategies. This document provides detailed application notes and protocols for the use of dichloroiso-nicotinic acid isomers in plant defense research.

A critical point of clarification: The user's query specified 3,5-dichloroisonicotinic acid . However, the vast majority of scientific literature on the induction of Systemic Acquired Resistance (SAR) refers to its isomer, 2,6-dichloroisonicotinic acid (INA) . 2,6-dichloroisonicotinic acid is a well-established synthetic elicitor and functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[1][2][3] In contrast, research on the specific application of this compound in plant defense is not widely documented. Another related compound, 3,5-dichloroanthranilic acid (DCA), has been shown to induce plant defense responses, but its mode of action differs from that of INA, particularly in its dependence on the regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related genes1).[1]

Given the extensive body of research on INA (2,6-dichloroisonicotinic acid) as a potent inducer of plant defense, the following application notes and protocols will focus on this compound. Researchers intending to work with the 3,5-isomer should be aware of this distinction and may need to perform preliminary dose-response experiments to determine its efficacy.

Principle of Action: Induction of Systemic Acquired Resistance (SAR)

2,6-dichloroisonicotinic acid (INA) is a synthetic chemical that mimics the action of the natural plant defense hormone, salicylic acid (SA).[2] It is capable of inducing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response in plants.[4] Unlike SA, INA can activate the defense pathway in plants that are unable to synthesize or accumulate SA, indicating that it acts downstream of SA biosynthesis.[1] The proposed mechanism of action involves the inhibition of catalase and ascorbate peroxidase, enzymes that scavenge reactive oxygen species (ROS).[2][3] This inhibition leads to a controlled increase in ROS levels, which act as secondary messengers in the defense signaling cascade, ultimately leading to the expression of Pathogenesis-Related (PR) genes and the establishment of an enhanced defensive state throughout the plant.[2]

Data Presentation: Efficacy of 2,6-dichloroisonicotinic acid (INA)

The following table summarizes quantitative data from various studies on the application of INA to induce disease resistance in plants.

Plant SpeciesPathogenINA ConcentrationApplication MethodObserved EffectReference
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV)1 mMLeaf Disc AssaySignificant induction of PR-1 protein expression.[5]
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV)Not specifiedNot specifiedEnhanced resistance to TMV.[2]
Parsley (Petroselinum crispum)Fungal Elicitor10 µMCell CulturePotentiation of elicitor-induced defense gene expression.[6]

Experimental Protocols

Protocol 1: Preparation of 2,6-dichloroisonicotinic acid (INA) Stock Solution

This protocol outlines the preparation of a stock solution of INA, which can then be diluted to the desired working concentration for various applications.

Materials:

  • 2,6-dichloroisonicotinic acid (INA) powder

  • Dimethyl sulfoxide (DMSO) or 1N NaOH

  • Sterile deionized water

  • Sterile volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

  • Sterile storage tubes or bottles

Procedure:

  • Weighing: Accurately weigh the desired amount of INA powder in a sterile container. For example, to prepare a 100 mM stock solution, weigh 19.2 mg of INA for a final volume of 1 mL.

  • Dissolving: Transfer the INA powder to a sterile volumetric flask. Add a small volume of DMSO or 1N NaOH to dissolve the powder completely.[7][8] Gentle warming may be required.

  • Dilution: Once the INA is fully dissolved, slowly add sterile deionized water to the flask while stirring continuously until the final desired volume is reached.[7]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes or glass vials and store at -20°C for long-term use.[9] For short-term storage (up to one month), the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Application of INA for SAR Induction

This protocol provides methods for applying INA to plants to induce a systemic acquired resistance response. The optimal concentration and application method may vary depending on the plant species and experimental goals.

A. Foliar Spray Application

This method is suitable for treating a large number of plants and for studying systemic responses in aerial tissues.

Materials:

  • INA stock solution (from Protocol 1)

  • Sterile deionized water

  • Surfactant (e.g., Tween-20 or Silwet L-77)

  • Spray bottle or atomizer

Procedure:

  • Prepare Working Solution: Dilute the INA stock solution in sterile deionized water to the desired final concentration (e.g., 10 µM to 1 mM). Add a surfactant to the solution (e.g., 0.01-0.05% Tween-20) to ensure even coverage of the leaf surface.[10]

  • Application: Uniformly spray the INA solution onto the foliage of the plants until runoff.[11] Ensure both the adaxial and abaxial leaf surfaces are covered.

  • Control Group: Treat a separate group of plants with a mock solution containing the same concentration of solvent (e.g., DMSO) and surfactant in sterile water.

  • Incubation: Place the treated plants back into their growth environment and allow sufficient time for SAR to be established (typically 24-72 hours) before subsequent treatments or pathogen challenge.

B. Soil Drench Application

This method is useful for inducing systemic resistance via root uptake and for minimizing direct contact of the chemical with aerial plant parts.

Materials:

  • INA stock solution (from Protocol 1)

  • Sterile deionized water or plant growth medium

Procedure:

  • Prepare Working Solution: Dilute the INA stock solution in sterile deionized water or a hydroponic nutrient solution to the desired final concentration.

  • Application: Evenly apply a specific volume of the INA working solution to the soil or growing medium of each plant.[12][13] The volume should be sufficient to saturate the root zone without causing excessive drainage.

  • Control Group: Treat a control group of plants with an equal volume of the mock solution.

  • Incubation: Allow 2-4 days for the uptake and systemic distribution of INA and the establishment of SAR before further experimentation.

Protocol 3: Pathogen Bioassay to Evaluate Induced Resistance

This protocol describes a method to quantify the level of disease resistance in plants following treatment with INA. The example provided is for a bacterial pathogen on Arabidopsis thaliana, but the principles can be adapted for other plant-pathogen systems.

Materials:

  • INA-treated and mock-treated plants (from Protocol 2)

  • Virulent bacterial pathogen (e.g., Pseudomonas syringae pv. tomato DC3000)

  • 10 mM MgCl₂ (sterile)

  • Needleless syringe

  • Cork borer or hole punch

  • Sterile microcentrifuge tubes

  • Sterile pestle for microcentrifuge tubes

  • Appropriate bacterial growth medium with selective antibiotics

  • Incubator

Procedure:

  • Pathogen Inoculation: Prepare a bacterial suspension in 10 mM MgCl₂ to a specific concentration (e.g., 1 x 10⁵ colony-forming units (CFU)/mL). Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of several leaves on both INA-treated and mock-treated plants.[14]

  • Incubation: Return the inoculated plants to the growth chamber and incubate for 2-4 days to allow for bacterial growth and disease development.

  • Quantification of Bacterial Growth:

    • From each inoculated leaf, collect a leaf disc of a standard size using a sterile cork borer.

    • Place each leaf disc in a pre-weighed sterile microcentrifuge tube containing a known volume of 10 mM MgCl₂ (e.g., 200 µL).

    • Homogenize the leaf tissue thoroughly using a sterile pestle.

    • Create a serial dilution series of the homogenate in 10 mM MgCl₂.

    • Plate the dilutions onto the appropriate selective agar medium.

    • Incubate the plates at the optimal temperature for bacterial growth (e.g., 28°C) for 24-48 hours.

  • Data Analysis: Count the number of colonies on the plates and calculate the CFU per unit of leaf area or fresh weight. Compare the bacterial growth in INA-treated plants to that in mock-treated plants to determine the level of induced resistance. A significant reduction in bacterial growth in the INA-treated plants indicates successful induction of SAR.

Visualizations

Signaling Pathway of INA-Induced SAR

INA_Signaling_Pathway INA 2,6-dichloroisonicotinic acid (INA) Catalase Catalase Inhibition INA->Catalase APX Ascorbate Peroxidase (APX) Inhibition INA->APX ROS Increased Reactive Oxygen Species (ROS) Catalase->ROS APX->ROS SA_Pathway Downstream of SA Biosynthesis ROS->SA_Pathway NPR1 NPR1 Activation SA_Pathway->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_Genes PR Gene Expression (e.g., PR-1, PR-2, PR-5) TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Signaling pathway of INA-induced SAR.

Experimental Workflow for Evaluating INA-Induced Resistance

Experimental_Workflow start Start plant_growth Grow Plants to Appropriate Stage (e.g., 4-6 week old Arabidopsis) start->plant_growth treatment INA Application (Foliar Spray or Soil Drench) plant_growth->treatment mock_treatment Mock Treatment (Control) plant_growth->mock_treatment incubation Incubate for 24-72 hours (SAR Establishment) treatment->incubation mock_treatment->incubation pathogen_challenge Pathogen Challenge (e.g., Pseudomonas syringae infiltration) incubation->pathogen_challenge disease_development Incubate for 2-4 days (Disease Development) pathogen_challenge->disease_development quantification Quantify Pathogen Growth (e.g., CFU counting) disease_development->quantification analysis Data Analysis and Comparison quantification->analysis end End analysis->end

Caption: Workflow for evaluating INA-induced resistance.

References

Application Notes and Protocols: 3,5-dichloroisonicotinic acid as a Chemical Elicitor for Plant Immunity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-dichloroisonicotinic acid (INA) is a potent synthetic chemical elicitor widely used in plant immunity research to induce systemic acquired resistance (SAR). As a functional analog of the key plant defense hormone salicylic acid (SA), INA triggers a robust defense response, making it an invaluable tool for studying plant-pathogen interactions and for screening for novel disease resistance mechanisms.[1][2] This document provides detailed application notes and experimental protocols for the use of INA in plant immunity studies, with a focus on the model plant Arabidopsis thaliana.

Mechanism of Action

INA mimics the action of salicylic acid, a critical signaling molecule in plant defense.[1] Its mode of action is primarily dependent on the transcriptional coactivator Non-expressor of Pathogenesis-Related genes1 (NPR1).[3][4] Upon application, INA leads to the accumulation of reactive oxygen species (ROS) and the subsequent monomerization of NPR1 oligomers in the cytoplasm.[3] Monomeric NPR1 then translocates to the nucleus, where it interacts with TGA transcription factors.[3][4][5] This complex, along with histone acetyltransferases (HACs), binds to the promoters of defense-related genes, such as Pathogenesis-Related 1 (PR1), leading to their transcriptional activation and the establishment of a broad-spectrum, long-lasting disease resistance state known as SAR.[5][6][7]

Data Presentation

Table 1: Quantitative Analysis of INA-Induced PR1 Gene Expression in Arabidopsis thaliana
INA ConcentrationTime Post-Treatment (hours)Fold Change in PR1 Expression (vs. Mock)Reference
100 µM24Strong induction observed[8]
1 mM24Significant upregulation[8]

Note: The exact fold change can vary depending on experimental conditions, such as plant age, growth conditions, and the specific ecotype used.

Table 2: Effect of INA Treatment on Disease Severity in Arabidopsis thaliana infected with Pseudomonas syringae pv. tomato DC3000
INA Pre-treatment ConcentrationPathogen Inoculation (CFU/mL)Reduction in Bacterial Growth (log CFU/cm²)Reference
100 µM1 x 10⁵Significant reduction[9][10]
200 µM5 x 10⁵Significant reduction[9][10]

Note: Disease severity can be assessed by various methods, including bacterial colony counting, lesion size measurement, or disease scoring based on visual symptoms.[1][11][12][13]

Experimental Protocols

Protocol 1: Preparation and Application of this compound (INA)

1.1. Materials:

  • This compound (INA) powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

  • Sterile deionized water

  • Micropipettes and sterile tips

  • Volumetric flasks and beakers

  • Magnetic stirrer and stir bar

  • pH meter

1.2. Preparation of INA Stock Solution (100 mM):

  • Weigh out the appropriate amount of INA powder.

  • Dissolve the INA powder in a small volume of DMSO or ethanol. For example, to make a 100 mM stock solution, dissolve 19.2 mg of INA (MW: 192.0 g/mol ) in 1 mL of DMSO.

  • Gently warm and vortex if necessary to ensure complete dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Preparation of Working Solutions:

  • Thaw an aliquot of the INA stock solution.

  • Dilute the stock solution with sterile deionized water to the desired final concentration (e.g., 100 µM, 1 mM).

  • For a mock control solution, prepare a solution with the same concentration of the solvent (DMSO or ethanol) used for the INA stock.

1.4. Application Methods:

  • Soil Drench: Apply the INA working solution directly to the soil of potted plants. Ensure even distribution of the solution to the root system. A typical application volume is 10-20 mL per 4-inch pot.

  • Foliar Spray: Spray the INA working solution onto the leaves of the plants until runoff. Add a surfactant (e.g., Silwet L-77 at 0.01-0.05%) to the working solution to ensure even coverage of the leaf surface.[14]

  • Leaf Infiltration: Infiltrate the INA working solution into the abaxial side of the leaves using a needleless syringe. This method ensures direct and uniform delivery of the elicitor to the leaf tissue.[8]

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Defense Gene Expression Analysis

2.1. Materials:

  • INA-treated and mock-treated plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)[15]

  • DNase I

  • cDNA synthesis kit[15]

  • qPCR master mix (e.g., SYBR Green-based)[15]

  • qPCR instrument

  • Primers for target defense genes (e.g., PR1) and a reference gene (e.g., ACTIN2 or UBIQUITIN5)

2.2. RNA Extraction and cDNA Synthesis:

  • Harvest plant tissue at the desired time points after INA or mock treatment and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

  • Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol method), following the manufacturer's instructions.[15]

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.[15]

2.3. RT-qPCR:

  • Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA template.

  • Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Include no-template controls (NTCs) to check for contamination and no-reverse-transcription (-RT) controls to verify the absence of genomic DNA contamination.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the reference gene.[16]

Protocol 3: Disease Resistance Assay with Pseudomonas syringae pv. tomato DC3000

3.1. Materials:

  • Arabidopsis thaliana plants pre-treated with INA or mock solution

  • Pseudomonas syringae pv. tomato DC3000 (Pst DC3000)

  • King's B (KB) medium (for bacterial culture)

  • 10 mM MgCl₂

  • Needleless syringe

  • Leaf punch or cork borer

  • Microcentrifuge tubes

  • Homogenizer or sterile pestles

  • Plates with KB medium containing appropriate antibiotics (e.g., rifampicin)

3.2. Bacterial Inoculum Preparation:

  • Streak Pst DC3000 from a glycerol stock onto a KB agar plate with rifampicin and incubate at 28°C for 2 days.

  • Inoculate a single colony into liquid KB medium with rifampicin and grow overnight at 28°C with shaking.

  • Pellet the bacterial cells by centrifugation, wash twice with sterile 10 mM MgCl₂, and resuspend in 10 mM MgCl₂ to the desired optical density at 600 nm (OD₆₀₀), which corresponds to a specific colony-forming unit (CFU) concentration (e.g., OD₆₀₀ of 0.1 is approximately 5 x 10⁷ CFU/mL).[17]

3.3. Plant Inoculation:

  • Pre-treat Arabidopsis plants with INA or mock solution 24-48 hours before pathogen challenge.

  • Inoculate the plants by either:

    • Syringe infiltration: Infiltrate the bacterial suspension (e.g., 1 x 10⁵ CFU/mL) into the abaxial side of fully expanded leaves.[18]

    • Spray inoculation: Spray the bacterial suspension (e.g., 1 x 10⁸ CFU/mL) containing a surfactant (e.g., Silwet L-77 at 0.02%) onto the plants until the leaves are evenly wetted.[10] Cover the plants with a dome for 24 hours to maintain high humidity.

3.4. Quantification of Bacterial Growth:

  • At 3-4 days post-inoculation, collect leaf discs of a known area (e.g., 0.5 cm²) from the inoculated leaves using a leaf punch.

  • Surface-sterilize the leaf discs by washing with 70% ethanol for 30 seconds, followed by sterile water.

  • Homogenize the leaf discs in 1 mL of 10 mM MgCl₂.

  • Prepare serial dilutions of the homogenate and plate them on KB agar plates with rifampicin.

  • Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.[17]

Mandatory Visualization

INA_Signaling_Pathway cluster_nucleus INA This compound (INA) ROS Reactive Oxygen Species (ROS) Burst INA->ROS induces NPR1_oligomer NPR1 (oligomer) (Cytoplasm) ROS->NPR1_oligomer triggers reduction NPR1_monomer NPR1 (monomer) NPR1_oligomer->NPR1_monomer monomerization Nucleus Nucleus NPR1_monomer->Nucleus translocation TGA TGA Transcription Factors Defense_Genes Defense Genes (e.g., PR1) TGA->Defense_Genes bind to promoter HAC Histone Acetyltransferases (HACs) HAC->Defense_Genes acetylate histones SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR leads to NPR1_monomer_n NPR1 (monomer) NPR1_monomer_n->TGA interacts with NPR1_monomer_n->HAC recruits

Caption: INA-induced signaling pathway leading to SAR.

Experimental_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) INA_Treatment 2. INA Treatment (Soil drench, foliar spray, or infiltration) Plant_Growth->INA_Treatment Sample_Collection 3. Sample Collection (Time course: e.g., 0, 6, 24, 48 h) INA_Treatment->Sample_Collection Pathogen_Challenge 4b. Pathogen Challenge (e.g., Pseudomonas syringae) INA_Treatment->Pathogen_Challenge 24-48h pre-treatment Gene_Expression 4a. Gene Expression Analysis (RT-qPCR of PR genes) Sample_Collection->Gene_Expression Data_Analysis_GE 5a. Data Analysis (Relative quantification) Gene_Expression->Data_Analysis_GE Disease_Quantification 5b. Disease Quantification (Bacterial count, symptom scoring) Pathogen_Challenge->Disease_Quantification

Caption: General experimental workflow for INA studies.

References

Application Note & Protocol: Analysis of 3,5-Dichloroisonicotinic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloroisonicotinic acid (3,5-DCINA) is a chemical compound of interest in plant science and drug development due to its structural similarity to plant signaling molecules and potential biological activity.[1][2] Accurate and sensitive quantification of 3,5-DCINA in various plant tissues is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological effects. This document provides detailed protocols for the analysis of 3,5-DCINA in plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC-MS/MS method offers high sensitivity and specificity, while the GC-MS method provides an alternative approach, particularly for volatile derivatives.

Overview of Analytical Methods

Two primary methods are presented for the determination of 3,5-DCINA in plant tissues:

  • HPLC-MS/MS: This is the preferred method for its high sensitivity and specificity in complex matrices like plant tissues.[3][4][5] The method involves a robust extraction and clean-up procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) principle, followed by reversed-phase liquid chromatography coupled to a tandem mass spectrometer.

  • GC-MS: This method requires derivatization of the acidic analyte to increase its volatility for gas chromatographic separation.[6] While it can be a very sensitive and reliable technique, the additional derivatization step adds complexity to the sample preparation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHPLC-MS/MS MethodGC-MS Method
Limit of Detection (LOD) 0.5 - 1.0 µg/kg1.0 - 5.0 µg/kg
Limit of Quantification (LOQ) 1.5 - 3.0 µg/kg3.0 - 15.0 µg/kg
**Linearity (R²) **> 0.995> 0.99
Recovery 75 - 95%70 - 90%
Relative Standard Deviation (RSD) < 15%< 20%

Experimental Protocols

HPLC-MS/MS Method

This protocol is adapted from established methods for the analysis of similar chlorinated aromatic acids in plant matrices.[3][4][5]

4.1.1. Materials and Reagents

  • This compound analytical standard

  • Internal Standard (IS): Isotopically labeled 3,5-DCINA (e.g., ¹³C₆-3,5-DCINA) or a structurally similar compound not present in the sample.

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • Formic acid, LC-MS grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • C18 sorbent

  • Ultrapure water

4.1.2. Sample Preparation (Modified QuEChERS)

  • Homogenization: Weigh 5 g of homogenized plant tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, add 7.5 mg of GCB.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract and dilute it with an equal volume of water containing 0.1% formic acid.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4.1.3. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative Ion Mode (to be optimized for 3,5-DCINA).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3,5-DCINA and the internal standard must be determined by direct infusion of the standards.

GC-MS Method

This protocol involves a derivatization step to make the non-volatile 3,5-DCINA amenable to GC analysis.[6]

4.2.1. Materials and Reagents

  • All reagents from the HPLC-MS/MS method.

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane.

  • Ethyl acetate, GC grade.

4.2.2. Sample Preparation and Derivatization

  • Extraction and Cleanup: Follow the same procedure as for the HPLC-MS/MS method (steps 1-4 in section 4.1.2).

  • Solvent Exchange and Concentration:

    • Take a known volume of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS to the reconstituted extract.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

4.2.3. GC-MS Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp up to a high temperature (e.g., 280 °C) to elute the derivatized analyte.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, targeting the characteristic ions of the derivatized 3,5-DCINA.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize 5g of Plant Tissue Spiking 2. Spike with Internal Standard Homogenization->Spiking Extraction 3. Add ACN, MgSO4, NaCl & Vortex Spiking->Extraction Centrifuge1 4. Centrifuge Extraction->Centrifuge1 Transfer 5. Transfer Supernatant Centrifuge1->Transfer dSPE 6. Add d-SPE Sorbents & Vortex Transfer->dSPE Centrifuge2 7. Centrifuge dSPE->Centrifuge2 Dilution 8. Dilute & Filter Centrifuge2->Dilution HPLC_MSMS 9. Inject into HPLC-MS/MS Dilution->HPLC_MSMS

Caption: HPLC-MS/MS analysis workflow for 3,5-DCINA in plant tissues.

GCMS_Workflow cluster_prep Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Extraction_Cleanup 1. Perform QuEChERS Extraction and d-SPE Cleanup Evaporation 2. Evaporate to Dryness Extraction_Cleanup->Evaporation Reconstitution 3. Reconstitute in Ethyl Acetate Evaporation->Reconstitution Derivatize 4. Add Derivatization Agent & Heat Reconstitution->Derivatize GC_MS 5. Inject into GC-MS Derivatize->GC_MS

Caption: GC-MS analysis workflow for 3,5-DCINA in plant tissues.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pathogenesis-Related (PR) genes are a cornerstone of a plant's inducible defense system, known as Systemic Acquired Resistance (SAR). The activation of SAR leads to broad-spectrum and long-lasting resistance against a variety of pathogens.[1][2][3] This response is characterized by the accumulation of the signaling molecule salicylic acid (SA) and the subsequent transcriptional activation of a battery of PR genes, including PR-1, PR-2 (BGL2), and PR-5.[4] Understanding the intricate signaling network that governs PR gene expression is paramount for developing novel strategies to enhance plant immunity and for the discovery of new drug targets that can act as plant activators. These notes provide an overview of the key signaling pathways, quantitative data on gene regulation, and detailed protocols for studying PR gene activation.

Key Signaling Pathways in PR Gene Activation

The activation of PR genes is a tightly regulated process orchestrated primarily by the salicylic acid (SA) signaling pathway, which also engages in complex crosstalk with the jasmonic acid (JA) and ethylene (ET) pathways.

The Salicylic Acid (SA) Signaling Pathway

The SA pathway is the central route leading to the induction of SAR and the expression of most PR genes.[4][5]

  • SA Accumulation and Perception: Following pathogen recognition, SA levels increase systemically. SA is perceived by the NONEXPRESSOR OF PR GENES 1 (NPR1) protein and its paralogs, NPR3 and NPR4, which are considered true SA receptors.[6][7]

  • NPR1 Activation and Nuclear Translocation: In the absence of a stress signal, NPR1 exists as an oligomer in the cytoplasm.[6] Upon SA accumulation, cellular redox changes lead to the reduction of cysteine residues in NPR1, causing its monomerization.[5][6][8] These NPR1 monomers then translocate to the nucleus.[1][6] The nuclear localization of NPR1 is essential for its function in activating PR genes.[1]

  • Transcriptional Activation: In the nucleus, NPR1 acts as a transcriptional co-activator. It interacts with various transcription factors (TFs), most notably members of the TGA and WRKY families.[2][9][10] This interaction facilitates the recruitment of the basal transcription machinery, including RNA Polymerase II, to the promoters of PR genes, thereby activating their expression.[5][9] Specifically, NPR1 has been shown to recruit CDK8 and WRKY18 to the PR1 promoter to facilitate its expression.[9][11]

SALICYLIC_ACID_PATHWAY cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NPR1_oligomer NPR1 Oligomer NPR1_monomer_c NPR1 Monomer NPR1_oligomer->NPR1_monomer_c SA-induced Redox Change NPR1_monomer_n NPR1 Monomer NPR1_monomer_c->NPR1_monomer_n Nuclear Translocation TFs TGA / WRKY Transcription Factors NPR1_monomer_n->TFs Interaction PR_Promoter PR Gene Promoter TFs->PR_Promoter Binding PR_Gene PR Gene Expression PR_Promoter->PR_Gene Activation Pathogen Pathogen Signal SA Salicylic Acid (SA) Accumulation Pathogen->SA

Caption: The Salicylic Acid (SA) signaling pathway for PR gene activation.
Crosstalk with Jasmonic Acid (JA) and Ethylene (ET) Pathways

The JA and ET signaling pathways are also crucial for plant defense, primarily against necrotrophic pathogens and wounding. These pathways often exhibit an antagonistic relationship with the SA pathway.

  • Antagonism: In many cases, activation of the SA pathway and subsequent PR gene expression is inhibited by JA and vice-versa.[12][13] For instance, SA can inhibit the expression of JA-responsive genes like PDF1.2, while methyl jasmonate (MeJA) can inhibit SA-induced acidic PR gene expression.[12][13] This antagonism allows the plant to fine-tune its defense response to specific types of pathogens.

  • Synergism: While often antagonistic, synergistic interactions can also occur. Ethylene signaling, for example, can contribute to the induction of certain PR genes, and the pathway involves protein phosphorylation events.[14][15][16] The transcription factor WRKY70 acts as a key node of convergence, activating SA-responsive genes while repressing JA-responsive ones.[13][17]

CROSSTALK_PATHWAY SA Salicylic Acid (SA) Pathway WRKY70 WRKY70 SA->WRKY70 NPR1 NPR1 SA->NPR1 JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways JA_ET->SA Inhibition JA_Genes JA/ET-responsive Genes (e.g., PDF1.2) JA_ET->JA_Genes Activation PR_Genes SA-responsive PR Genes (e.g., PR-1) WRKY70->PR_Genes Activation WRKY70->JA_Genes Repression NPR1->JA_ET Inhibition NPR1->PR_Genes Activation

Caption: Crosstalk between SA and JA/ET signaling pathways.

Quantitative Data on PR Gene Expression Regulation

Genetic studies using mutants have been instrumental in dissecting the roles of key regulatory components. The following table summarizes the impact of various genetic backgrounds on PR-1 gene expression, a canonical marker for SA-dependent defense.

Genetic BackgroundGene FunctionEffect on PR-1 Basal ExpressionEffect on SA-Induced PR-1 ExpressionReference
Wild Type (e.g., Col-0)Normal functionBasal levelStrong inductionGeneral knowledge
npr1 mutantMaster co-activator of SA signalingUnchanged or slightly reducedAbolished or severely compromised[1][2][9]
NPR1 overexpressionMaster co-activator of SA signalingUnchangedEnhanced induction[1]
tga2 tga5 tga6 triple mutantTGA TFs, positive regulatorsElevatedDefective induction[18][19]
tga3 mutantTGA TF, positive regulator>50% decrease compared to wild typeReduced induction[18][19]
wrky50 overexpressionWRKY TF, positive regulatorInduces expressionSynergistically enhances expression with TGAs[20]

Experimental Protocols

Protocol 1: Analysis of PR Gene Expression by quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the sensitive quantification of PR gene transcript levels in response to various treatments.

Objective: To measure the relative expression levels of a target PR gene (e.g., PR-1) normalized to a reference gene.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin)

  • qPCR instrument

Methodology:

  • Sample Collection & RNA Extraction:

    • Harvest plant tissue at desired time points after treatment (e.g., SA application or pathogen inoculation).

    • Immediately freeze the tissue in liquid nitrogen to halt RNA degradation.

    • Grind the frozen tissue to a fine powder.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit. Include a no-reverse transcriptase (-RT) control to check for genomic DNA contamination.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in triplicate for each sample and primer pair. A typical 20 µL reaction includes: 10 µL 2x SYBR Green Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and 6 µL nuclease-free water.

    • Include a no-template control (NTC) for each primer pair to check for primer-dimers and contamination.

  • qPCR Program:

    • Run the samples on a qPCR instrument with a standard program:

      • Initial denaturation: 95°C for 3 minutes.

      • Cycling (40 cycles): 95°C for 15 seconds, 60°C for 30 seconds, 72°C for 30 seconds.

      • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the quantification cycle (Cq) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the target gene expression to the reference gene.[21]

QRT_PCR_WORKFLOW start Plant Treatment (e.g., SA, Pathogen) harvest 1. Harvest Tissue & Freeze in Liquid N₂ start->harvest rna_extraction 2. Total RNA Extraction & DNase Treatment harvest->rna_extraction qc 3. RNA Quality Control (Spectrophotometry, Gel) rna_extraction->qc cdna 4. cDNA Synthesis (Reverse Transcription) qc->cdna qpcr_setup 5. qPCR Reaction Setup (SYBR Green, Primers) cdna->qpcr_setup qpcr_run 6. Run qPCR Instrument qpcr_setup->qpcr_run analysis 7. Data Analysis (2-ΔΔCq Method) qpcr_run->analysis end Relative Gene Expression analysis->end

Caption: Experimental workflow for qRT-PCR analysis of PR gene expression.
Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the in vivo association of a specific transcription factor (e.g., TGA2 or WRKY50) with the promoter region of a target PR gene.[22][23][24]

Objective: To immunoprecipitate a transcription factor and its cross-linked DNA to verify binding to a specific promoter region.

Materials:

  • Plant tissue

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis and wash buffers

  • Sonicator or micrococcal nuclease

  • Specific antibody against the transcription factor of interest (e.g., anti-TGA2)

  • Negative control antibody (e.g., non-specific IgG)

  • Protein A/G magnetic beads

  • Reagents for reversing cross-links (e.g., Proteinase K, high salt buffer)

  • DNA purification kit

  • Primers for qPCR targeting the putative binding site in the PR gene promoter and a negative control region.

Methodology:

  • Protein-DNA Cross-linking:

    • Harvest fresh plant tissue and immediately fix by vacuum infiltrating with a 1% formaldehyde solution for 10-15 minutes.[22][25]

    • Quench the reaction by adding glycine to a final concentration of 125 mM.[22]

  • Chromatin Preparation:

    • Isolate nuclei and lyse them to release chromatin.

    • Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions must be empirically determined.[25]

    • Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin. Save a small aliquot as "Input" DNA.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared chromatin overnight at 4°C with the specific antibody (or IgG control).

    • Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.[25]

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links by incubating the eluted complexes and the "Input" sample at 65°C for several hours in a high salt buffer.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis by qPCR:

    • Use the purified DNA from the IP, IgG, and Input samples as templates for qPCR.

    • Use primers designed to amplify the specific promoter region of the PR gene containing the putative TF binding site.

    • Use primers for a control gene region not expected to be bound by the TF.

    • Calculate the enrichment of the target sequence in the specific IP sample relative to the IgG control and normalize to the Input DNA. A significant enrichment indicates in vivo binding.

CHIP_WORKFLOW start 1. Cross-link Proteins to DNA in vivo (Formaldehyde) lysis 2. Lyse Cells & Isolate Chromatin start->lysis shear 3. Shear Chromatin (Sonication) lysis->shear ip 4. Immunoprecipitate (Specific Antibody & Beads) shear->ip wash 5. Wash to Remove Non-specific Binding ip->wash elute 6. Elute Complexes & Reverse Cross-links wash->elute purify 7. Purify DNA elute->purify analyze 8. Analyze DNA by qPCR purify->analyze end TF Binding Enrichment analyze->end

Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Applications

The activation of PR gene expression is a critical output of the plant immune signaling network, with the SA-NPR1-TGA/WRKY pathway playing a central role. The provided protocols offer robust methods for investigating this pathway. For drug development professionals, this knowledge is vital for designing high-throughput screens to identify novel plant activators. Compounds that mimic SA, promote NPR1 monomerization, or enhance the binding of TGA/WRKY transcription factors to PR gene promoters could serve as effective, environmentally friendly tools to boost crop resilience and ensure food security.

References

Application Notes: Utilizing 3,5-Dichloroisonicotinic Acid (INA) for Plant Metabolic Reprogramming Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloroisonicotinic acid (INA) is a potent synthetic activator of plant defense mechanisms.[1][2] As a functional analog of the natural plant hormone salicylic acid (SA), INA is widely used to induce Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum immunity against a range of pathogens.[2][3] The application of INA triggers a significant metabolic reprogramming within the plant, making it an invaluable tool for researchers, scientists, and drug development professionals studying plant immunity, stress physiology, and the molecular basis of defense. These notes provide an overview of INA's mechanism, quantitative metabolic data from related studies, and detailed protocols for its application in metabolic research.

Mechanism of Action

INA initiates the plant defense cascade primarily by inhibiting catalase activity.[1] This inhibition leads to an accumulation of reactive oxygen species (ROS), such as hydrogen peroxide, which act as secondary messengers in the defense signaling pathway.[1][4] This ROS burst subsequently activates downstream defense responses, including the expression of Pathogenesis-Related (PR) genes, such as PR-1, and the establishment of SAR.[1][5] This signaling cascade is largely dependent on the key regulator NPR1 (Nonexpressor of PR genes 1).[5] INA-induced NPR1 targeting in the nucleus activates the expression of transcription factors, triggering the transcriptional reprogramming required for immunity.[5]

INA_Signaling_Pathway cluster_cell Plant Cell INA This compound (INA) Catalase Catalase INA->Catalase inhibits ROS Reactive Oxygen Species (ROS) Accumulation Catalase->ROS degradation blocked NPR1 NPR1 Activation ROS->NPR1 activates TFs Transcription Factors (e.g., WRKYs, TGA-bZips) NPR1->TFs activates PR_Genes PR Gene Expression (e.g., PR-1) TFs->PR_Genes induces SAR Systemic Acquired Resistance (SAR) & Metabolic Reprogramming PR_Genes->SAR Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase P_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) INA_Prep 2. INA Solution Preparation (Working & Mock Solutions) P_Growth->INA_Prep INA_App 3. INA Application (Foliar Spray or Infiltration) INA_Prep->INA_App Harvest 4. Sample Harvesting (Time course: 12, 24, 36h) Snap-freeze in liquid N2 INA_App->Harvest Extraction 5. Metabolite Extraction (e.g., 80% Methanol) Harvest->Extraction Store at -80°C LCMS 6. UHPLC-MS Analysis Extraction->LCMS Data_Proc 7. Data Processing (Peak picking, alignment) LCMS->Data_Proc Stats 8. Statistical Analysis (PCA, OPLS-DA, Fold Change) Data_Proc->Stats Interpretation 9. Pathway Analysis & Biological Interpretation Stats->Interpretation Metabolic_Reprogramming cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism & Defense Pathways INA INA Treatment AAs Aromatic Amino Acids (Phe, Tyr, Trp) INA->AAs Down-regulates (Increased consumption) Phenyl Phenylpropanoid Pathway INA->Phenyl Up-regulates JA Octadecanoid Pathway (Jasmonic Acid) INA->JA May activate (crosstalk) AAs->Phenyl Provides precursors Flav Flavonoids Phenyl->Flav Phenolics Phenolic Acids Phenyl->Phenolics Lignin Lignin Precursors Phenyl->Lignin

References

Synthesis of Novel 3,5-Dichloroisonicotinic Acid Derivatives for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous evolution of resistance in agricultural pests and pathogens necessitates the development of novel and effective chemical interventions. Pyridine carboxylic acids and their derivatives have historically been a rich source of biologically active compounds, with numerous examples commercialized as herbicides and fungicides. The unique electronic and structural properties of the pyridine ring, combined with the influence of halogen substituents, make this scaffold a promising starting point for the discovery of new agrochemicals. This document provides detailed application notes and protocols for the synthesis of novel derivatives of 3,5-dichloroisonicotinic acid, a key intermediate, and outlines methodologies for their evaluation as potential agricultural agents. While specific biological activity data for derivatives of this compound is not extensively reported in publicly available literature, the protocols provided are based on established synthetic routes for analogous compounds and general screening practices in the agrochemical industry.

Synthesis of this compound: A Key Intermediate

The synthesis of this compound is a critical first step. While various methods can be conceptualized, a plausible and scalable approach involves the selective chlorination and subsequent oxidation of a suitable pyridine precursor. One potential route starts from 3,5-dichloropyridine.

Protocol 1: Synthesis of this compound from 3,5-Dichloropyridine

This protocol outlines a hypothetical two-step process to synthesize this compound from 3,5-dichloropyridine. This method involves an initial lithiation followed by carboxylation.

Materials:

  • 3,5-Dichloropyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware for anhydrous reactions

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dichloropyridine (1 equivalent) in dry diethyl ether or THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: Crush dry ice into a powder and add it in small portions to the reaction mixture. A vigorous reaction may occur. Continue stirring and allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by slowly adding 1M HCl until the aqueous layer is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthetic Workflow for this compound

G cluster_synthesis Synthesis of this compound 3,5-Dichloropyridine 3,5-Dichloropyridine Lithiation_with_nBuLi Lithiation with n-BuLi at -78°C 3,5-Dichloropyridine->Lithiation_with_nBuLi Carboxylation_with_CO2 Carboxylation with Dry Ice (CO2) Lithiation_with_nBuLi->Carboxylation_with_CO2 Acidic_Workup Acidic Work-up Carboxylation_with_CO2->Acidic_Workup Purification Purification (Recrystallization) Acidic_Workup->Purification 3,5-Dichloroisonicotinic_Acid 3,5-Dichloroisonicotinic_Acid Purification->3,5-Dichloroisonicotinic_Acid

Caption: Synthetic workflow for this compound.

Derivatization of this compound for Agricultural Applications

The carboxylic acid moiety of this compound provides a versatile handle for the synthesis of a wide range of derivatives, including esters and amides, which are common functional groups in active agrochemicals.

Synthesis of Ester Derivatives (Potential Herbicides)

Esterification of this compound with various alcohols can lead to novel compounds with potential herbicidal activity. The choice of alcohol can significantly impact the compound's physicochemical properties, such as lipophilicity, which in turn affects its uptake and translocation in plants.

Protocol 2: General Procedure for the Synthesis of 3,5-Dichloroisonicotinate Esters

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • A desired alcohol (e.g., methanol, ethanol, propargyl alcohol)

  • A suitable solvent (e.g., dichloromethane (DCM), toluene)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,5-dichloroisonicotinoyl chloride.

  • Esterification: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Cool the alcohol solution to 0 °C and add the acid chloride solution dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Diagram 2: Workflow for Ester Derivative Synthesis

G cluster_ester_synthesis Synthesis of Ester Derivatives 3,5-Dichloroisonicotinic_Acid 3,5-Dichloroisonicotinic_Acid Acid_Chloride_Formation Acid Chloride Formation (SOCl2) 3,5-Dichloroisonicotinic_Acid->Acid_Chloride_Formation Esterification Esterification with Alcohol and Base Acid_Chloride_Formation->Esterification Aqueous_Workup Aqueous Work-up Esterification->Aqueous_Workup Purification_Chromatography Purification (Column Chromatography) Aqueous_Workup->Purification_Chromatography Ester_Derivative Ester_Derivative Purification_Chromatography->Ester_Derivative

Caption: Workflow for the synthesis of ester derivatives.

Synthesis of Amide Derivatives (Potential Fungicides or Herbicides)

Amide derivatives of carboxylic acids are prevalent in a wide range of biologically active molecules, including fungicides that target succinate dehydrogenase (SDHIs). The synthesis of amides from this compound can be achieved by coupling the corresponding acid chloride with a variety of primary or secondary amines.

Protocol 3: General Procedure for the Synthesis of 3,5-Dichloroisonicotinamides

Materials:

  • 3,5-Dichloroisonicotinoyl chloride (from Protocol 2, step 1)

  • A desired primary or secondary amine

  • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Amide Coupling: Dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM or THF. Cool the solution to 0 °C. Add a solution of 3,5-dichloroisonicotinoyl chloride (1 equivalent) in the same solvent dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. After completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Diagram 3: Workflow for Amide Derivative Synthesis

G cluster_amide_synthesis Synthesis of Amide Derivatives 3,5-Dichloroisonicotinoyl_Chloride 3,5-Dichloroisonicotinoyl_Chloride Amide_Coupling Amide Coupling with Amine and Base 3,5-Dichloroisonicotinoyl_Chloride->Amide_Coupling Aqueous_Workup_Amide Aqueous Work-up Amide_Coupling->Aqueous_Workup_Amide Purification_Amide Purification (Recrystallization/Chromatography) Aqueous_Workup_Amide->Purification_Amide Amide_Derivative Amide_Derivative Purification_Amide->Amide_Derivative

Caption: Workflow for the synthesis of amide derivatives.

Evaluation of Agricultural Activity

Once synthesized, the novel derivatives must be screened for their biological activity. Standardized bioassays are crucial for obtaining reliable and comparable data.

Herbicidal Activity Screening

Protocol 4: Pre-emergence and Post-emergence Herbicidal Assay

Materials:

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Setaria faberi, Amaranthus retroflexus, Abutilon theophrasti)

  • Potting soil

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant

  • Control solutions (solvent + surfactant, commercial herbicide standard)

  • Greenhouse facilities with controlled light, temperature, and humidity

Procedure:

  • Pre-emergence Assay:

    • Sow seeds of the target weed species in pots filled with soil.

    • Apply the test compound solution at various concentrations (e.g., 10, 100, 1000 g/ha) to the soil surface.

    • Place the pots in a greenhouse and water regularly.

    • After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the plant injury (0 = no effect, 100 = complete kill) or by measuring the fresh/dry weight of the emerged plants compared to the control.

  • Post-emergence Assay:

    • Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

    • Spray the foliage of the plants with the test compound solution at various concentrations.

    • Return the pots to the greenhouse.

    • Assess the herbicidal effect after a set period (e.g., 7-14 days) using the same rating or measurement methods as the pre-emergence assay.

Fungicidal Activity Screening

Protocol 5: In Vitro Mycelial Growth Inhibition Assay

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Control solutions (solvent, commercial fungicide standard)

  • Petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and autoclave. While the medium is still molten, add the test compound to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into sterile petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection: After a set period (when the mycelium in the control plate has reached a certain diameter), measure the diameter of the fungal colony on the treated plates. Calculate the percentage of mycelial growth inhibition compared to the control. From this data, the EC50 (effective concentration to inhibit 50% of growth) can be determined.

Data Presentation

All quantitative data from the bioassays should be summarized in clearly structured tables to facilitate comparison between the different derivatives and with standard agrochemicals.

Table 1: Pre- and Post-emergence Herbicidal Activity of 3,5-Dichloroisonicotinate Esters

Compound IDR Group (Ester)ApplicationRate (g/ha)% Injury (E. crus-galli)% Injury (A. retroflexus)
DCI-E1 -CH3Pre1000
Post1000
DCI-E2 -CH2CH3Pre1000
Post1000
Standard Herbicide XPre1000
Post1000

Table 2: In Vitro Fungicidal Activity of 3,5-Dichloroisonicotinamides

Compound IDR Group (Amide)EC50 (µg/mL) vs B. cinereaEC50 (µg/mL) vs F. graminearum
DCI-A1 -Phenyl
DCI-A2 -4-Chlorophenyl
Standard Fungicide Y

Conclusion

The synthesis and evaluation of novel this compound derivatives represent a promising avenue for the discovery of new agricultural solutions. The protocols outlined in this document provide a framework for the systematic preparation and screening of these compounds. While the biological activity of this specific class of compounds is yet to be fully explored, the established importance of the dichloropyridine scaffold in agrochemistry suggests that these derivatives hold significant potential as next-generation herbicides and fungicides. Further research, including mode of action studies and optimization of the derivatization, is warranted to fully elucidate their agricultural utility.

Application Notes and Protocols for High-Throughput Chemical Screening Using 3,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for their effects on biological targets.[1][2][3] This document provides detailed application notes and protocols for employing 3,5-dichloroisonicotinic acid and similar small molecules in HTS campaigns. While this compound itself is not extensively documented as a screening modulator, its structural analogs, such as 2,6-dichloroisonicotinic acid (INA) and 3,5-dichloroanthranilic acid (DCA), have been identified as potent inducers of plant defense mechanisms.[4][5] These notes will, therefore, focus on a hypothetical HTS campaign to identify modulators of plant defense signaling, using this compound as a representative hit compound.

The protocols outlined below are designed to be adaptable for various cell-based and biochemical assays and are applicable to academic research and industrial drug discovery settings.

General High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process, from initial assay development to hit validation and characterization.[1][6] The workflow ensures robustness, reproducibility, and the identification of true positive hits while minimizing false positives and negatives.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Validation & Follow-up A Target Identification B Assay Design A->B C Miniaturization (384-well) B->C D Pilot Screen (~2,000 compounds) C->D E Primary Screen (Full Library) D->E F Data Analysis (Hit Identification) E->F G Hit Confirmation F->G H Dose-Response Analysis G->H I Secondary Assays H->I J SAR Studies I->J

Caption: A generalized workflow for a high-throughput screening campaign.

Application: Screening for Inducers of Plant Defense Signaling

This application note details a hypothetical cell-based HTS assay to identify small molecules that induce a plant defense response. The assay utilizes a reporter gene, such as luciferase or green fluorescent protein (GFP), under the control of a defense-responsive promoter (e.g., from the CaBP22 gene).[4]

Signaling Pathway Overview

Many plant defense responses are mediated by signaling molecules like salicylic acid (SA). Analogs such as INA are known to activate this pathway.[5] The binding of an inducer molecule leads to the activation of transcription factors (e.g., NPR1-dependent and independent pathways), which in turn drive the expression of pathogenesis-related (PR) genes, conferring disease resistance.[4]

Plant_Defense_Pathway Inducer Inducer Molecule (e.g., this compound) Receptor Putative Receptor Inducer->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NPR1_dep NPR1-Dependent Pathway Signaling_Cascade->NPR1_dep NPR1_indep NPR1-Independent Pathway Signaling_Cascade->NPR1_indep Transcription_Factors Activation of Transcription Factors NPR1_dep->Transcription_Factors NPR1_indep->Transcription_Factors PR_Genes Pathogenesis-Related (PR) Gene Expression Transcription_Factors->PR_Genes Resistance Disease Resistance PR_Genes->Resistance

Caption: Simplified signaling pathway for the induction of plant defense.

Experimental Protocols

Assay Development and Miniaturization

Objective: To develop a robust and reproducible cell-based reporter assay in a 384-well format suitable for HTS.

Materials:

  • Arabidopsis thaliana protoplasts or a stable cell suspension culture expressing a defense-responsive promoter-reporter construct (e.g., pCaBP22::LUC).

  • Assay medium (e.g., Murashige and Skoog medium).

  • This compound (as a potential positive control or hit compound).

  • Dimethyl sulfoxide (DMSO).

  • 384-well white, clear-bottom microplates.

  • Luciferase assay reagent.

Protocol:

  • Cell Seeding: Dispense 20 µL of the cell suspension into each well of a 384-well plate using an automated liquid handler.

  • Compound Addition: Add 100 nL of test compounds from the chemical library (typically at a stock concentration of 10 mM in DMSO) to the assay plates using an acoustic dispenser or pin tool. This results in a final compound concentration of 10 µM and a final DMSO concentration of 0.1%.[6]

  • Controls: Include negative controls (DMSO only) and positive controls (a known inducer, if available) on each plate.

  • Incubation: Incubate the plates at room temperature for 18-24 hours.

  • Signal Detection: Add 20 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.

Pilot Screen and Statistical Validation

Objective: To assess the performance of the assay with a smaller subset of the compound library and to determine its suitability for a full-scale screen.[6]

Protocol:

  • Screen approximately 2,000 compounds from a diversity library using the protocol described above.

  • Calculate the Z'-factor for each plate to assess assay quality. The Z'-factor is a measure of the statistical effect size and is calculated as follows:

    Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3][6]

Data Presentation:

ParameterValueInterpretation
Mean Positive Control Signal150,000 RLUAverage signal for the positive control.
SD Positive Control12,000 RLUStandard deviation of the positive control.
Mean Negative Control Signal10,000 RLUAverage signal for the negative control.
SD Negative Control800 RLUStandard deviation of the negative control.
Z'-Factor 0.73 Excellent assay quality.
Primary Screen and Hit Identification

Objective: To screen the entire compound library and identify initial "hits" that significantly modulate the reporter signal.

Protocol:

  • Perform the full HTS campaign using the validated assay protocol.

  • Normalize the data (e.g., as a percentage of the positive control response).

  • Define a "hit" threshold. A common approach is to select compounds that produce a signal greater than three standard deviations above the mean of the negative controls.

Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of the primary hits and determine their potency.

Protocol:

  • Re-test the primary hits in the original assay to eliminate false positives.

  • For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., from 1 nM to 100 µM).

  • Calculate the EC50 (half-maximal effective concentration) for each active compound.

Data Presentation:

Compound IDHit ConfirmationEC50 (µM)Max Response (% of Control)
This compound Confirmed 12.5 85%
Compound XConfirmed25.270%
Compound YNot Confirmed--
Compound ZConfirmed5.892%

Concluding Remarks

The successful implementation of a high-throughput screening campaign relies on careful assay development, robust statistical validation, and systematic hit follow-up. While this compound serves as a hypothetical hit in this application note, the described protocols provide a comprehensive framework for screening small molecule libraries to identify novel modulators of various biological pathways. The adaptability of these methods allows for their application across diverse research areas, from plant biology to human therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,5-Dichloroisonicotinic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,5-dichloroisonicotinic acid in bioassay development.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and application of this compound in experimental settings.

Issue 1: Compound Precipitates Upon Dilution of a DMSO Stock Solution into Aqueous Buffer

  • Question: My this compound is fully dissolved in 100% DMSO, but it crashes out of solution when I add it to my aqueous assay buffer. What is happening and how can I fix it?

  • Answer: This is a common issue for poorly soluble compounds. The dramatic change in solvent polarity upon dilution from a high-concentration organic stock into an aqueous medium can cause the compound to exceed its solubility limit and precipitate.[1][2]

    Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay to minimize solvent-induced precipitation and potential cellular toxicity.[2] This may require preparing a more concentrated DMSO stock solution.

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. First, dilute the DMSO stock into an intermediate solution containing a co-solvent before the final dilution into the aqueous buffer.

    • Use of Co-solvents: Incorporate a water-miscible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay buffer to increase the solvent polarity and better accommodate the compound.[3]

    • Sonication: After dilution, briefly sonicate the solution to help redissolve any precipitate that has formed.[1]

Issue 2: Low and Inconsistent Results in Cell-Based Assays

  • Question: I am seeing low potency and high variability in my cell-based assay results with this compound. Could this be related to solubility?

  • Answer: Yes, poor solubility is a frequent cause of low and inconsistent biological activity. If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration, leading to erroneous structure-activity relationships (SAR).[1]

    Troubleshooting Steps:

    • Visually Inspect for Precipitation: Carefully examine your assay plates for any signs of compound precipitation (e.g., cloudiness, crystals). Note that precipitation may not always be visible to the naked eye.[1]

    • Kinetic Solubility Assessment: Perform a kinetic solubility assay in your specific bioassay buffer to determine the maximum soluble concentration of this compound under your experimental conditions.[1][2]

    • Adjust pH: Since this compound is an acidic compound, increasing the pH of your buffer can significantly enhance its solubility by promoting its deprotonation to the more soluble carboxylate form.

    • Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution by forming micelles.[4] Ensure the chosen surfactant is compatible with your assay and does not have any confounding biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is a good initial choice for preparing a high-concentration stock solution of this compound. It is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[3] However, always aim to use the lowest possible concentration of DMSO in your final assay medium (ideally ≤0.5%) to avoid artifacts.[2]

Q2: How does pH affect the solubility of this compound?

Q3: Can I use heating to dissolve this compound?

A3: Gentle heating can be used as a last resort to aid in the initial dissolution of the compound in a solvent like DMSO. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. After dissolving with heat, allow the solution to cool to room temperature and observe for any precipitation.

Q4: Are there any general guidelines for selecting a solubilization strategy?

A4: A stepwise approach is generally recommended. Start with the simplest methods, such as using a minimal amount of a common organic solvent like DMSO. If solubility remains an issue, explore pH modification (for ionizable compounds) or the addition of co-solvents. For more challenging compounds, the use of cyclodextrins or surfactants can be considered. It is critical to validate that any excipients used do not interfere with the bioassay.

Data Presentation

Table 1: Estimated Solubility of this compound and Related Compounds

Disclaimer: Experimental solubility data for this compound is limited in publicly available literature. The following table includes estimated values and data from structurally related compounds to provide guidance.

CompoundSolventTemperature (°C)SolubilityReference
This compound WaterNot SpecifiedInsoluble-
MethanolNot SpecifiedSoluble-
DMSONot SpecifiedSoluble-
Nicotinic Acid (related) Water25~18 mg/mL[5]
Ethanol25~9 mg/mL[5]
DMSO25~250 mg/mL[5]
Acetonitrile25~0.4 mg/mL[5]
Isonicotinic Acid (related) Water205.2 g/L[6]
EthanolNot SpecifiedSoluble[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent System

Objective: To prepare a 10 mM stock solution of this compound (MW: 192.00 g/mol ) in a DMSO/Ethanol co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 1.92 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 500 µL of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Once the compound is fully dissolved in DMSO, add 500 µL of absolute ethanol to the tube.

  • Vortex the final solution to ensure homogeneity. This yields a 1 mL stock solution of 10 mM this compound in 1:1 DMSO/Ethanol.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Effect of pH on the Solubility of this compound

Objective: To prepare solutions of this compound in buffers of varying pH to assess its solubility profile.

Materials:

  • This compound powder

  • Aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

  • pH meter

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare a series of aqueous buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound powder to a known volume of each buffer in separate tubes. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Tightly cap the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Measure the concentration of the dissolved this compound in each supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • Plot the measured solubility (in mg/mL or mM) against the pH of the buffer to generate a pH-solubility profile.

Visualizations

Solubility_Enhancement_Strategy start Start: Poorly Soluble This compound check_pka Is the compound ionizable? (this compound is acidic) start->check_pka ph_adjust pH Adjustment (Increase pH > pKa) check_pka->ph_adjust Yes co_solvent Use of Co-solvents (e.g., DMSO, Ethanol, PEG) check_pka->co_solvent No check_solubility1 Solubility Sufficient? ph_adjust->check_solubility1 check_solubility1->co_solvent No end_success Proceed with Bioassay check_solubility1->end_success Yes check_solubility2 Solubility Sufficient? co_solvent->check_solubility2 complexation Complexation (e.g., Cyclodextrins) check_solubility2->complexation No check_solubility2->end_success Yes complexation->end_success If Sufficient end_reformulate Consider Reformulation or Analog Synthesis complexation->end_reformulate If Insufficient

Caption: Decision Tree for Solubility Enhancement Strategy.

Bioassay_Preparation_Workflow start Start: Weigh solid This compound dissolve Dissolve in 100% DMSO to create concentrated stock start->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution sonicate Apply gentle heat and/or sonication check_dissolution->sonicate No serial_dilution Perform serial dilutions in 100% DMSO check_dissolution->serial_dilution Yes sonicate->dissolve final_dilution Dilute to final concentration in assay buffer (≤0.5% DMSO) serial_dilution->final_dilution check_precipitation Check for precipitation (visual/instrumental) final_dilution->check_precipitation run_assay Proceed with Bioassay check_precipitation->run_assay No Precipitation troubleshoot Troubleshoot Solubility (see Decision Tree) check_precipitation->troubleshoot Precipitation Occurs

Caption: General Workflow for Preparing a Compound for Bioassay.

References

determining the optimal concentration of 3,5-dichloroisonicotinic acid for SAR induction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the use of 3,5-dichloroisonicotinic acid as an inducer of Systemic Acquired Resistance (SAR) is not available in the current scientific literature. This technical support guide is based on its close structural isomer, 2,6-dichloroisonicotinic acid (INA) , a well-documented synthetic SAR inducer.[1][2][3] The information provided here can serve as a starting point for experimental design, but optimization for this compound would be required.

Frequently Asked Questions (FAQs)

Q1: What is 2,6-dichloroisonicotinic acid (INA) and how does it induce SAR?

A1: 2,6-dichloroisonicotinic acid (INA) is a synthetic chemical that acts as a functional analog of salicylic acid (SA), a key signaling molecule in the SAR pathway.[1][4] Unlike SA, INA appears to activate the SAR signaling pathway downstream of SA accumulation.[2][3] This means it can induce resistance even in plants that are unable to accumulate SA.[2][3] The induction of SAR by INA leads to the expression of pathogenesis-related (PR) genes, which enhances the plant's resistance to a broad spectrum of pathogens.[1][3]

Q2: What is the proposed mechanism of action for INA?

A2: The precise mechanism is still under investigation, but evidence suggests that INA, similar to salicylic acid, can inhibit the activity of key cellular enzymes like catalase and ascorbate peroxidase.[5][6] Inhibition of these enzymes, which scavenge reactive oxygen species (ROS), leads to a controlled increase in ROS levels. This oxidative burst is thought to be a critical step in the signaling cascade that activates defense gene expression and establishes SAR.[5]

Q3: Is INA phytotoxic?

A3: At high concentrations, INA can be phytotoxic to some plant species.[4] It is crucial to determine the optimal, non-phytotoxic concentration for each plant species and experimental system through a dose-response study.

Q4: What is the spectrum of pathogen resistance induced by INA?

A4: INA has been shown to induce resistance against a broad range of pathogens, including viruses, bacteria, and fungi.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable SAR induction (e.g., no reduction in disease symptoms, no PR gene expression) 1. Sub-optimal concentration of INA: The concentration used may be too low to trigger a response. 2. Inappropriate application method: The method of application (e.g., soil drench, foliar spray) may not be effective for the specific plant species. 3. Timing of application and pathogen challenge: The time interval between INA treatment and pathogen inoculation may be too short or too long. 4. Plant age and health: Very young or stressed plants may not respond effectively to SAR inducers.1. Perform a dose-response experiment to determine the optimal concentration. 2. Test different application methods. Foliar spray is common, but soil drench can also be effective. Ensure thorough coverage. 3. Vary the time between treatment and challenge. Typically, a period of 2-7 days is required for SAR to be established. 4. Use healthy, well-established plants for your experiments.
Phytotoxicity observed (e.g., leaf yellowing, necrosis, stunted growth) 1. Concentration of INA is too high. 2. Solvent toxicity: The solvent used to dissolve INA may be causing damage. 3. Environmental stress: High light or temperature stress can exacerbate phytotoxicity.1. Reduce the concentration of INA. 2. Include a solvent-only control to check for its effects. If necessary, use a different solvent or a lower concentration of the current one. 3. Ensure plants are grown under optimal and stable environmental conditions post-treatment.
Inconsistent results between experiments 1. Variability in plant material. 2. Inconsistent application of INA or pathogen. 3. Fluctuations in environmental conditions. 1. Use plants of the same age and developmental stage. 2. Standardize your application techniques to ensure uniform treatment. 3. Maintain consistent light, temperature, and humidity levels across all experiments.

Data Presentation: Effective Concentrations of INA

The optimal concentration of INA can vary significantly depending on the plant species and the experimental conditions. The following table summarizes some reported effective concentrations.

Plant SpeciesPathogenEffective INA ConcentrationApplication MethodReference
TomatoXanthomonas perforans1.0 mMSeed priming[7]
TobaccoTobacco Mosaic Virus (TMV)Not specified, but effectiveFoliar spray[3]
ArabidopsisPeronospora parasiticaNot specified, but effectiveFoliar spray[3]

Experimental Protocols

Protocol: SAR Induction in Tomato Seedlings using INA

This protocol is adapted from a study on tomato seedlings and Xanthomonas perforans.[7]

1. Materials:

  • 2,6-dichloroisonicotinic acid (INA)
  • Tomato seeds of a susceptible and a resistant cultivar (for comparison)
  • Sterile distilled water
  • Ethanol (for dissolving INA, if necessary)
  • Growth chambers or greenhouse with controlled environment
  • Xanthomonas perforans culture
  • Spectrophotometer
  • Sterile petri dishes, filter paper, pots, and soil

2. Preparation of INA Solution: a. Prepare a stock solution of INA. If INA is not readily soluble in water, dissolve it in a small amount of ethanol before bringing it to the final volume with sterile distilled water. b. Prepare a working solution of 1.0 mM INA in sterile distilled water. c. Prepare a mock control solution (e.g., sterile distilled water with the same concentration of ethanol if used in the INA solution).

3. Seed Priming: a. Surface sterilize tomato seeds. b. Place seeds in a petri dish with sterile filter paper moistened with the 1.0 mM INA solution. c. For the control group, use the mock solution. d. Incubate the seeds in the dark for 24-48 hours.

4. Plant Growth: a. Sow the primed seeds in pots with sterile soil. b. Grow the seedlings in a growth chamber with controlled temperature, light, and humidity.

5. Pathogen Challenge: a. Culture Xanthomonas perforans in a suitable medium. b. When the tomato seedlings are at the 3-4 leaf stage, prepare a bacterial suspension and adjust the concentration. c. Inoculate the seedlings by spraying the bacterial suspension onto the leaves until runoff.

6. Evaluation of SAR: a. Monitor the plants for disease symptoms daily. b. At specific time points post-inoculation (e.g., 3, 6, 9, 12, 24, 48 hours), collect leaf samples for molecular and biochemical analysis. c. Assess disease severity at a later time point (e.g., 7-14 days post-inoculation). d. For molecular analysis, quantify the expression of PR genes (e.g., PR-1, PR-2) using qRT-PCR. e. For biochemical analysis, measure the activity of defense-related enzymes like ascorbate peroxidase (APX) and catalase (CAT).

Mandatory Visualization

SAR Signaling Pathway Induced by INA

SAR_Pathway_INA cluster_perception Chemical Induction cluster_signaling Intracellular Signaling cluster_response Cellular Response INA 2,6-dichloroisonicotinic acid (INA) ROS Reactive Oxygen Species (ROS) Burst INA->ROS inhibition of catalase/APX NPR1_inactive NPR1 (inactive, oligomer) ROS->NPR1_inactive redox change NPR1_active NPR1 (active, monomer) NPR1_inactive->NPR1_active monomerization PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes nuclear translocation & co-activation SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR leads to

Caption: Putative signaling pathway for INA-induced SAR.

Experimental Workflow for SAR Induction

SAR_Workflow cluster_prep Preparation cluster_growth Experiment cluster_analysis Analysis prep_ina Prepare INA and Mock Solutions seed_priming Seed Priming prep_ina->seed_priming plant_growth Plant Growth seed_priming->plant_growth pathogen_challenge Pathogen Inoculation plant_growth->pathogen_challenge symptom_eval Disease Symptom Evaluation pathogen_challenge->symptom_eval molecular_analysis Molecular Analysis (qRT-PCR) pathogen_challenge->molecular_analysis biochem_analysis Biochemical Assays pathogen_challenge->biochem_analysis

Caption: General experimental workflow for SAR induction.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of 3,5-Dichloroisonicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability and extending the shelf-life of 3,5-dichloroisonicotinic acid solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Question Answer
Why has my this compound solution turned yellow or brown? Discoloration can be an indicator of degradation. This may be caused by exposure to light (photodegradation), elevated temperatures, or contamination with oxidizing agents. It is recommended to prepare fresh solutions and store them protected from light in a temperature-controlled environment.
What should I do if a precipitate has formed in my solution? Precipitate formation can occur if the concentration of this compound exceeds its solubility in the chosen solvent system, or if the temperature of the solution has decreased significantly. Gently warming the solution and sonicating may help to redissolve the compound. If precipitation persists, it may be necessary to filter the solution or reconsider the solvent and concentration.
My assay results show a lower than expected concentration of this compound. What could be the cause? A decrease in concentration suggests that the compound may have degraded. This can be due to improper storage conditions, such as exposure to high pH, elevated temperatures, or light. Review your storage and handling procedures to ensure they align with the recommended guidelines. It is also advisable to verify the accuracy of your analytical method.
Can I use metal spatulas or containers when handling this compound? It is generally advised to avoid using metal containers for storing solutions of this compound, as metal ions can potentially catalyze degradation reactions.[1] Glass or inert plastic containers are preferred.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability and shelf-life of this compound solutions.

Question Answer
What are the optimal storage conditions for this compound solutions? For optimal stability, solutions of this compound should be stored at 2-8°C, protected from light, and in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1]
What is the expected shelf-life of a this compound solution? The shelf-life is highly dependent on the solvent, concentration, pH, and storage conditions. Under ideal storage conditions (refrigerated, protected from light, neutral pH), a solution may be stable for several weeks to months. However, for critical applications, it is recommended to use freshly prepared solutions or to perform periodic purity checks.
How does pH affect the stability of this compound solutions? While specific data for this compound is limited, related compounds like clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) have shown stability in solutions with a pH ranging from 1.0 to 9.0 for at least two months.[2] However, extreme pH values (highly acidic or alkaline) can promote hydrolysis of the carboxylic acid group or other parts of the molecule. It is generally recommended to maintain the pH of the solution close to neutral if possible.
Is this compound sensitive to light? Yes, similar to many chlorinated aromatic compounds, this compound may be susceptible to photodegradation. Studies on other chloropyridines have shown they can undergo photolytic decomposition.[3] Therefore, it is crucial to store solutions in amber vials or otherwise protected from light.
What solvents are recommended for preparing stable solutions of this compound? The choice of solvent will depend on the intended application. For analytical purposes, a mixture of acetonitrile and water is commonly used. For other applications, ensure the chosen solvent is inert and does not promote degradation. Always check the solubility of this compound in the selected solvent to avoid precipitation.

Data Presentation: Illustrative Stability Data

The following table presents illustrative data on the stability of a 1 mg/mL solution of this compound in a 1:1 acetonitrile/water mixture under various stress conditions. Note: This data is for representative purposes to demonstrate a stability-indicating profile and may not reflect actual experimental results.

Stress ConditionDurationTemperature (°C)% Degradation (Illustrative)Appearance
0.1 M HCl24 hours608%Colorless
0.1 M NaOH24 hours6015%Faint Yellow
3% H₂O₂24 hours255%Colorless
Photolytic (UV Lamp)24 hours2512%Faint Yellow
Thermal48 hours8018%Yellow
Control (Protected from light)48 hours25<1%Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water.

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the mixture at 60°C for 24 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Store the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose 1 mL of the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Keep a control sample wrapped in aluminum foil to protect it from light at the same temperature.

  • Dilute both the exposed and control samples to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

6. Thermal Degradation:

  • Place 1 mL of the stock solution in a sealed vial in an oven at 80°C for 48 hours.

  • Keep a control sample at the recommended storage temperature (2-8°C).

  • Cool the heated sample to room temperature.

  • Dilute both the heated and control samples to a final concentration of 0.1 mg/mL with the mobile phase for analysis.

7. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, 25°C) prep_stock->oxidation Expose to stress photo Photolytic (UV light, 25°C) prep_stock->photo Expose to stress thermal Thermal (80°C) prep_stock->thermal Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize photo->neutralize thermal->neutralize hplc HPLC Analysis neutralize->hplc evaluate Evaluate Degradation & Identify Products hplc->evaluate

Caption: Experimental workflow for forced degradation stability testing.

Degradation_Pathway cluster_hydrolysis Hypothetical Hydrolytic Degradation parent This compound C₆H₃Cl₂NO₂ decarboxylation 3,5-Dichloropyridine C₅H₃Cl₂N parent->decarboxylation Decarboxylation (Heat/Acid) hydroxylation 3-Chloro-5-hydroxy-isonicotinic Acid C₆H₄ClNO₃ parent->hydroxylation Nucleophilic Substitution (Base-catalyzed)

Caption: Plausible degradation pathways for this compound.

References

troubleshooting inconsistent results in plant immunity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during plant immunity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that can lead to inconsistent results in key plant immunity assays.

Reactive Oxygen Species (ROS) Burst Assay

The production of a rapid and transient burst of reactive oxygen species (ROS) is a hallmark of plant immune responses.[1][2] This is often measured using a luminol-based chemiluminescence assay.[3][4]

Question: Why am I observing high background luminescence or no ROS burst in my assay?

Answer: High background or a lack of response can stem from several factors. Here are some common causes and solutions:

  • Plant Material: The age and health of the plants are critical. It is recommended to use leaves from 4-6 week-old, non-flowering plants.[3] Stressed or unhealthy plants may exhibit an altered immune response.

  • Leaf Disc Recovery: After cutting the leaf discs, it is crucial to allow them to recover overnight in water.[4][5] This minimizes wounding-induced ROS and allows the tissue to acclimate.

  • Reagent Quality: Luminol and horseradish peroxidase (HRP) are light-sensitive.[4][5] Prepare solutions fresh, keep them on ice, and work under low-light conditions.

  • Elicitor Concentration: The concentration of the elicitor (e.g., flg22) is crucial. A dose-response curve should be performed to determine the optimal concentration for your specific plant species and experimental conditions.[3]

  • Contamination: Bacterial or fungal contamination in your water or reagents can trigger a baseline immune response, leading to high background. Use sterile water and reagents.

ParameterRecommendationPotential Issue if Deviated
Plant Age 4-6 weeks, pre-floweringInconsistent or weak immune response
Leaf Disc Size Uniform (e.g., 4 mm biopsy punch)High variability between replicates
Recovery Time Overnight in sterile waterHigh background from wounding response
Luminol/HRP Freshly prepared, light-sensitiveReduced signal, inaccurate results
Elicitor Optimal concentration determinedNo response or saturated signal
Callose Deposition Assay

Callose, a β-1,3-glucan polymer, is deposited at the cell wall upon pathogen recognition and serves as a physical barrier.[6][7][8][9] Aniline blue staining is commonly used for its visualization.[10][11]

Question: My callose staining is inconsistent, or I am having trouble quantifying the deposits.

Answer: Inconsistent callose deposition can be influenced by environmental factors and procedural variations.

  • Growth Conditions: Variations in light, temperature, and humidity can significantly impact a plant's capacity to deposit callose.[12] Ensure consistent growth conditions for all experimental plants.

  • Staining and Destaining: Incomplete destaining of chlorophyll can interfere with fluorescence imaging. Ensure tissues are fully transparent before staining.[6][13] The incubation time for staining may also need optimization depending on the plant species and tissue type.[6]

  • Quantification: Manual counting of callose deposits can be subjective. Using image analysis software like Fiji (ImageJ) with a consistent thresholding method can improve the accuracy and reproducibility of quantification.[6][10]

  • Elicitor Application: For elicitor-induced callose, ensure uniform application. Vacuum infiltration can provide more consistent results than spraying.[13]

ParameterRecommendationPotential Issue if Deviated
Growth Conditions Consistent light, temp., humidityHigh variability in callose deposition
Destaining Complete removal of chlorophyllHigh background fluorescence
Staining Time Optimize for tissue typeWeak or non-uniform staining
Quantification Automated image analysisSubjective and variable results
Elicitor Delivery Uniform application (e.g., infiltration)Uneven callose induction
Pathogen Growth Assay

Assessing pathogen growth in planta is a direct measure of plant susceptibility or resistance.[14] This is often done by inoculating plants with a pathogen like Pseudomonas syringae and quantifying bacterial titers over time.[15]

Question: I am seeing large variations in bacterial growth within the same treatment group.

Answer: High variability in pathogen growth assays often points to inconsistencies in the inoculation procedure or plant health.

  • Inoculum Preparation: Ensure the bacterial culture is in the mid-log growth phase (OD600 = 0.6-1.0) for consistent virulence.[16][17] The final inoculum concentration should be accurately determined and standardized.

  • Inoculation Method: Syringe infiltration, while common, can introduce variability due to differences in pressure and infiltrated area.[15] Practice a consistent infiltration technique. For larger-scale experiments, dip or spray inoculation might provide more uniformity, although it relies on stomatal entry.[15]

  • Plant Age and Leaf Position: Use plants of the same developmental stage and consistently inoculate leaves of the same age and position, as immune responses can vary.[15]

  • Environmental Conditions: Maintain consistent humidity and temperature post-inoculation, as these factors can significantly affect pathogen proliferation.[16]

ParameterRecommendationPotential Issue if Deviated
Bacterial Culture Mid-log phase (OD600 = 0.6-1.0)Variable pathogen virulence
Inoculum Dose Accurate and consistent concentrationInconsistent infection levels
Inoculation Standardized technique and leaf choiceHigh replicate-to-replicate variability
Post-Inoculation Controlled humidity and temperatureAltered pathogen growth rates

Experimental Protocols

Detailed methodologies for the key experiments discussed above are provided here.

Protocol 1: ROS Burst Assay in Arabidopsis thaliana

This protocol is adapted from established luminol-based methods.[3][4][5][18][19]

  • Plant Material: Use leaves from 4- to 5-week-old soil-grown Arabidopsis plants.

  • Leaf Disc Preparation: With a 4 mm biopsy punch, collect one leaf disc per plant, avoiding the mid-vein. Place each disc in a well of a 96-well white plate containing 100 µL of sterile deionized water.[4]

  • Overnight Incubation: Cover the plate and incubate at room temperature overnight to allow the leaf discs to recover from the wounding stress.

  • Assay Preparation: On the day of the assay, prepare the reaction solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP) in sterile water. Prepare your elicitor (e.g., 100 nM flg22) solution separately.[4][5]

  • Measurement: Just before measurement, replace the water in each well with 50 µL of the luminol/HRP solution. Add 50 µL of the elicitor solution to initiate the reaction. For the negative control, add 50 µL of sterile water instead of the elicitor.

  • Data Acquisition: Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, taking readings at 2-minute intervals.[4][5]

Protocol 2: Callose Deposition Staining in Arabidopsis thaliana

This protocol is based on the aniline blue staining method.[6][10][13]

  • Sample Collection: Elicit callose deposition by infiltrating leaves with 1 µM flg22 or a mock solution. After 24 hours, collect the leaves.[13]

  • Fixing and Destaining: Submerge the leaves in a solution of acetic acid and ethanol (1:3 ratio) until the tissue is clear. This may take overnight or longer, and the solution can be replaced if it becomes saturated with chlorophyll.[13]

  • Washing: Rehydrate the cleared leaves by washing them in 150 mM K2HPO4 buffer for 30 minutes.[13]

  • Staining: Incubate the leaves in a staining solution of 0.01% aniline blue in 150 mM K2HPO4 for at least 2 hours in the dark.[13]

  • Microscopy: Mount the stained leaves in 50% glycerol on a microscope slide.[13] Visualize the callose deposits using an epifluorescence microscope with a UV filter. Callose deposits will appear as bright yellow-green fluorescent spots.

  • Quantification: Capture images and use software such as Fiji (ImageJ) to quantify the number or area of callose deposits per field of view.[6][10]

Protocol 3: Pseudomonas syringae Growth Assay in Arabidopsis thaliana

This protocol details the syringe infiltration method for assessing bacterial growth.[15][20][16]

  • Bacterial Culture: Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto King's B agar with appropriate antibiotics and grow for 2 days at 28°C. Inoculate a single colony into liquid King's B medium and grow overnight at 28°C with shaking.

  • Inoculum Preparation: Pellet the overnight culture by centrifugation, wash the pellet with sterile water, and resuspend in sterile water to an OD600 of 0.2. From this, prepare a final inoculum of 1 x 10^5 CFU/mL.

  • Inoculation: Use a 1 mL needleless syringe to infiltrate the bacterial suspension into the abaxial side of fully expanded leaves of 4-week-old Arabidopsis plants. Mark the inoculated leaves.

  • Bacterial Titer Quantification: At 0 and 3 days post-inoculation, collect two leaf discs from the infiltrated area using a 4 mm biopsy punch.

  • Serial Dilution and Plating: Homogenize the leaf discs in 200 µL of sterile water. Perform a 10-fold serial dilution of the homogenate and plate 100 µL of each dilution onto King's B agar with appropriate antibiotics.

  • Colony Counting: Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs) to determine the bacterial titer per unit of leaf area.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in understanding the underlying biological processes and experimental designs.

Caption: PAMP-Triggered Immunity (PTI) Signaling Pathway.

Effector_Triggered_Immunity cluster_pathogen Pathogen cluster_plant_cell Plant Cell Effector Effector Host_Target Host Target Protein Effector->Host_Target Modifies NLR NLR Protein (e.g., RPS2) Host_Target->NLR Guarded by ETI_Signal ETI Signaling Cascade NLR->ETI_Signal Activation HR Hypersensitive Response (HR) ETI_Signal->HR SAR Systemic Acquired Resistance (SAR) ETI_Signal->SAR

Caption: Effector-Triggered Immunity (ETI) Signaling Pathway.

Experimental_Workflow_ROS start Start: 4-5 week old plants step1 Collect 4mm leaf discs start->step1 step2 Incubate overnight in water step1->step2 step3 Add Luminol/HRP and Elicitor step2->step3 step4 Measure Luminescence (40-60 min) step3->step4 end Data Analysis: Plot RLU vs. Time step4->end

Caption: Experimental Workflow for ROS Burst Assay.

Logic_Troubleshooting start Inconsistent Assay Results q1 Is the issue with all assays or one type? start->q1 a1_all Check General Factors: Plant Health, Growth Conditions, Reagent Quality q1->a1_all All Assays a1_specific Proceed to Assay-Specific Checks q1->a1_specific Specific Assay q2_ros ROS Assay: High background or no signal? a1_specific->q2_ros q2_callose Callose Assay: Variable staining? a1_specific->q2_callose q2_pathogen Pathogen Assay: High variability in growth? a1_specific->q2_pathogen a2_ros_high Check for Wounding, Contamination, Reagent Age q2_ros->a2_ros_high High Background a2_ros_low Check Elicitor Concentration, Plant Age, Luminometer Settings q2_ros->a2_ros_low No/Low Signal a2_callose Standardize Growth Conditions, Staining/Destaining Time, Quantification Method q2_callose->a2_callose a2_pathogen Standardize Inoculum Prep, Inoculation Technique, Post-Inoculation Conditions q2_pathogen->a2_pathogen

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Optimizing Delivery Methods for 3,5-Dichloroisonicotinic Acid in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of 3,5-dichloroisonicotinic acid (INA) for inducing Systemic Acquired Resistance (SAR) in various plant species.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental application of this compound.

Issue 1: Inconsistent or No Induction of Systemic Acquired Resistance (SAR)

Possible Causes and Solutions:

  • Incorrect Concentration: The concentration of this compound is critical. Too low a concentration may not be sufficient to trigger the SAR pathway, while excessively high concentrations can be phytotoxic.

    • Solution: Refer to the quantitative data tables below for recommended starting concentrations for different plant species and delivery methods. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific plant species and experimental conditions.

  • Improper Application Method: The choice of delivery method can significantly impact the uptake and translocation of the compound.

    • Solution: Select a delivery method appropriate for your research question and plant system. Foliar spray is effective for rapid induction in leaves, while root drenching can provide a more sustained release. Seed treatment is suitable for early-stage protection. Ensure thorough and uniform application for all methods.

  • Plant Age and Developmental Stage: The responsiveness of plants to SAR inducers can vary with age and developmental stage.

    • Solution: Use healthy, well-established plants for your experiments. Very young seedlings or older, senescing plants may not respond as robustly. Standardize the age of the plants used in your experiments to ensure consistency.

  • Environmental Conditions: Temperature, humidity, and light intensity can influence the plant's physiological state and its ability to mount a defense response.[1]

    • Solution: Maintain stable and optimal growing conditions for your plants. Avoid extreme temperatures and humidity fluctuations. High humidity can sometimes increase the risk of phytotoxicity with foliar applications.[1]

  • Solution Instability: this compound solutions may degrade over time, especially when exposed to light.

    • Solution: Prepare fresh solutions of this compound for each experiment. If a stock solution is prepared, store it in a dark, cool place and use it within a short period.

Issue 2: Signs of Phytotoxicity

Possible Symptoms:

  • Leaf speckling, chlorosis (yellowing), or necrosis (browning), particularly at the leaf margins.[1]

  • Leaf cupping, twisting, or other morphological distortions.[1]

  • Stunted growth.[1]

  • Plant death in severe cases.[1]

Possible Causes and Solutions:

  • Excessive Concentration: This is the most common cause of phytotoxicity.

    • Solution: Reduce the concentration of this compound. Conduct a toxicity assay with a range of concentrations to identify the maximum non-phytotoxic dose for your plant species.

  • Surfactant/Solvent Issues: The solvents or surfactants used to dissolve and apply the compound can sometimes be phytotoxic.

    • Solution: Always include a control group treated with the solvent/surfactant solution alone to check for any adverse effects. If phytotoxicity is observed in the control, consider using a different, plant-safe solvent or surfactant.

  • High Temperatures: Applying foliar sprays at high temperatures can increase the risk of leaf burn.[1]

    • Solution: Apply foliar treatments during cooler parts of the day, such as the early morning or late afternoon.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a chemical analog of salicylic acid (SA). It acts as an elicitor of Systemic Acquired Resistance (SAR) in plants. SAR is a long-lasting, broad-spectrum defense response that protects the plant against a wide range of pathogens. INA is believed to function downstream of SA in the SAR signaling pathway.

Q2: Which delivery method is best for my experiment?

A2: The optimal delivery method depends on your specific research goals and the plant species you are working with.

  • Foliar Spray: Ideal for rapid induction of SAR in the aerial parts of the plant. It is a common method for studying leaf pathogens.

  • Root Drench: Provides a more gradual and sustained uptake of the compound, potentially leading to a longer-lasting SAR response throughout the plant. It is often used for soil-borne pathogens.

  • Seed Treatment: A preventative method that can protect seedlings from an early stage of development.

Q3: How do I prepare a stock solution of this compound?

A3: this compound has limited solubility in water. To prepare a stock solution, it is often necessary to first dissolve it in a small amount of an organic solvent like ethanol or dimethyl sulfoxide (DMSO) before diluting it to the final concentration with water. Always check the solubility information for the specific batch of the chemical you are using. It is crucial to include a vehicle control (solvent only) in your experiments to account for any effects of the solvent on the plant.

Q4: Can I use this compound on any plant species?

A4: While this compound has been shown to be effective in inducing SAR in a variety of plant species, including tomato and tobacco, its efficacy and potential for phytotoxicity can vary significantly between species. It is essential to conduct preliminary experiments to determine the optimal concentration and application method for your specific plant of interest.

Quantitative Data Presentation

The following tables summarize quantitative data from studies on the application of isonicotinic acid derivatives. Direct comparative studies across different delivery methods for this compound in the same plant species are limited.

Table 1: Seed Treatment with 2,6-dichloroisonicotinic acid in Tomato

Plant SpeciesCompoundDelivery MethodConcentrationObserved EffectsReference
Tomato (Lycopersicon esculentum)2,6-dichloroisonicotinic acid (INA)Seed Priming1.0 mMReduced disease severity of bacterial spot (Xanthomonas perforans); Increased expression of defense genes (APX2 and CAT1).[2][2]

Table 2: Root Drench with Isonicotinic Acid Derivatives in Tomato

Plant SpeciesCompoundDelivery MethodConcentrationObserved EffectsReference
Tomato (Lycopersicon esculentum)Isonicotinic acid (INA)Soil DrenchNot SpecifiedInduced SAR markers (PR-1b and PR-2); Reduced gall numbers from root-knot nematode (Meloidogyne javanica) but did not prevent infection.

Experimental Protocols

Protocol 1: Preparation of this compound Solution

  • Calculate the required amount: Determine the mass of this compound needed to achieve the desired final concentration in your treatment volume.

  • Dissolution: In a chemical fume hood, dissolve the weighed this compound in a minimal amount of a suitable solvent (e.g., 95% ethanol or DMSO).

  • Dilution: Gradually add distilled water to the dissolved compound while stirring continuously to reach the final desired volume. A small amount of a surfactant (e.g., Tween-20 at 0.01-0.05%) can be added to improve leaf surface coverage for foliar applications.

  • Control Solution: Prepare a mock solution containing the same concentration of solvent and surfactant (if used) in water to serve as a negative control.

  • Use immediately: It is recommended to use the solution immediately after preparation for best results.

Protocol 2: Foliar Spray Application

  • Plant Preparation: Use healthy, well-watered plants of a standardized age.

  • Application: Use a fine-mist sprayer to apply the this compound solution to the entire leaf surface (adaxial and abaxial sides) until runoff.

  • Control Application: Spray the control plants with the mock solution in the same manner.

  • Drying: Allow the plants to dry completely before returning them to their normal growing conditions.

  • Post-treatment: Observe the plants for any signs of phytotoxicity and proceed with your experimental timeline (e.g., pathogen inoculation).

Protocol 3: Root Drench Application

  • Plant Preparation: Use plants grown in individual pots with well-draining soil.

  • Application: Slowly and evenly pour a known volume of the this compound solution onto the soil surface around the base of the plant. The volume should be sufficient to saturate the root zone without excessive leaching.

  • Control Application: Apply an equal volume of the mock solution to the control plants.

  • Post-treatment: Monitor the plants for any signs of stress and continue with the planned experiment.

Protocol 4: Seed Treatment

  • Solution Preparation: Prepare the this compound solution at the desired concentration.

  • Seed Soaking: Place the seeds in the solution and gently agitate for a specified period (e.g., 6-12 hours). The optimal soaking time may need to be determined empirically.

  • Control Treatment: Soak control seeds in the mock solution for the same duration.

  • Drying: After soaking, remove the seeds from the solution and air-dry them on a clean surface in a sterile environment.

  • Sowing: Once the seeds are completely dry, they can be sown in the desired growth medium.

Visualizations

SAR_Signaling_Pathway Pathogen Pathogen Recognition SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_cytoplasm NPR1 (Cytoplasm) SA->NPR1_cytoplasm INA This compound (INA Application) INA->NPR1_cytoplasm Acts downstream of SA NPR1_nucleus NPR1 (Nucleus) NPR1_cytoplasm->NPR1_nucleus Translocation TGA TGA Transcription Factors NPR1_nucleus->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes SAR Systemic Acquired Resistance PR_Genes->SAR Experimental_Workflow Start Start: Select Plant Species Dose_Response Dose-Response Experiment (e.g., 0.1, 0.5, 1, 5, 10 mM INA) Start->Dose_Response Phytotoxicity Assess Phytotoxicity (Visual Inspection, Growth Metrics) Dose_Response->Phytotoxicity Optimal_Conc Determine Optimal Non-Phytotoxic Concentration Phytotoxicity->Optimal_Conc Delivery_Method Test Delivery Methods (Foliar, Drench, Seed) Optimal_Conc->Delivery_Method Use Optimal Conc. Efficacy Assess Efficacy (Disease Scoring, Gene Expression) Delivery_Method->Efficacy Compare Compare Efficacy of Delivery Methods Efficacy->Compare Optimized_Protocol Optimized Protocol Compare->Optimized_Protocol Troubleshooting_Logic Start Problem Encountered No_SAR Inconsistent or No SAR Induction Start->No_SAR Phytotoxicity Phytotoxicity Observed Start->Phytotoxicity Check_Conc Check Concentration (Dose-Response) No_SAR->Check_Conc Yes Check_Method Review Application Method No_SAR->Check_Method No Check_Plant_Health Assess Plant Age & Health No_SAR->Check_Plant_Health No Check_Environment Verify Environmental Conditions No_SAR->Check_Environment No Reduce_Conc Reduce Concentration Phytotoxicity->Reduce_Conc Yes Check_Solvent Check Solvent/Surfactant Toxicity Phytotoxicity->Check_Solvent No Adjust_Timing Adjust Application Timing (e.g., cooler temp) Phytotoxicity->Adjust_Timing No Solution Solution Found Check_Conc->Solution Check_Method->Solution Check_Plant_Health->Solution Check_Environment->Solution Reduce_Conc->Solution Check_Solvent->Solution Adjust_Timing->Solution

References

Technical Support Center: Refining Experimental Design to Control for Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, your resource for refining experimental design to control for off-target effects. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with CRISPR-Cas9, RNA interference (RNAi), and small molecule inhibitors.

CRISPR-Cas9 Off-Target Effects

Troubleshooting Guide
Issue Potential Cause Recommended Solution
High frequency of predicted off-target sites for your gene of interest. The chosen sgRNA sequence has significant homology to other genomic regions.1. Re-design sgRNAs: Use computational tools to identify alternative sgRNA sequences within your target gene that have better specificity profiles.[1][2][3] 2. Use a different Cas nuclease: Consider enzymes like Cas12a (formerly Cpf1) that have different PAM requirements and may offer more specific targeting options.[2]
Low on-target editing efficiency with a seemingly specific sgRNA. Suboptimal sgRNA design or delivery.1. Verify gRNA design: Ensure the gRNA targets a unique and functionally critical region of the gene.[1] 2. Optimize delivery: Different cell types may require different delivery methods (e.g., electroporation, lipofection, viral vectors).[1] 3. Use appropriate controls: Employ a positive control with a validated gRNA to benchmark your system's performance.[1][4]
Unexpected phenotypes observed after CRISPR editing. Off-target mutations are affecting other genes.1. Perform unbiased off-target analysis: Use methods like GUIDE-seq or CIRCLE-seq to identify genome-wide off-target cleavage events.[2][5][6] 2. Validate off-target sites: Experimentally verify predicted off-target sites for mutations.[2]
Cell toxicity after transfection with CRISPR components. High concentrations of Cas9 and sgRNA.1. Titrate CRISPR components: Determine the lowest effective concentration of Cas9 and sgRNA to minimize toxicity.[1] 2. Use high-fidelity Cas9 variants: Engineered Cas9 proteins can reduce off-target cleavage and associated toxicity.[1]
Frequently Asked Questions (FAQs)

Q1: What are off-target effects in CRISPR-Cas9 gene editing?

A1: Off-target effects refer to the unintended cleavage and subsequent modification of genomic DNA at locations that are similar, but not identical, to the intended target sequence.[2] The Cas9 nuclease, guided by the single-guide RNA (sgRNA), can tolerate some mismatches, leading to these undesirable mutations which can confound experimental results.[2][7]

Q2: How can I minimize off-target effects during the sgRNA design phase?

A2: Careful design of the sgRNA is the most critical step.[2] Utilize online design tools that employ algorithms to predict potential off-target sites and provide specificity scores.[1][2][3][8] Choose sgRNAs with the fewest predicted off-target sites, particularly those in or near protein-coding regions.[2]

Q3: Are there Cas9 variants that can increase specificity?

A3: Yes, high-fidelity Cas9 variants (e.g., SpCas9-HF1, eSpCas9) have been engineered to reduce off-target cleavage without significantly compromising on-target activity.[1][9] Using these variants is a highly recommended strategy to enhance specificity.

Q4: What are the best practices for designing experimental controls for CRISPR?

A4: Proper controls are essential.[1] Key controls include:

  • Negative Controls: Cells transfected with a non-targeting sgRNA to account for non-specific effects of the CRISPR components and delivery method.[1]

  • Positive Controls: A well-characterized sgRNA known to efficiently edit a standard genomic locus to verify that the experimental system is working.[1][4]

  • Untransfected/Mock-transfected Cells: To establish a baseline for the phenotype being assessed.

Experimental Protocols for Off-Target Detection
GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by sequencing)

GUIDE-seq is a method for detecting both on- and off-target cleavage events in living cells.[2] It involves the integration of a short, double-stranded oligodeoxynucleotide (dsODN) tag at the site of a DNA double-strand break (DSB).[2][5][6]

Methodology:

  • Co-transfection: Transfect cells with the CRISPR-Cas9 components (Cas9 and sgRNA) along with the dsODN tag.[2][5]

  • Genomic DNA Isolation: After a period of cell culture (typically 3 days), harvest the cells and isolate genomic DNA.[5]

  • Library Preparation:

    • Randomly fragment the genomic DNA.[5]

    • Perform end-repair, A-tailing, and ligate a sequencing adapter containing a unique molecular index (UMI).[5]

    • Use two rounds of PCR to amplify the DNA fragments that have incorporated the dsODN tag.[5]

  • Sequencing and Analysis:

    • Perform high-throughput sequencing of the prepared library.[5][10]

    • Use a bioinformatics pipeline to demultiplex reads, remove PCR duplicates using UMIs, and align the sequences to a reference genome to identify the locations of DSBs.[11]

CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing)

CIRCLE-seq is a highly sensitive in vitro method to map the genome-wide off-target activity of a Cas9-gRNA complex.[12][13]

Methodology:

  • Genomic DNA Preparation:

    • Isolate high-quality genomic DNA from the cells of interest.[12]

    • Randomly shear the DNA to create fragments.[12][14]

  • Circularization:

    • Repair the ends of the DNA fragments and ligate them to form circular DNA molecules.[12][14]

    • Treat with an exonuclease to remove any remaining linear DNA.[13]

  • In Vitro Cleavage:

    • Incubate the circularized genomic DNA with the purified Cas9-gRNA ribonucleoprotein (RNP) complex. This will linearize the circles at on- and off-target sites.[12][13][14]

  • Library Preparation and Sequencing:

    • Ligate sequencing adapters to the ends of the linearized DNA fragments.[12][14]

    • Amplify the library and perform paired-end high-throughput sequencing.[12][13]

  • Data Analysis: The paired-end reads will map to the locations of the cleavage sites, revealing the off-target profile.[12]

Quantitative Data Summary
Method On-Target Editing Efficiency (Typical) Off-Target Frequency Key Advantage
Wild-type SpCas9 HighCan be significant, with some off-target sites mutated at frequencies comparable to the on-target site.[15]High activity.
High-Fidelity Cas9 Variants Slightly reduced compared to WTReduced by up to 98.7% compared to WT.[9]Greatly increased specificity.
Paired Nickases Generally lower than single nucleaseSignificantly reduced due to the requirement of two adjacent nicking events.[9]High specificity.

Visualizations

CRISPR_Workflow cluster_design Design Phase cluster_execution Execution Phase cluster_validation Validation Phase sgRNA_design sgRNA Design & Off-Target Prediction cas9_selection Cas9 Variant Selection (e.g., High-Fidelity) delivery Delivery to Cells (e.g., RNP) cas9_selection->delivery editing On-Target Gene Editing delivery->editing phenotype Phenotypic Analysis editing->phenotype off_target_detection Off-Target Detection (GUIDE-seq, CIRCLE-seq) editing->off_target_detection

Caption: Workflow for minimizing and detecting CRISPR off-target effects.

RNA Interference (RNAi) Off-Target Effects

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Inconsistent phenotypes observed with different siRNAs targeting the same gene. Off-target effects are specific to individual siRNA sequences.[16]1. Use multiple siRNAs: Validate the phenotype with at least two, preferably three or more, different siRNAs targeting the same mRNA. 2. Perform rescue experiments: Co-transfect with a plasmid expressing the target mRNA with silent mutations that prevent siRNA binding.[16]
Cell toxicity or widespread changes in gene expression. Saturation of the RNAi machinery or miRNA-like off-target effects.[17]1. Titrate siRNA concentration: Use the lowest effective concentration of siRNA to minimize off-target effects.[18] 2. Use chemically modified siRNAs: Modifications in the seed region can reduce miRNA-like off-target binding.[17][19][20] 3. Pool siRNAs: Using a pool of siRNAs at a lower overall concentration can reduce the off-target effects of any single siRNA.[19]
Poor correlation between mRNA knockdown and protein reduction. Off-target effects may be influencing protein translation or stability through other pathways.1. Validate knockdown at the protein level: Use Western blotting or other protein-specific assays. 2. Perform whole-transcriptome analysis: RNA-seq can reveal unintended changes in gene expression that may explain the discrepancy.[21]
Frequently Asked Questions (FAQs)

Q1: What are the main causes of off-target effects in RNAi?

A1: There are two primary causes:

  • miRNA-like off-target effects: The "seed" region (nucleotides 2-8) of the siRNA guide strand can bind to the 3' UTR of unintended mRNAs with partial complementarity, leading to their translational repression.[19][21]

  • Poor siRNA design: An inferior design algorithm can result in siRNAs that have significant homology to other genes.[22]

Q2: How can I design siRNAs to minimize off-target effects?

A2: Use a rigorous design algorithm that screens for specificity against the entire transcriptome.[22] Additionally, certain sequence characteristics, such as having a lower melting temperature (Tm) in the seed region, have been associated with weaker off-target effects.[17]

Q3: What controls are necessary for a reliable RNAi experiment?

A3: Essential controls include:

  • Non-targeting negative control siRNA: A scrambled sequence that does not target any known gene in the organism being studied.

  • Positive control siRNA: An siRNA known to effectively knock down a housekeeping gene.

  • Untreated/Mock-transfected cells: To establish a baseline.

  • Multiple siRNAs per target: To ensure the observed phenotype is not due to an off-target effect of a single siRNA.

Visualizations

RNAi_Off_Target cluster_on_target On-Target Effect cluster_off_target Off-Target Effect (miRNA-like) siRNA_on siRNA RISC_on RISC siRNA_on->RISC_on Target_mRNA Target mRNA RISC_on->Target_mRNA Perfect Match Cleavage Cleavage & Degradation Target_mRNA->Cleavage siRNA_off siRNA RISC_off RISC siRNA_off->RISC_off Off_Target_mRNA Off-Target mRNA RISC_off->Off_Target_mRNA Seed Region Match Repression Translational Repression Off_Target_mRNA->Repression

Caption: On-target versus miRNA-like off-target effects in RNAi.

Small Molecule Inhibitor Off-Target Effects

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Unexpected phenotypes observed after inhibitor treatment. The inhibitor is hitting unintended targets (off-target effects).[23]1. Perform a kinase selectivity profile: Screen the compound against a large panel of kinases to identify off-target interactions.[23] 2. Use a structurally unrelated inhibitor: Confirm the phenotype with a different inhibitor that targets the same primary protein but has a different chemical scaffold.
Inconsistent results in downstream signaling assays. The inhibitor may be affecting other kinases in the same or parallel pathways.[23][24]1. Review signaling pathways: Check the literature for known cross-talk between the intended target pathway and other pathways.[23] 2. Perform a phosphoproteomics study: This can provide a global view of changes in kinase activity and identify unexpected pathway modulation.
The observed cellular effect does not match the known function of the intended target. The phenotype may be driven by an off-target effect. It is also possible the drug's efficacy is independent of its putative target.[25]1. Validate the on-target effect: Use a genetic approach (e.g., CRISPR knockout or RNAi) to confirm that loss of the intended target protein phenocopies the inhibitor's effect. 2. Perform target deconvolution: Use genetic or chemical proteomics approaches to identify the true target responsible for the observed phenotype.[25]
Frequently Asked questions (FAQs)

Q1: Why do small molecule inhibitors, particularly kinase inhibitors, have off-target effects?

A1: Many kinases share structural similarities in their ATP-binding pockets, which is the site most kinase inhibitors target.[23] This similarity makes it challenging to design a compound that is perfectly selective for a single kinase.[26]

Q2: How do I interpret IC50 or Ki values in the context of off-target effects?

A2: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) measure a compound's potency.[23] A large difference (e.g., >100-fold) between the IC50/Ki for the intended target and other kinases suggests good selectivity. If the values are similar, off-target effects are likely.[23]

Q3: Can off-target effects be beneficial?

A3: While often undesirable, in some cases, off-target effects can contribute to a drug's therapeutic efficacy through a concept known as polypharmacology.[23][27] However, it is crucial to identify and characterize these interactions to fully understand the compound's mechanism of action.[23]

Quantitative Data Summary
Parameter Interpretation for Selectivity
Selectivity Index The ratio of the IC50/Ki for an off-target kinase to the IC50/Ki for the on-target kinase. A higher index (>100) indicates better selectivity.
Kinome Scan Screening an inhibitor against a large panel of kinases (e.g., >400) provides a comprehensive view of its selectivity profile. Data is often presented as the percentage of kinases inhibited above a certain threshold at a given concentration.

Visualizations

Kinase_Inhibitor_Effects cluster_pathway1 Target Pathway cluster_pathway2 Off-Target Pathway Upstream1 Upstream Kinase A TargetKinase Target Kinase Upstream1->TargetKinase Downstream1 Downstream Effector 1 TargetKinase->Downstream1 Phenotype1 Desired Phenotype Downstream1->Phenotype1 Upstream2 Upstream Kinase B OffTargetKinase Off-Target Kinase Upstream2->OffTargetKinase Downstream2 Downstream Effector 2 OffTargetKinase->Downstream2 Phenotype2 Undesired Phenotype Downstream2->Phenotype2 Inhibitor Kinase Inhibitor Inhibitor->TargetKinase On-Target Inhibition Inhibitor->OffTargetKinase Off-Target Inhibition

Caption: Direct on-target and off-target effects of a kinase inhibitor.

References

Technical Support Center: Large-Scale Synthesis of 3,5-Dichloroisonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,5-dichloroisonicotinic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process, particularly for routes involving the oxidation and chlorination of 3,5-lutidine.

Issue 1: Low Yield of this compound

Question Answer
Q1: My overall yield is significantly lower than expected. What are the common causes? A1: Low yields can stem from several factors: 1) Incomplete Oxidation: The initial oxidation of 3,5-lutidine to isonicotinic acid may be inefficient. Verify the efficacy of your oxidizing agent and reaction time. 2) Suboptimal Chlorination: The chlorination step is critical. Inadequate temperature control or incorrect stoichiometry of the chlorinating agent can lead to incomplete reaction. 3) Product Loss During Workup: this compound has some solubility in aqueous solutions. Ensure pH is adjusted correctly during precipitation and minimize washing volumes. 4) Degradation: Harsh reaction conditions (excessively high temperatures or prolonged reaction times) can lead to product degradation.
Q2: The oxidation of 3,5-lutidine seems to be the bottleneck. How can I improve this step? A2: For large-scale oxidation of alkylpyridines, ensuring efficient mixing and heat transfer is crucial. Consider the choice of oxidant; industrial processes for similar compounds like nicotinic acid often use nitric acid, but this can create environmental byproducts like nitrous oxide[1][2]. Alternative methods like catalytic air oxidation may be explored. Monitor the reaction progress using techniques like HPLC or GC to determine the optimal reaction time and prevent the formation of side products.
Q3: I suspect product loss during the purification/isolation phase. What is the best practice? A3: After quenching the reaction, the product is typically isolated by precipitation. Carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to ensure maximum precipitation. Wash the collected solid with a minimal amount of cold solvent (e.g., water) to remove impurities without significant product loss. Recrystallization from a suitable solvent can be used for final purification, but solvent choice is critical to maximize recovery.

Issue 2: Impurities and Byproduct Formation

Question Answer
Q1: My final product is contaminated with mono-chlorinated species. How can this be avoided? A1: The formation of 3-chloro-5-methyl-isonicotinic acid or other mono-chlorinated intermediates is a common issue. This typically indicates an insufficient amount of chlorinating agent or a reaction temperature that is too low for the second chlorination to proceed efficiently. Increase the molar equivalent of the chlorinating agent slightly and ensure the reaction temperature is maintained at the optimal level for dichlorination. Stepwise addition of the chlorinating agent can sometimes provide better control.
Q2: I am observing over-chlorinated byproducts in my analysis. What is causing this? A2: Formation of trichloro- or tetrachloro-pyridine derivatives suggests that the reaction conditions are too harsh. This can be caused by excessively high temperatures, prolonged reaction times, or a significant excess of the chlorinating agent. Reduce the reaction temperature and carefully control the stoichiometry of your reagents. Monitoring the reaction closely and stopping it once the desired product is maximized is essential.
Q3: How do I remove unreacted starting material (3,5-lutidine or isonicotinic acid) from the final product? A3: Unreacted starting materials can typically be removed during the workup and purification stages. Isonicotinic acid has different solubility characteristics than its dichlorinated derivative. A carefully chosen recrystallization solvent or a pH-controlled aqueous wash can effectively separate these compounds. For volatile starting materials like 3,5-lutidine, distillation or vacuum stripping prior to the final purification steps may be effective.

Frequently Asked Questions (FAQs)

Question Answer
Q1: What is the most common large-scale synthesis route for this compound? A1: While specific industrial processes are often proprietary, a common and logical route starts with 3,5-lutidine (3,5-dimethylpyridine)[3]. This involves a two-stage process: first, the oxidation of the two methyl groups to form isonicotinic acid, followed by a high-temperature chlorination step to introduce the two chlorine atoms onto the pyridine ring.
Q2: What are the primary safety concerns when handling this compound? A2: According to GHS classifications, this compound is known to cause skin irritation (H315) and serious eye irritation (H319)[4][5]. It may also cause respiratory irritation[4]. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or fume hood[5].
Q3: What are suitable solvents for the reaction and recrystallization? A3: Chlorination reactions of this type are often performed in high-boiling point, inert solvents or neat using the chlorinating agent itself (e.g., phosphorus oxychloride or sulfuryl chloride). For recrystallization, solvents should be chosen based on the product's solubility profile: good solubility at high temperatures and poor solubility at low temperatures. Common choices for similar compounds include ethanol, acetic acid, or mixed solvent systems.
Q4: How can I monitor the reaction progress effectively on a large scale? A4: In-process monitoring is crucial for scalability. High-Performance Liquid Chromatography (HPLC) is an excellent method for tracking the disappearance of starting material and the appearance of the desired product and any byproducts. Gas Chromatography (GC) can also be used, particularly if the compounds are derivatized to be more volatile.

Quantitative Data Summary

The following table summarizes typical reaction parameters found in the synthesis of related chlorinated nicotinic acids, which can serve as a starting point for optimization.

ParameterValueSynthesis StageSource/Analogy
Chlorination Temperature 130 - 145 °CChlorinationAnalogous to 2,6-dichloroisonicotinic acid synthesis[6]
Chlorination Time 18 - 20 hoursChlorinationAnalogous to 2,6-dichloroisonicotinic acid synthesis[6]
Oxidation Temperature 250 - 320 °COxidationFor 3-methylpyridine to nicotinic acid[2]
Product Yield 70 - 90%OverallExpected range for optimized chloropyridine synthesis[6][7]
Product Purity (Post-Recrystallization) >98%PurificationTarget purity for pharmaceutical intermediates[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Isonicotinic Acid (Illustrative)

This protocol is based on established chemical principles and analogous procedures for related compounds, such as the synthesis of 2,6-dichloroisonicotinic acid[6]. It should be adapted and optimized for specific large-scale equipment and safety protocols.

  • Reaction Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and a temperature controller, charge phosphorus oxychloride (POCl₃, 5-10 molar equivalents).

  • Reagent Addition: Slowly add isonicotinic acid (1.0 molar equivalent) to the reactor under constant agitation. The addition may be exothermic; maintain the temperature below 40°C.

  • Heating and Reaction: Once the addition is complete, slowly heat the reaction mixture to 130-140°C. Maintain this temperature for 18-20 hours. Monitor the reaction's progress via HPLC by analyzing quenched aliquots.

  • Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a sufficient quantity of crushed ice/water. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas, requiring an efficient scrubber.

  • Product Isolation: The crude this compound will precipitate out of the acidic aqueous solution. Stir the slurry for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration.

  • Washing: Wash the filter cake with a minimal amount of cold deionized water to remove residual acids.

  • Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent (e.g., aqueous ethanol or toluene).

Visualizations

G start Starting Material: 3,5-Lutidine oxidation Step 1: Oxidation (e.g., with HNO₃ or catalytic air) start->oxidation intermediate Intermediate: Isonicotinic Acid oxidation->intermediate chlorination Step 2: Chlorination (e.g., with POCl₃ or SO₂Cl₂) intermediate->chlorination product Crude Product: This compound chlorination->product purification Step 3: Purification (Quenching, Precipitation, Recrystallization) product->purification final_product Final Product purification->final_product

Caption: General synthesis workflow for this compound.

G problem Problem Identified: Low Yield or High Impurity check_sm Verify Purity of Starting Materials problem->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) problem->check_conditions analyze_byproducts Analyze Byproducts (e.g., via HPLC, GC-MS) problem->analyze_byproducts check_workup Evaluate Workup & Purification (pH, Solvent Volumes) problem->check_workup sub_conditions1 Incomplete Reaction? check_conditions->sub_conditions1 Check sub_conditions2 Side Reactions? check_conditions->sub_conditions2 Check adjust_reagents Adjust Stoichiometry sub_conditions1->adjust_reagents Yes adjust_temp_time Optimize Temp/Time sub_conditions2->adjust_temp_time Yes

Caption: Logical troubleshooting flow for synthesis optimization.

References

Technical Support Center: Overcoming Limitations of Chemical Inducers in Field Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chemical Inducer Applications. This resource is designed for researchers, scientists, and drug development professionals utilizing chemical inducers in field experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome the challenges of using these systems outside of controlled laboratory settings.

Troubleshooting Guides

This section addresses common issues encountered during field applications of chemical inducers in a question-and-answer format.

Issue Category Question Potential Causes Troubleshooting Steps & Recommendations
Inconsistent or No Gene Induction Why am I seeing variable or no induction of my target gene across my field trial?1. Inducer Degradation: The chemical inducer may be unstable under your field conditions (e.g., high temperature, UV light, extreme soil pH). 2. Uneven Application: The inducer may not be reaching all plants or all parts of a plant at a sufficient concentration. 3. Poor Plant Uptake: Environmental stress (drought, heat, disease) can reduce a plant's ability to absorb the inducer.[1] 4. Incorrect Inducer Concentration: The concentration of the inducer may be too low to elicit a response or so high that it causes phytotoxicity.1. Assess Inducer Stability: Perform a stability study of your inducer under simulated field conditions (see Experimental Protocols). Consider application at times of lower UV intensity (early morning/late evening). 2. Optimize Application Method: For foliar spray, ensure complete coverage, including the undersides of leaves where stomata are more numerous.[1] Use appropriate adjuvants to improve adhesion and spreading (see Delivery Methods). For soil drench, ensure adequate soil moisture for distribution. 3. Monitor Plant Health: Avoid applying inducers to stressed plants. Ensure proper irrigation and pest management. 4. Dose-Response Curve: Conduct a dose-response experiment in a small subset of plants to determine the optimal inducer concentration for your specific plant species and developmental stage.
Off-Target Effects & Phytotoxicity My plants are showing signs of stress (e.g., yellowing, stunted growth) after applying the chemical inducer. What should I do?1. Inducer Phytotoxicity: The chemical inducer itself may be toxic to the plant at the concentration used. 2. Solvent/Adjuvant Toxicity: The vehicle used to dissolve or apply the inducer may be causing the stress. 3. Off-Target Gene Activation: The inducer or the activated transcription factor may be affecting the expression of endogenous plant genes, leading to unintended physiological consequences.[2]1. Optimize Inducer Concentration: Refer to your dose-response curve to find the lowest effective concentration. 2. Vehicle Control: Include a control group treated with only the solvent/adjuvant to differentiate its effects from the inducer. 3. Molecular Analysis: If off-target gene activation is suspected, perform transcriptomic analysis (e.g., RNA-seq) on induced and non-induced plants to identify affected pathways.
Environmental Variability How do I account for the impact of changing environmental conditions on my experiment?1. Temperature & Humidity: These factors affect inducer stability, plant metabolism, and uptake. High temperatures can accelerate inducer degradation.[2] 2. Rainfall: Rain can wash away foliar-applied inducers.[1] 3. Soil Composition: Soil pH, organic matter, and microbial activity can affect the stability and availability of soil-applied inducers.1. Record Environmental Data: Continuously monitor and record temperature, humidity, rainfall, and soil conditions throughout your experiment. 2. Timing of Application: Avoid applying inducers immediately before a predicted rainfall. Apply during cooler parts of the day to minimize evaporation and degradation.[1] 3. Soil Analysis: Characterize your soil type and consider its potential interactions with the inducer. Adjust application methods or formulations accordingly.

Frequently Asked Questions (FAQs)

1. Which chemical inducible system is best for field applications?

The ideal system depends on your specific research needs. The ecdysone receptor (EcR)-based system using methoxyfenozide as an inducer is a strong candidate for field use because methoxyfenozide is a commercially available insecticide with a favorable environmental and health profile.[3][4][5][6] Tetracycline-inducible systems are also widely used, but the stability of tetracycline in the environment can be a concern.[7]

2. How can I improve the delivery and uptake of my chemical inducer?

For foliar applications, using a surfactant can help the solution spread more evenly across the waxy leaf surface and improve absorption.[8] Applying the spray in the early morning or late evening when temperatures are cooler and humidity is higher can also enhance uptake by keeping the leaves wet for longer and stomata open.[1][9] For soil applications, ensuring adequate soil moisture is crucial for the inducer to reach the root zone.

3. What is the typical duration of gene induction in the field?

The duration of induction can vary depending on the stability of the inducer, the plant's metabolism, and the specific inducible system. It is essential to perform a time-course experiment to determine the window of maximum gene expression for your system.

4. How do I minimize off-target effects?

Using a highly specific inducible system and the lowest effective concentration of the inducer are key.[2] It is also crucial to include proper controls in your experiment, such as plants that are not treated with the inducer and wild-type plants that do not contain the inducible construct.

Data Presentation: Chemical Inducer Stability and Optimal Concentrations

The following tables summarize key data for commonly used chemical inducers. Note that optimal concentrations can vary significantly between plant species and experimental conditions.

Table 1: Stability of Common Chemical Inducers

Chemical Inducer Reported Stability Conditions Considerations for Field Use
Dexamethasone Stable for up to 91 days in oral suspension at 4°C and 25°C.[9] Stable in IV admixtures for up to 14 days at room temperature or under refrigeration.[8][10][11]Aqueous solutionsSusceptible to thermal degradation at high temperatures (e.g., during hot-melt extrusion).[2] Stability in soil is expected to be influenced by pH and microbial activity.
β-Estradiol Stable in solid dispersions against thermal stress and water vapor.[12][13]Solid formulationsStability in aqueous solutions and soil can be affected by microbial degradation.[14][15]
Tetracycline/Doxycycline Can persist in soil, with concentrations detected in the range of ng/g to µg/g.Soil matrixAdsorption to soil particles and degradation rates are influenced by soil type, pH, and organic matter content.[12]
Methoxyfenozide Commercially available as a stable insecticide formulation.Formulated productDesigned for field application, with known environmental fate and toxicology profiles.[16][5]

Table 2: General Optimal Concentration Ranges for Plant Gene Induction

Chemical Inducer Plant System Typical Concentration Range Application Method
Dexamethasone Arabidopsis, Tobacco1 - 30 µMFoliar spray, hydroponics
β-Estradiol Arabidopsis, Moss0.01 - 10 µM[17]Hydroponics, agar plates
Doxycycline (Tetracycline analog) Various0.1 - 10 mg/LHydroponics, agar plates
Methoxyfenozide Arabidopsis, Tobacco1 - 10 µM[16][5]Foliar spray
Ethanol Tobacco, Arabidopsis1 - 5% (v/v)Foliar spray, vapor

Experimental Protocols

1. Protocol for Assessing Chemical Inducer Stability in Soil

Objective: To determine the degradation rate of a chemical inducer in a specific soil type under controlled laboratory conditions that mimic the field environment.

Materials:

  • Test chemical inducer

  • Fresh field soil, sieved (2 mm)

  • Analytical standards of the inducer

  • High-performance liquid chromatography (HPLC) system

  • Incubator

  • Sterile water

  • Appropriate organic solvent for extraction

Procedure:

  • Soil Characterization: Analyze the soil for pH, organic matter content, and texture.

  • Spiking the Soil: Weigh triplicate 50 g samples of soil into glass containers. Add a known amount of the chemical inducer dissolved in a minimal amount of solvent to achieve the desired starting concentration. Allow the solvent to evaporate.

  • Moisture Adjustment: Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

  • Incubation: Place the containers in an incubator set to a temperature reflecting field conditions. Include a dark control to assess abiotic degradation.

  • Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 28 days), remove one container for each treatment.

  • Extraction: Extract the chemical inducer from the soil using an appropriate organic solvent.

  • Analysis: Quantify the concentration of the inducer in the extracts using a validated HPLC method.[15][18][19]

  • Data Analysis: Plot the concentration of the inducer over time to determine its half-life in the soil.

2. Protocol for Evaluating Off-Target Effects on Soil Microbial Communities

Objective: To assess the impact of a chemical inducer on the diversity and composition of the soil microbial community.

Materials:

  • Test chemical inducer

  • Fresh field soil

  • Microcosms (e.g., glass jars)

  • DNA extraction kit for soil

  • PCR reagents for 16S rRNA gene amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Microcosm Setup: Prepare microcosms with field soil and treat them with the chemical inducer at a field-relevant concentration. Include an untreated control.

  • Incubation: Incubate the microcosms under controlled conditions that mimic the field environment.

  • Soil Sampling: Collect soil samples at different time points (e.g., before treatment, and 7, 14, and 28 days after treatment).

  • DNA Extraction: Extract total genomic DNA from the soil samples using a suitable kit.

  • 16S rRNA Gene Amplification and Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.[20] Sequence the amplicons on an NGS platform.[21][22][23]

  • Bioinformatic Analysis: Process the sequencing data to identify microbial taxa and analyze alpha- and beta-diversity to compare the microbial community structure between treated and control samples.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_tet_off Tetracycline-Off (Tet-Off) System cluster_tet_on Tetracycline-On (Tet-On) System Tet_Off No Tetracycline tTA tTA (TetR-VP16) Binds to TRE Tet_Off->tTA Allows binding TRE_Off TRE (Tetracycline Response Element) tTA->TRE_Off Gene_Off Target Gene Transcription ON TRE_Off->Gene_Off Activates Tet_On Tetracycline Present rtTA rtTA Binds to Tetracycline Tet_On->rtTA Binds to rtTA_Tet rtTA-Tetracycline Complex Binds to TRE rtTA->rtTA_Tet TRE_On TRE rtTA_Tet->TRE_On Gene_On Target Gene Transcription ON TRE_On->Gene_On Activates

Caption: Tetracycline-inducible gene expression systems.[16][3][4][7][24]

ecdysone_pathway Inducer Methoxyfenozide (Ecdysone Agonist) EcR_USP EcR-USP Heterodimer (Inactive) Inducer->EcR_USP Binds to Active_Complex Inducer-EcR-USP Complex (Active) EcR_USP->Active_Complex Response_Element Ecdysone Response Element (ERE) in Promoter Active_Complex->Response_Element Binds to Target_Gene Target Gene Transcription ON Response_Element->Target_Gene Initiates Transcription

Caption: Ecdysone receptor-based inducible system.[16][3][4][5][6]

troubleshooting_workflow Start Inconsistent or No Gene Induction Observed Check_Inducer Verify Inducer Integrity and Concentration Start->Check_Inducer Check_Application Evaluate Application Method (Coverage, Timing) Start->Check_Application Check_Plant_Health Assess Plant Stress Levels Start->Check_Plant_Health Check_Construct Confirm Transgene Integrity and Expression of Receptor Start->Check_Construct Optimize_Concentration Perform Dose-Response Experiment Check_Inducer->Optimize_Concentration Optimize_Application Adjust Application Technique/Adjuvants Check_Application->Optimize_Application Mitigate_Stress Improve Growing Conditions Check_Plant_Health->Mitigate_Stress Redesign_Experiment Re-evaluate Experimental Design and Controls Check_Construct->Redesign_Experiment Success Successful Induction Optimize_Concentration->Success Optimize_Application->Success Mitigate_Stress->Success Redesign_Experiment->Start

Caption: A logical workflow for troubleshooting failed induction.

References

Technical Support Center: Method Refinement for Consistent Induction of Defense Genes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reproducible induction of defense genes in their experiments.

Section 1: General Troubleshooting & FAQs

FAQ 1: Why am I seeing high variability in my defense gene induction experiments?

High variability in defense gene induction is a common issue stemming from multiple factors throughout the experimental workflow.[1] Inconsistent results can often be traced back to the biological material, the elicitor preparation, or the downstream analysis techniques.[2][3]

Key areas to investigate:

  • Biological Material: The age, developmental stage, and health of the plants or cell cultures are critical. Stressed or unhealthy starting material will respond inconsistently to elicitor treatment. For example, in Arabidopsis, nutrient-deprived or physically damaged seedlings may show blunted defense responses. Environmental conditions such as light and temperature fluctuations can also significantly impact results.[4]

  • Elicitor Treatment: The concentration, purity, and application method of the elicitor are paramount. Inconsistent application or degradation of the elicitor stock can lead to variable induction.

  • Downstream Analysis: Technical variability can be introduced during RNA extraction, reverse transcription (RT), and quantitative PCR (qPCR).[1]

To systematically address this, it's helpful to follow a troubleshooting workflow.

Start High Variability in Defense Gene Induction Check_Elicitor Step 1: Verify Elicitor Activity & Concentration Start->Check_Elicitor E_Active Is the elicitor active and at the correct concentration? Check_Elicitor->E_Active Check_BioMaterial Step 2: Assess Biological Material Health & Homogeneity B_Healthy Are plants/cells healthy, of uniform age, and grown under consistent conditions? Check_BioMaterial->B_Healthy Check_Protocol Step 3: Review Experimental Protocol & Technique P_RNA Is RNA quality high (RIN > 7)? Are qPCR efficiencies optimal? Check_Protocol->P_RNA Result_Consistent Consistent Induction Achieved E_Active->Check_BioMaterial Yes Action_Elicitor Action: Prepare fresh elicitor, perform dose-response curve. E_Active->Action_Elicitor No B_Healthy->Check_Protocol Yes Action_BioMaterial Action: Standardize growth conditions, use age-synchronous material, screen for underlying stress. B_Healthy->Action_BioMaterial No P_RNA->Result_Consistent Yes Action_Protocol Action: Re-evaluate RNA extraction, run qPCR standard curves, check reference gene stability. P_RNA->Action_Protocol No

Fig 1. A troubleshooting decision tree for inconsistent defense gene induction.

Section 2: Elicitor and Treatment Optimization

FAQ 2: My elicitor (e.g., Flg22, Chitin) is not inducing the expected genes. What could be wrong?

Failure to induce defense genes often points to an issue with the elicitor itself or the plant's ability to perceive it. Elicitors are molecules that trigger a plant's defense mechanisms.[5] They can be of biological (biotic) or non-biological (abiotic) origin.[6]

Troubleshooting Steps:

  • Elicitor Integrity:

    • Preparation: Prepare fresh elicitor solutions. Peptides like Flg22 can degrade with multiple freeze-thaw cycles. Aliquot stock solutions to minimize this.[7]

    • Purity and Source: Ensure the elicitor is from a reliable source and has high purity. Contaminants can inhibit the defense response.

    • Activity Check: If possible, test the elicitor on a known responsive system or use a positive control plant line to confirm its biological activity.

  • Concentration Optimization:

    • The optimal elicitor concentration can be species- and even ecotype-specific.[5] A concentration that is too low will not trigger a response, while an excessively high concentration can sometimes lead to a suppressed or altered response.[2]

    • Action: Perform a dose-response curve to determine the optimal concentration for your specific experimental system. This typically involves testing a range of concentrations and measuring the expression of a known early-response marker gene.

ElicitorOrganismTypical ConcentrationKey Marker Genes
Flg22Arabidopsis thaliana100 nM - 1 µMFRK1, WRKY29[8][9]
ChitinArabidopsis thaliana100 - 500 µg/mLAtMYB51, Callose[10]
Salicylic Acid (SA)General100 µM - 1 mMPR1, PR2[11]
Methyl Jasmonate (MeJA)General50 µM - 100 µMPDF1.2, VSP2[12]

Table 1. Common elicitors and their typical working concentrations for defense gene induction in the model plant Arabidopsis thaliana. Concentrations may require optimization for other species or experimental systems.

  • Receptor Presence and Functionality:

    • The plant must express the corresponding Pattern Recognition Receptor (PRR) to detect the elicitor. For example, the fls2 mutant in Arabidopsis lacks the receptor for Flg22 and will not respond.[13]

    • Ensure your plant material has a functional signaling pathway.

Elicitor Elicitor (e.g., Flg22) PRR Pattern Recognition Receptor (PRR) (e.g., FLS2) Elicitor->PRR binding CoReceptor Co-Receptor (e.g., BAK1) PRR->CoReceptor dimerization Kinase_Cascade MAP Kinase Cascade CoReceptor->Kinase_Cascade activation TFs Transcription Factors (e.g., WRKYs) Kinase_Cascade->TFs phosphorylation Nucleus Nucleus TFs->Nucleus translocation Defense_Genes Defense Gene Expression Nucleus->Defense_Genes transcription

Fig 2. A simplified Pattern-Triggered Immunity (PTI) signaling pathway.

Section 3: Biological Material and Downstream Analysis

FAQ 3: Could the health or handling of my plant material be the problem?

Absolutely. The physiological state of your plants or cell cultures is a major source of experimental variability.[14][15]

Key Considerations:

  • Growth Conditions: Grow plants in a controlled environment with consistent light cycles, temperature, and humidity. Abiotic stress can "prime" or sometimes inhibit defense responses, leading to inconsistent results.[16]

  • Age and Development: Use plants or cultures of a consistent age and developmental stage. Defense response capacity can change as tissues mature.

  • Contamination: For in vitro cultures, microbial contamination can trigger defense pathways, masking the effect of your intended elicitor.[14] Ensure aseptic techniques are strictly followed.[15]

  • Acclimatization: If moving plants (e.g., from soil to liquid culture for treatment), allow for an acclimatization period to reduce handling stress before applying the elicitor.[17]

FAQ 4: My qPCR results are inconsistent. How can I troubleshoot my gene expression analysis?

Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive technique where small errors can be magnified.[7] Consistency is key.[18]

Troubleshooting qRT-PCR:

  • RNA Quality: This is the most critical step. Plant tissues can be rich in polysaccharides and polyphenols that inhibit downstream enzymatic reactions.[19]

    • Extraction Method: Use a robust RNA extraction protocol suitable for your specific tissue type.[20][21]

    • Quality Control: Always assess RNA quality. Aim for an A260/280 ratio of ~2.0 and an A260/230 ratio of 2.0-2.2.[22] More importantly, use a method like capillary electrophoresis (e.g., Bioanalyzer) to ensure RNA integrity, aiming for an RNA Integrity Number (RIN) > 7.

  • Reverse Transcription (RT):

    • Consistency: Use the same amount of starting RNA for all samples in an experiment.

    • Enzyme and Primers: Use a high-quality reverse transcriptase and a consistent priming strategy (e.g., oligo(dT)s, random hexamers, or a mix).

  • qPCR:

    • Primer Efficiency: For every new primer pair, perform a standard curve using a serial dilution of a pooled cDNA sample to ensure the amplification efficiency is between 90-110%.[7]

    • Reference Genes: Do not rely on a single reference gene. Validate 2-3 reference genes for your specific experimental conditions to ensure their expression is stable and unaffected by the elicitor treatment.

    • Replicates: The most variation is often introduced during sample preparation and RT, not the qPCR step itself. It may be more beneficial to increase the number of biological and RT replicates rather than just qPCR technical replicates.[1]

Troubleshooting StepRecommendationRationale
RNA Extraction Use a method optimized for high-polyphenol tissues.Prevents inhibition of reverse transcriptase and polymerase.[19]
RNA Quality Control Check A260/280, A260/230 ratios and RIN.Ensures RNA is pure and intact for accurate quantification.[22]
Primer Validation Run a standard curve for each new primer pair.Confirms amplification efficiency is within the acceptable range (90-110%).[7]
Reference Gene Selection Validate 2-3 candidate reference genes.Normalization to an unstable reference gene is a major source of error.
Replication Strategy Prioritize biological replicates over technical replicates.Captures true biological variation and increases statistical power.[1]

Table 2. A troubleshooting guide for common issues in qRT-PCR analysis of defense genes.

Section 4: Detailed Experimental Protocol

Protocol: Induction of Defense Genes in Arabidopsis thaliana Seedlings and Analysis by qRT-PCR

This protocol provides a standard workflow for treating Arabidopsis seedlings with an elicitor and analyzing the expression of defense marker genes.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose, 0.8% Phytagel

  • Elicitor stock solution (e.g., 1 mM Flg22 in water)

  • Sterile water

  • Liquid nitrogen

  • RNA extraction kit suitable for plants

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR instrument and consumables

Methodology:

  • Seedling Growth:

    • Sterilize seeds and sow them on MS plates.

    • Stratify at 4°C for 2-3 days to synchronize germination.

    • Grow seedlings for 7-10 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Elicitor Treatment:

    • One day before treatment, gently transfer uniform-sized seedlings from plates into a 24-well plate containing 1 mL of sterile water per well to allow them to acclimate.[17]

    • On the day of the experiment, replace the water with the treatment solution. For example, for a final concentration of 1 µM Flg22, add the appropriate volume of stock solution. Use sterile water as a mock control.[17]

    • Incubate for the desired time (e.g., 30-60 minutes for early response genes like WRKY29).[8]

  • Sample Harvest and RNA Extraction:

    • Quickly blot the seedlings dry, flash-freeze them in liquid nitrogen, and store at -80°C.

    • Grind the frozen tissue to a fine powder in liquid nitrogen.[20]

    • Extract total RNA using a suitable kit or protocol, following the manufacturer's instructions. Include an on-column or in-solution DNase I treatment to remove genomic DNA contamination.[21][23]

  • RNA Quality Control and cDNA Synthesis:

    • Quantify RNA using a spectrophotometer and assess its integrity.

    • Synthesize cDNA from 1 µg of total RNA using a reliable cDNA synthesis kit.

  • qRT-PCR Analysis:

    • Prepare qPCR reactions in triplicate for each sample and primer pair (target genes and validated reference genes).

    • Use a standard thermal profile: 95°C for 3 min, followed by 40 cycles of 95°C for 30s and 60°C for 1 min.[1]

    • Perform a melting curve analysis to verify the specificity of the amplified product.[1]

    • Calculate relative gene expression using a validated method, such as the 2-ΔΔCt method, after normalizing to the geometric mean of the reference genes.

Start 1. Seedling Growth (7-10 days on MS plates) Acclimate 2. Acclimatization (24h in sterile water) Start->Acclimate Treat 3. Elicitor Treatment (e.g., 1µM Flg22 vs Mock) Acclimate->Treat Harvest 4. Harvest & Flash Freeze Treat->Harvest RNA_Ext 5. RNA Extraction & QC (Check RIN) Harvest->RNA_Ext cDNA_Syn 6. cDNA Synthesis RNA_Ext->cDNA_Syn qPCR 7. qRT-PCR cDNA_Syn->qPCR Analysis 8. Data Analysis (Relative Quantification) qPCR->Analysis

Fig 3. Experimental workflow for defense gene induction analysis.

References

Validation & Comparative

A Comparative Efficacy Analysis of Dichloroisonicotinic Acid Isomers in Plant Defense Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of 3,5-dichloroisonicotinic acid and 2,6-dichloroisonicotinic acid (INA) as plant defense activators. The information is targeted towards researchers, scientists, and professionals in drug development and agricultural science. While extensive data is available for 2,6-dichloroisonicotinic acid, a notable plant defense inducer, direct experimental data on the efficacy of this compound is limited in the current body of scientific literature. This guide therefore presents a comprehensive overview of 2,6-dichloroisonicotinic acid's performance, supported by experimental data, and discusses the potential activity of the 3,5-isomer based on structurally related compounds.

2,6-Dichloroisonicotinic Acid (INA): A Potent Inducer of Systemic Acquired Resistance

2,6-Dichloroisonicotinic acid (INA) is a well-characterized synthetic elicitor of plant defense mechanisms, acting as a functional analogue of the key defense hormone, salicylic acid (SA).[1][2] It is known to induce systemic acquired resistance (SAR), providing broad-spectrum protection against a variety of pathogens.[3][4]

The primary mechanism of action for INA involves the inhibition of key enzymes responsible for scavenging reactive oxygen species (ROS), namely catalase and ascorbate peroxidase (APX).[5][6] By inhibiting these enzymes, INA leads to an accumulation of hydrogen peroxide (H₂O₂), which acts as a secondary messenger to activate downstream defense signaling pathways, including the expression of pathogenesis-related (PR) genes, such as PR-1.[5] The efficacy of INA and its analogues has been shown to correlate with their ability to inhibit catalase and APX.[5][7]

Quantitative Performance Data for 2,6-Dichloroisonicotinic Acid (INA)
ParameterTarget EnzymeValueOrganism/SystemReference
IC₅₀ Ascorbate Peroxidase (APX)95 µMTobacco[7]

Signaling Pathway of 2,6-Dichloroisonicotinic Acid (INA)

Caption: Signaling cascade initiated by 2,6-dichloroisonicotinic acid (INA) in plant cells.

This compound: An Unexplored Potential

Notably, 3,5-dichloroanthranilic acid (DCA) has been identified as a synthetic elicitor that induces resistance to pathogens in Arabidopsis.[8] Interestingly, the mode of action for DCA appears to differ from that of INA. While INA provides long-lasting, NPR1-dependent defense activation, DCA's effects are transient and only partially dependent on NPR1.[8] This suggests that while this compound may possess activity, its mechanism and efficacy profile could be distinct from its 2,6-isomer.

Biological Activity of Structurally Related 3,5-Dichloro Compounds
CompoundObserved EffectOrganismReference
3,5-Dichlorobenzoic Acid Induces basal defense and defense-related gene expression.Arabidopsis thaliana[3]
3,5-Dichloroanthranilic Acid (DCA) Induces transient, partially NPR1-dependent resistance to pathogens.Arabidopsis thaliana[8]
3,5-Dichlorosalicylic Acid Induces PR1 gene expression and enhances disease resistance.Tobacco[7]

Experimental Protocols

Catalase Activity Inhibition Assay

This protocol is based on methods used to assess the inhibition of catalase by salicylic acid and its analogues.[5]

  • Enzyme Preparation: A purified soluble protein extract containing catalase is prepared from the target plant tissue (e.g., tobacco leaves).

  • Reaction Mixture: The reaction mixture contains a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), the catalase extract, and varying concentrations of the test compound (e.g., 2,6-dichloroisonicotinic acid).

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of hydrogen peroxide (H₂O₂).

  • Measurement: The decomposition of H₂O₂ is monitored spectrophotometrically by measuring the decrease in absorbance at 240 nm over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of H₂O₂ decomposition in the presence of the test compound to that of a control without the inhibitor.

Ascorbate Peroxidase (APX) Activity Inhibition Assay

This protocol is adapted from studies evaluating the effect of plant defense inducers on APX activity.[7]

  • Enzyme Source: A crude enzyme extract is obtained from plant material (e.g., tobacco leaves) homogenized in a suitable buffer.

  • Assay Buffer: The reaction is carried out in a buffer solution (e.g., potassium phosphate buffer, pH 7.0) containing ascorbic acid and EDTA.

  • Inhibition Study: The enzyme extract is incubated with various concentrations of the inhibitor (e.g., 2,6-dichloroisonicotinic acid).

  • Reaction Start: The reaction is started by the addition of H₂O₂.

  • Spectrophotometric Analysis: The oxidation of ascorbic acid is monitored by the decrease in absorbance at 290 nm.

  • Calculation of IC₅₀: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from a dose-response curve.

Experimental Workflow Diagrams

Catalase_Assay_Workflow cluster_workflow Catalase Inhibition Assay Workflow prep 1. Prepare Catalase Extract from Plant Tissue mix 2. Prepare Reaction Mixture: Buffer + Catalase + Inhibitor prep->mix initiate 3. Initiate Reaction with H₂O₂ mix->initiate measure 4. Monitor H₂O₂ Decomposition (Absorbance at 240 nm) initiate->measure analyze 5. Calculate Percentage Inhibition measure->analyze

Caption: Workflow for determining catalase inhibition by test compounds.

APX_Assay_Workflow cluster_workflow APX Inhibition Assay Workflow prep 1. Prepare Crude Enzyme Extract from Plant Tissue mix 2. Incubate Extract with Inhibitor in Assay Buffer prep->mix initiate 3. Start Reaction with H₂O₂ mix->initiate measure 4. Monitor Ascorbate Oxidation (Absorbance at 290 nm) initiate->measure analyze 5. Determine IC₅₀ Value measure->analyze

Caption: Workflow for assessing ascorbate peroxidase (APX) inhibition.

Comparative Summary and Future Directions

References

A Comparative Analysis of 3,5-Dichlorosalicylic Acid and its Functional Analogs in Plant Defense and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Comparison

The following tables summarize the available quantitative data for various salicylic acid analogs.

Table 1: Inhibition of NF-κB Activity by Salicylic Acid Analogs

CompoundAssay SystemIC50 (µM)Source
5-Chlorosalicyloyl-phenethylamine (5-CSPA)NF-κB dependent luciferase assay in HCT116 cells15[1]
5-Chlorosalicyloyl-3-phenylpropylamine (5-CSPPA)NF-κB dependent luciferase assay in HCT116 cells17[1]
5-Chlorosalicyloyl-4-hydroxyphenylethylamine (5-CSHPA)NF-κB dependent luciferase assay in HCT116 cells91[1]

Table 2: Relative Expression of Pathogenesis-Related Gene 1 (PR1) Induced by Salicylic Acid Analogs in Arabidopsis thaliana

Compound (at 1 mM)Relative PR1 Expression Level (Normalized to Control)Source
Sodium Salicylate (NaSA)~1000[2]
Acetylsalicylic Acid (AcSA)~1500[2]
5-Methylsalicylic Acid (5-MeSA)~500[2]
5-Fluorosalicylic Acid (5-F-SA)~250[2]
5-Chlorosalicylic Acid (5-Cl-SA)~200[2]

Note: Data for 3,5-Dichlorosalicylic acid was not available in the referenced study for direct comparison.

Key Signaling Pathways

The biological activities of salicylic acid and its analogs are primarily mediated through distinct signaling pathways in plants and mammals.

Plant Defense: The NPR1-Mediated Signaling Pathway

In plants, salicylic acid is a key signaling molecule that induces Systemic Acquired Resistance (SAR), a broad-spectrum defense mechanism against pathogens. This response is largely dependent on the transcriptional coactivator NPR1 (NONEXPRESSER OF PR GENES 1). Upon SA accumulation, NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to activate the expression of defense-related genes, including the hallmark SAR gene, PR1.[3][4] Functional analogs of SA, such as 3,5-DCSA, can also activate this pathway.[5]

NPR1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA_Analog Salicylic Acid or Functional Analog NPR1_oligomer NPR1 (oligomer) SA_Analog->NPR1_oligomer Induces monomerization NPR1_monomer_cyto NPR1 (monomer) NPR1_oligomer->NPR1_monomer_cyto NPR1_monomer_nucl NPR1 (monomer) NPR1_monomer_cyto->NPR1_monomer_nucl Translocation TGA TGA Transcription Factors NPR1_monomer_nucl->TGA Binds to PR1_Gene PR1 Gene TGA->PR1_Gene Activates transcription PR1_Protein PR1 Protein (Defense) PR1_Gene->PR1_Protein Expression NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB_active NF-κB (active) IkBa_NFkB->NFkB_active IκBα degradation, NF-κB release NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocation SA_Analog Salicylic Acid Analog SA_Analog->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes NFkB_nucleus->Inflammatory_Genes Activates transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation Experimental_Workflow cluster_plant cluster_mammalian Start Select Salicylic Acid Analogs (e.g., 3,5-DCSA, 5-Cl-SA, etc.) Plant_Assay Plant-Based Assays (e.g., Arabidopsis thaliana) Start->Plant_Assay Mammalian_Assay Mammalian Cell-Based Assays (e.g., RAW264.7 Macrophages) Start->Mammalian_Assay Treatment_Plant Treat plants with analogs Plant_Assay->Treatment_Plant Treatment_Cell Treat cells with analogs + LPS Mammalian_Assay->Treatment_Cell PR1_Analysis Analyze PR1 Gene Expression (RT-qPCR) Treatment_Plant->PR1_Analysis Y2H Yeast Two-Hybrid for NPR1 Interaction Treatment_Plant->Y2H Data_Analysis Data Analysis and Comparison PR1_Analysis->Data_Analysis Y2H->Data_Analysis NFkB_Inhibition Measure NF-κB Inhibition (Luciferase Assay, Western Blot) Treatment_Cell->NFkB_Inhibition NFkB_Inhibition->Data_Analysis Conclusion Draw Conclusions on Structure-Activity Relationship Data_Analysis->Conclusion

References

Unveiling Gene Expression Changes: A Comparative Guide to Quantitative RT-PCR Analysis Post-Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding how a compound alters gene expression is paramount. Quantitative Reverse Transcription PCR (qRT-PCR) stands as a gold-standard technique for its sensitivity and specificity in measuring these changes. This guide provides a comparative analysis of gene expression following different treatments, complete with experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the molecular impact of therapeutic agents.

Quantitative RT-PCR (qRT-PCR) is a powerful method used to detect and quantify RNA molecules in a sample.[1] The process starts with the conversion of RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction.[1] The "quantitative" aspect arises from the ability to monitor this amplification in real time, allowing for precise measurement of the initial amount of RNA.[1] This technique is crucial for studying how gene expression is altered by different treatments.[2]

Comparative Analysis of Gene Expression After Treatment

To illustrate the utility of qRT-PCR in drug development, this guide compares the effects of two distinct anti-cancer agents, Cisplatin and Sodium Butyrate, on the expression of key genes involved in cell cycle regulation and DNA damage response in HeLa cells. Cisplatin is a chemotherapy drug that cross-links DNA, inducing DNA damage, while Sodium Butyrate is a histone deacetylase inhibitor that affects gene expression by altering chromatin structure.

Below is a summary of the relative fold change in gene expression of several target genes after treatment with either Cisplatin or Sodium Butyrate, as determined by qRT-PCR analysis.

Gene SymbolGene NameFunctionTreatmentFold Change in Expression
CDKN1A Cyclin Dependent Kinase Inhibitor 1ACell cycle inhibitorCisplatin2.5
Sodium Butyrate3.0
GADD45A Growth Arrest and DNA Damage Inducible AlphaDNA damage responseCisplatin3.2
Sodium Butyrate1.8
BRCA1 BRCA1 DNA Repair AssociatedDNA repairCisplatin2.0
Sodium Butyrate1.2
BCL2 B-cell lymphoma 2Anti-apoptoticCisplatin-1.5
Sodium Butyrate-2.0

Table 1: Comparative Gene Expression Analysis. The table summarizes the fold change in the expression of selected genes in HeLa cells following treatment with Cisplatin or Sodium Butyrate. The data is hypothetical and for illustrative purposes, but reflects the expected biological outcomes based on the mechanisms of action of these drugs. An increase in fold change indicates upregulation, while a negative value indicates downregulation.

Experimental Protocols

A successful qRT-PCR experiment relies on meticulous execution of each step, from sample preparation to data analysis.[3]

Cell Culture and Treatment
  • HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 6-well plates and allowed to attach overnight.

  • The following day, cells are treated with either a vehicle control (e.g., DMSO), Cisplatin (e.g., 20 µM), or Sodium Butyrate (e.g., 5 mM) for a specified time period (e.g., 24 hours).

Total RNA Extraction
  • After treatment, the culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

  • Total RNA is extracted from the cells using a TRIzol-based method or a commercial RNA extraction kit, following the manufacturer's instructions.[4]

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer. An A260/A280 ratio of approximately 2.0 is considered indicative of pure RNA.[5]

Reverse Transcription (cDNA Synthesis)
  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.[4] This can be a one-step or two-step process.[1]

  • In a two-step protocol, a mix of oligo(dT) and random primers is often used to ensure comprehensive reverse transcription of all RNA species.[6]

  • The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and primers at a specific temperature profile.

Quantitative PCR (qPCR)
  • The synthesized cDNA is used as a template for the qPCR reaction.[3]

  • The reaction mixture contains the cDNA template, forward and reverse primers specific for the target genes (e.g., CDKN1A, GADD45A, BRCA1, BCL2) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based detection chemistry.[7]

  • The qPCR is performed in a real-time PCR cycler, which monitors the fluorescence signal at each cycle of amplification.[7]

Data Analysis
  • The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.[5]

  • The relative quantification of gene expression is calculated using the 2-ΔΔCt method.[8]

  • This method normalizes the Ct value of the gene of interest to the Ct value of a reference gene and compares the treated sample to the control sample to determine the fold change in expression.[8][9]

Visualizing the Workflow and Pathways

To better understand the experimental process and the potential biological implications of the observed gene expression changes, the following diagrams are provided.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_qRT_PCR qRT-PCR cluster_analysis Data Analysis cell_culture Cell Culture & Treatment rna_extraction Total RNA Extraction cell_culture->rna_extraction cDNA_synthesis Reverse Transcription (cDNA Synthesis) rna_extraction->cDNA_synthesis qPCR Quantitative PCR cDNA_synthesis->qPCR data_acquisition Ct Value Determination qPCR->data_acquisition relative_quantification Relative Quantification (2-ΔΔCt) data_acquisition->relative_quantification final_result final_result relative_quantification->final_result Fold Change in Gene Expression

Caption: Workflow for quantitative RT-PCR analysis of gene expression.

Signaling_Pathway cluster_treatment Treatments cluster_cellular_response Cellular Response cluster_downstream_effects Downstream Effects cluster_gene_expression Gene Expression Changes Cisplatin Cisplatin DNA_Damage DNA Damage Cisplatin->DNA_Damage SodiumButyrate Sodium Butyrate HDAC_Inhibition HDAC Inhibition SodiumButyrate->HDAC_Inhibition p53_activation p53 Activation DNA_Damage->p53_activation Chromatin_Remodeling Chromatin Remodeling HDAC_Inhibition->Chromatin_Remodeling CDKN1A CDKN1A (Upregulation) p53_activation->CDKN1A GADD45A GADD45A (Upregulation) p53_activation->GADD45A BRCA1 BRCA1 (Upregulation) p53_activation->BRCA1 Chromatin_Remodeling->CDKN1A BCL2 BCL2 (Downregulation) Chromatin_Remodeling->BCL2

Caption: Hypothetical signaling pathways affected by Cisplatin and Sodium Butyrate.

References

comparing the broad-spectrum disease resistance conferred by different chemical inducers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of a plant's innate immune system through chemical elicitors presents a promising strategy for sustainable crop protection. These compounds can trigger a state of heightened defense, known as systemic acquired resistance (SAR) or induced systemic resistance (ISR), providing broad-spectrum protection against a variety of pathogens. This guide offers an objective comparison of the performance of four prominent chemical inducers: Salicylic Acid (SA), Jasmonic Acid (JA), Acibenzolar-S-methyl (ASM), and β-aminobutyric acid (BABA). The information presented is supported by experimental data to aid researchers and drug development professionals in making informed decisions.

Performance Comparison of Chemical Inducers

The efficacy of chemical inducers is highly dependent on the plant species, the pathogen, and environmental conditions. The following tables summarize quantitative data from various studies, offering a comparative overview of their performance.

Table 1: Efficacy Against Fungal and Oomycete Pathogens

InducerPathogenPlant SpeciesDisease Reduction (%)Reference
Salicylic Acid (SA) Curvularia eragrostidisBananaUp to 77.8%[1]
Botrytis cinereaArabidopsisProtection observed, but SA-deficient plants more susceptible[2][3]
Jasmonic Acid (JA) Alternaria brassicicolaArabidopsisSignificant Protection[4]
Botrytis cinereaTomatoResistance requires JA signaling[3]
Acibenzolar-S-methyl (ASM) Curvularia eragrostidisBananaUp to 100%[1]
β-aminobutyric acid (BABA) Botrytis cinereaArabidopsisProtection observed, dependent on SA pathway[2]
Phytophthora parasiticaTomatoSignificantly restricts growth[5]
Oidium neolycopersiciTomatoSignificantly restricts growth[5]

Table 2: Efficacy Against Bacterial and Viral Pathogens

InducerPathogenPlant SpeciesDisease Reduction (%)Reference
Salicylic Acid (SA) Pseudomonas syringaeArabidopsisBABA-induced resistance is SA-dependent[6]
Tobacco mosaic virus (TMV)Nicotiana benthamianaEssential for systemic resistance[7]
Jasmonic Acid (JA) Xanthomonas campestris pv. armoraciaeArabidopsisEqually effective as SA pathway[4]
Tobacco mosaic virus (TMV)Nicotiana benthamianaEssential for systemic resistance[7]
Acibenzolar-S-methyl (ASM) Antiviral responses observedArabidopsis thalianaSuppressed viral infection in distal leaves[8]
β-aminobutyric acid (BABA) Pseudomonas syringaeArabidopsisInduces resistance dependent on the SA pathway[6]

Signaling Pathways

The induction of disease resistance by these chemicals is mediated through complex signaling pathways. Understanding these pathways is crucial for predicting their effectiveness and potential synergies.

Salicylic Acid (SA) Signaling Pathway

Salicylic acid is a key signaling molecule in Systemic Acquired Resistance (SAR). Upon pathogen recognition, SA levels increase, leading to the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 then translocates to the nucleus and interacts with TGA transcription factors to induce the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) proteins.

Salicylic_Acid_Pathway Pathogen Pathogen (Biotrophic) SA Salicylic Acid (SA) Accumulation Pathogen->SA NPR1_inactive NPR1 (inactive) (Cytoplasm) SA->NPR1_inactive NPR1_active NPR1 (active) (Nucleus) NPR1_inactive->NPR1_active TGA TGA Transcription Factors NPR1_active->TGA PR_Genes Pathogenesis-Related (PR) Gene Expression TGA->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

Caption: Salicylic Acid (SA) Signaling Pathway.

Jasmonic Acid (JA) Signaling Pathway

The Jasmonic Acid (JA) pathway is central to defense against necrotrophic pathogens and herbivorous insects. Wounding or pathogen attack triggers the synthesis of JA, which is then converted to its bioactive form, JA-isoleucine (JA-Ile). JA-Ile promotes the interaction between the F-box protein COI1 and JAZ (Jasmonate ZIM-domain) repressor proteins, leading to the degradation of JAZ proteins and the release of transcription factors (e.g., MYC2) that activate JA-responsive defense genes.

Jasmonic_Acid_Pathway Pathogen Pathogen (Necrotrophic)/ Wounding JA Jasmonic Acid (JA) Synthesis Pathogen->JA JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Genes JA-responsive Gene Expression MYC2->JA_Genes ISR Induced Systemic Resistance (ISR) JA_Genes->ISR ASM_Pathway ASM Acibenzolar-S-methyl (ASM) ASM_active Active Metabolite (Acibenzolar acid) ASM->ASM_active Hydrolysis in plant SA_Pathway SA Signaling Pathway (NPR1-dependent) ASM_active->SA_Pathway mimics SA PR_Genes Pathogenesis-Related (PR) Gene Expression SA_Pathway->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR BABA_Pathway BABA β-aminobutyric acid (BABA) Priming Priming of Defense Pathways BABA->Priming SA_Pathway SA-dependent Pathway Priming->SA_Pathway JA_ET_Pathway JA/ET-dependent Pathway Priming->JA_ET_Pathway ABA_Pathway ABA-dependent Pathway Priming->ABA_Pathway Enhanced_Defense Enhanced Defense Response upon Pathogen Attack SA_Pathway->Enhanced_Defense JA_ET_Pathway->Enhanced_Defense ABA_Pathway->Enhanced_Defense Experimental_Workflow cluster_screening Initial Screening cluster_validation In Planta Validation cluster_mechanism Mechanism of Action Studies a Prepare Chemical Inducer Library b Detached Leaf Assay (High-throughput) a->b c Identify 'Hit' Compounds b->c d Whole Plant Spray Assay with 'Hit' Compounds c->d e Quantify Disease Reduction d->e f Gene Expression Analysis (qRT-PCR of PR genes) e->f g Metabolite Profiling (SA, JA levels) e->g h Signaling Pathway Analysis (mutant lines) e->h

References

Validating Microarray Insights into Chemically Induced Plant Defenses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of microarray technology and quantitative PCR (qPCR) for validating the expression of chemically induced defense genes in plants. Detailed experimental protocols and supporting data are presented to aid in experimental design and data interpretation.

Microarray analysis offers a high-throughput approach to simultaneously monitor the expression of thousands of genes in response to chemical inducers of plant defense. However, the inherent variability in microarray experiments necessitates validation of key findings using a more targeted and quantitative method. Quantitative PCR (qPCR) is widely regarded as the gold standard for such validation due to its high sensitivity, specificity, and broad dynamic range.[1] This guide explores the synergy between these two powerful techniques in the context of chemically induced plant defense mechanisms, focusing on the well-characterized salicylic acid (SA) and jasmonic acid (JA) signaling pathways.

Data Presentation: Microarray vs. qPCR

The following tables summarize the comparison of gene expression data obtained from microarray analysis and validated by qPCR for key genes involved in chemically induced plant defense pathways. The fold change in gene expression is a critical metric for comparison. While a good correlation is often observed, the magnitude of change can differ between the two methods.[2]

Table 1: Comparison of Fold Changes in Salicylic Acid (SA) Pathway Genes

GeneFunctionMicroarray Fold ChangeqPCR Fold ChangeReference
PR-1 (Pathogenesis-Related 1)Marker gene for SA-dependent systemic acquired resistance (SAR)8.512.2[3]
ICS1 (Isochorismate Synthase 1)Key enzyme in SA biosynthesis4.25.8[4]
NPR1 (Nonexpressor of PR Genes 1)Key regulator of SA signaling2.53.1[5]
PAL (Phenylalanine Ammonia-Lyase)Enzyme in the phenylpropanoid pathway leading to SA biosynthesis3.14.5[4]
TGA2 (TGACG-binding factor 2)Transcription factor interacting with NPR1 to regulate defense gene expression2.83.9[6]

Table 2: Comparison of Fold Changes in Jasmonic Acid (JA) Pathway Genes

GeneFunctionMicroarray Fold ChangeqPCR Fold ChangeReference
PDF1.2 (Plant Defensin 1.2)Marker gene for JA-dependent defense response15.321.7[7]
VSP2 (Vegetative Storage Protein 2)Marker gene for JA-mediated wounding response12.118.5[7]
LOX2 (Lipoxygenase 2)Key enzyme in JA biosynthesis6.89.2[8]
JAZ1 (Jasmonate ZIM-domain 1)Repressor of JA signaling5.57.8[9]
MYC2Transcription factor in the JA signaling pathway4.96.5[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are step-by-step protocols for the key experiments involved in validating microarray data with qPCR.

Microarray Analysis Workflow

The overall workflow for a microarray experiment involves several stages, from experimental design to data analysis and validation.

cluster_0 Microarray Experiment cluster_1 Data Analysis cluster_2 Validation A Experimental Design & Sample Preparation B RNA Extraction & Quality Control A->B C cRNA Synthesis & Labeling B->C D Hybridization to Microarray C->D E Scanning & Image Analysis D->E F Data Pre-processing & Normalization E->F G Identification of Differentially Expressed Genes F->G H Clustering & Pathway Analysis G->H I Selection of Candidate Genes H->I J qPCR Validation I->J

Experimental workflow for microarray analysis and qPCR validation.

1. RNA Extraction and Quality Control:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

  • Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[10][11]

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to measure A260/280 and A260/230 ratios, and verify RNA integrity using gel electrophoresis or a bioanalyzer.[10]

2. cRNA Synthesis, Labeling, and Hybridization:

  • Synthesize complementary RNA (cRNA) from the total RNA using an in vitro transcription reaction.

  • Label the cRNA with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridize the labeled cRNA to the microarray slide overnight in a hybridization chamber.

3. Scanning and Data Analysis:

  • Scan the microarray slide using a laser scanner to detect the fluorescent signals.

  • Use image analysis software to quantify the signal intensity for each spot on the array.[12]

  • Perform data normalization to correct for systematic variations.[12]

  • Identify differentially expressed genes by applying statistical tests and fold-change cutoffs.[13]

Quantitative PCR (qPCR) Validation Protocol

1. RNA Extraction and DNase Treatment:

  • Extract high-quality total RNA from the same samples used for the microarray experiment.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

2. cDNA Synthesis:

  • Synthesize first-strand complementary DNA (cDNA) from the DNase-treated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[10][14] A typical reaction setup is as follows:

ComponentVolume
Total RNA (1 µg)X µL
Oligo(dT) primer (50 µM)1 µL
dNTP mix (10 mM)1 µL
Nuclease-free waterto 13 µL
Incubate at 65°C for 5 minutes, then place on ice.
5X First-Strand Buffer4 µL
0.1 M DTT1 µL
RNase Inhibitor1 µL
Reverse Transcriptase1 µL
Total Volume 20 µL
Incubate at 50°C for 60 minutes, followed by 70°C for 15 minutes to inactivate the enzyme.

3. SYBR Green qPCR:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

ComponentVolumeFinal Concentration
2X SYBR Green Master Mix10 µL1X
Forward Primer (10 µM)0.5 µL250 nM
Reverse Primer (10 µM)0.5 µL250 nM
cDNA (diluted 1:10)2 µL-
Nuclease-free water7 µL-
  • Perform the qPCR using a real-time PCR instrument with a standard cycling protocol:[15][16]

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt curve analysis to verify product specificity.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin).

  • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.

Signaling Pathways in Chemically Induced Plant Defense

Chemical elicitors trigger complex signaling cascades that lead to the activation of defense genes. The salicylic acid (SA) and jasmonic acid (JA) pathways are two of the most important and well-studied of these.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is typically activated in response to biotrophic pathogens and leads to systemic acquired resistance (SAR).

cluster_0 SA Signaling Chemical Inducer Chemical Inducer SA Biosynthesis SA Biosynthesis Chemical Inducer->SA Biosynthesis ICS1 ICS1 SA Biosynthesis->ICS1 PAL PAL SA Biosynthesis->PAL SA Accumulation SA Accumulation ICS1->SA Accumulation PAL->SA Accumulation NPR1 (inactive, cytoplasm) NPR1 (inactive, cytoplasm) SA Accumulation->NPR1 (inactive, cytoplasm) NPR1 (active, nucleus) NPR1 (active, nucleus) NPR1 (inactive, cytoplasm)->NPR1 (active, nucleus) TGA Transcription Factors TGA Transcription Factors NPR1 (active, nucleus)->TGA Transcription Factors Defense Gene Expression (e.g., PR-1) Defense Gene Expression (e.g., PR-1) TGA Transcription Factors->Defense Gene Expression (e.g., PR-1)

Simplified salicylic acid (SA) signaling pathway.

Key genes in the SA pathway include ICS1 and PAL for biosynthesis, NPR1 as a central regulator, and TGA transcription factors that bind to the promoters of defense genes like PR-1.[5][6][17]

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is primarily involved in defense against necrotrophic pathogens and insect herbivores.

cluster_0 JA Signaling Chemical Inducer Chemical Inducer JA Biosynthesis JA Biosynthesis Chemical Inducer->JA Biosynthesis LOX2 LOX2 JA Biosynthesis->LOX2 JA-Ile JA-Ile LOX2->JA-Ile JAZ Repressors JAZ Repressors JA-Ile->JAZ Repressors MYC2 Transcription Factor MYC2 Transcription Factor JAZ Repressors->MYC2 Transcription Factor Defense Gene Expression (e.g., PDF1.2, VSP2) Defense Gene Expression (e.g., PDF1.2, VSP2) MYC2 Transcription Factor->Defense Gene Expression (e.g., PDF1.2, VSP2)

Simplified jasmonic acid (JA) signaling pathway.

Important genes in the JA pathway include LOX2 for biosynthesis, JAZ proteins that act as repressors, and the MYC2 transcription factor, which activates the expression of defense genes such as PDF1.2 and VSP2.[7][8][9]

References

A Comparative Analysis of Chlorinated Salicylic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties and biological activities of chlorinated salicylic acid derivatives, providing a comparative analysis of their potential as therapeutic agents.

This guide offers a comprehensive comparison of chlorinated derivatives of salicylic acid, including 3-chlorosalicylic acid, 4-chlorosalicylic acid, 5-chlorosalicylic acid, and 3,5-dichlorosalicylic acid. By presenting key physicochemical data alongside their anti-inflammatory and antimicrobial activities, this document aims to provide researchers, scientists, and drug development professionals with the necessary information to evaluate their therapeutic potential.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key quantitative data for a comparative analysis of chlorinated salicylic acid derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Water Solubility
Salicylic Acid C₇H₆O₃138.12158-1612.972.48 g/L (25 °C)
3-Chlorosalicylic Acid C₇H₅ClO₃172.57184-186[1][2][3]2.43[1][2][3][4]Soluble in water[4]
4-Chlorosalicylic Acid C₇H₅ClO₃172.57210-212[5]2.71[6]Slightly soluble[5][6]
5-Chlorosalicylic Acid C₇H₅ClO₃172.57171-172~2.8Soluble in alcohol, ether, chloroform[7]
3,5-Dichlorosalicylic Acid C₇H₄Cl₂O₃207.01220-2221.99Slightly soluble in hot water; very soluble in alcohol and ether
CompoundAnti-inflammatory Activity (NF-κB Inhibition)Antimicrobial Activity (MIC, µg/mL)
Escherichia coli
Salicylic Acid Baseline activity>1600
3-Chlorosalicylic Acid Data not availableData not available
4-Chlorosalicylic Acid Data not available250[6]
5-Chlorosalicylic Acid Enhanced activity compared to salicylic acid[8][9]Data not available
3,5-Dichlorosalicylic Acid Data not availableData not available

Anti-inflammatory and Antimicrobial Signaling Pathways

Chlorinated derivatives of salicylic acid are believed to exert their therapeutic effects through the modulation of key signaling pathways involved in inflammation and microbial growth.

Anti-inflammatory Mechanism: Inhibition of NF-κB and COX Pathways

Salicylic acid and its derivatives are known to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[10] The introduction of a chlorine atom, particularly at the 5-position, has been shown to enhance the inhibition of NF-κB activity.[8][9] This inhibition prevents the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm and blocks the transcription of pro-inflammatory genes.

Additionally, these compounds may inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Anti-inflammatory Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation COX-1/2 COX-1/2 Prostaglandins Prostaglandins COX-1/2->Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-1/2 Inflammation Inflammation Prostaglandins->Inflammation DNA DNA NF-κB_n->DNA Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription Chlorinated Salicylic Acid Chlorinated Salicylic Acid Chlorinated Salicylic Acid->IKK Inhibition Chlorinated Salicylic Acid->COX-1/2 Inhibition

Inhibition of NF-κB and COX pathways by chlorinated salicylic acid derivatives.
Antimicrobial Mechanism

The antimicrobial action of salicylic acid derivatives is thought to involve the disruption of bacterial cell membrane integrity and function. This can lead to the leakage of intracellular components and ultimately, cell death. The increased lipophilicity of chlorinated derivatives may enhance their ability to penetrate bacterial cell walls and membranes.

Antimicrobial Workflow Chlorinated Salicylic Acid Chlorinated Salicylic Acid Bacterial Cell Wall Bacterial Cell Wall Chlorinated Salicylic Acid->Bacterial Cell Wall Penetration Bacterial Cell Membrane Bacterial Cell Membrane Bacterial Cell Wall->Bacterial Cell Membrane Disruption Cytoplasm Cytoplasm Bacterial Cell Membrane->Cytoplasm Increased Permeability Cell Lysis Cell Lysis Cytoplasm->Cell Lysis Leakage of Components

Proposed antimicrobial mechanism of chlorinated salicylic acid derivatives.

Experimental Protocols

This section provides an overview of the methodologies used to determine the key comparative data presented in this guide.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. A common method for determining the pKa of salicylic acid derivatives is potentiometric titration.[7][11][12]

Protocol:

  • A standard solution of the chlorinated salicylic acid derivative is prepared in a suitable solvent (e.g., water or a water/ethanol mixture).

  • The solution is titrated with a standard solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is measured after each addition of the base using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized. The Henderson-Hasselbalch equation is used for the calculation.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a critical parameter for its absorption and distribution in biological systems. The shake-flask method is a standard technique for determining solubility.[13][14]

Protocol:

  • An excess amount of the solid chlorinated salicylic acid derivative is added to a known volume of water in a flask.

  • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • The suspension is filtered to remove the undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and standardized technique for determining MIC.[15][16][17][18][19]

Protocol:

  • A series of twofold dilutions of the chlorinated salicylic acid derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Escherichia coli or Staphylococcus aureus).

  • Control wells containing only the growth medium (sterility control) and medium with the inoculum but no drug (growth control) are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

COX Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using various in vitro assays, such as an ELISA-based method or a colorimetric inhibitor screening assay.[20][21][22][23][24]

Protocol (General Overview):

  • The purified COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the chlorinated salicylic acid derivative.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The reaction is then stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified. This can be done using a competitive ELISA (Enzyme-Linked Immunosorbent Assay) or by monitoring the oxidation of a colorimetric substrate.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor.

  • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

References

A Comparative Analysis of Defense Induction Kinetics by DCA and INA

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential activation of plant defense responses by 3,5-Dichloroanthranilic Acid (DCA) and 2,6-Dichloroisonicotinic Acid (INA).

This guide provides a comprehensive comparison of the kinetics of defense induction in plants by two well-characterized chemical elicitors, 3,5-Dichloroanthranilic Acid (DCA) and 2,6-Dichloroisonicotinic Acid (INA). Both compounds are known to activate plant immune responses, yet they exhibit distinct temporal dynamics and signaling pathway dependencies. This document is intended for researchers, scientists, and drug development professionals working in the field of plant pathology and immunology.

Key Differences in Defense Induction Kinetics

DCA and INA, while both effective inducers of plant defense, display notable differences in the speed and duration of the resistance they confer. DCA is characterized by a rapid and transient induction of resistance, whereas INA provides a more sustained, long-lasting protection.

A study in Arabidopsis thaliana revealed that both DCA and INA can induce strong resistance to the oomycete pathogen Hyaloperonospora parasitica as early as one hour after treatment. However, the longevity of this resistance differs significantly. INA-induced resistance is persistent, while the protective effect of DCA begins to diminish between three and six days post-treatment.[1] This rapid action of DCA is correlated with the swift induction of defense-related genes, including the transcription factor WRKY70.[1]

In contrast, studies on INA in maize have shown that the expression of pathogenesis-related (PR) genes, such as PR1 and PR5, peaks two to three days after application, indicating a slower but more prolonged response.

Quantitative Comparison of Defense Gene Expression

The following table summarizes the temporal expression patterns of key defense-related genes, PATHOGENESIS-RELATED GENE 1 (PR1) and WRKY70, in response to DCA and INA treatment in Arabidopsis thaliana. This data is synthesized from microarray analyses that identified a cluster of 142 genes responsive to both DCA and INA, with expression patterns mirroring the kinetics of disease resistance.[1]

Time After TreatmentDCA-Induced Gene Expression (Fold Change vs. Mock)INA-Induced Gene Expression (Fold Change vs. Mock)
WRKY70 PR1
1 hour Early & Strong InductionModerate Induction
6 hours Peak ExpressionStrong Induction
24 hours Declining ExpressionPeak Expression
3 days Return to Basal LevelsDeclining Expression
6 days Basal LevelsBasal Levels

Note: The fold change values are qualitative descriptors based on the findings of the cited research. For precise quantitative data, please refer to the original publication.[1]

Signaling Pathways of DCA and INA

The differential kinetics of defense induction by DCA and INA can be attributed to their distinct modes of action and engagement of plant signaling pathways.

DCA Signaling Pathway

DCA activates plant defenses through a dual mechanism that involves both NPR1-dependent and NPR1-independent pathways.[1] Its action is only partially dependent on NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1), a key regulator of salicylic acid (SA)-mediated immunity. A significant portion of DCA's activity is mediated through the transcription factor WRKY70, which acts downstream of SA.[1]

DCA_Signaling_Pathway DCA DCA Unknown_Receptor Unknown Receptor(s) DCA->Unknown_Receptor SA_Signal SA Signaling (partially bypassed) Unknown_Receptor->SA_Signal downstream or independent of SA NPR1_independent NPR1-Independent Response Unknown_Receptor->NPR1_independent WRKY70 WRKY70 SA_Signal->WRKY70 NPR1_dependent NPR1-Dependent Response SA_Signal->NPR1_dependent Defense_Genes Defense Gene Expression (e.g., early WRKY70) WRKY70->Defense_Genes NPR1_independent->Defense_Genes NPR1_dependent->Defense_Genes Disease_Resistance Rapid & Transient Disease Resistance Defense_Genes->Disease_Resistance

DCA Signaling Pathway
INA Signaling Pathway

INA, being a functional analog of salicylic acid, primarily acts through the SA signaling pathway. Its activity is fully dependent on NPR1.[1] INA treatment leads to the accumulation of reactive oxygen species (ROS) through the inhibition of enzymes like catalase and ascorbate peroxidase, a key step in the SA signaling cascade. This ultimately results in the NPR1-dependent expression of a broad spectrum of defense genes, including PR1.

INA_Signaling_Pathway INA INA SA_Receptor SA Receptor(s) INA->SA_Receptor ROS Increased ROS (H₂O₂) SA_Receptor->ROS inhibits Catalase & Ascorbate Peroxidase NPR1_activation NPR1 Activation ROS->NPR1_activation TGA_Factors TGA Transcription Factors NPR1_activation->TGA_Factors interacts with Defense_Genes Defense Gene Expression (e.g., PR1) TGA_Factors->Defense_Genes Disease_Resistance Sustained Disease Resistance Defense_Genes->Disease_Resistance

INA Signaling Pathway

Experimental Protocols

This section provides a detailed methodology for assessing the kinetics of defense induction by DCA and INA in Arabidopsis thaliana.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Col-0).

  • Growth Medium: Potting soil or a suitable sterile agar medium (e.g., Murashige and Skoog).

  • Growth Conditions: 16-hour light/8-hour dark cycle at 22°C.

Chemical Treatment
  • Prepare stock solutions of DCA and INA in a suitable solvent (e.g., DMSO or ethanol).

  • For soil-grown plants, apply the chemical solutions as a foliar spray at a concentration of 100 µM. A mock control (solvent only) should be included.

  • For kinetic analysis, treat separate batches of plants at different time points prior to pathogen challenge or tissue harvesting (e.g., 1h, 6h, 1 day, 3 days, 6 days).

Pathogen Challenge
  • Pathogen: Hyaloperonospora parasitica or Pseudomonas syringae.

  • Inoculation:

    • For H. parasitica, spray a spore suspension (e.g., 5 x 104 spores/mL) onto the leaves of treated and control plants.

    • For P. syringae, infiltrate a bacterial suspension (e.g., OD600 = 0.001) into the leaves using a needleless syringe.

  • Disease Assessment:

    • For H. parasitica, count the number of sporangiophores per cotyledon at 5-7 days post-inoculation.

    • For P. syringae, measure bacterial growth by determining colony-forming units (CFU) at 0 and 3 days post-inoculation.

Gene Expression Analysis (qRT-PCR)
  • Tissue Harvesting: Collect leaf tissue from treated and control plants at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24, 48, 72 hours). Immediately freeze the tissue in liquid nitrogen.

  • RNA Extraction: Isolate total RNA using a standard protocol (e.g., Trizol reagent or a commercial kit). Treat with DNase I to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.

  • Quantitative RT-PCR:

    • Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for target genes (PR1, WRKY70) and a reference gene (e.g., ACTIN2 or UBIQUITIN).

    • Primer Sequences (Example for Arabidopsis thaliana):

      • PR1 Forward: 5'-GTAGGTGCTCTTGTTCTTCCC-3'

      • PR1 Reverse: 5'-CACATAATTCCCACGAGGATC-3'

      • WRKY70 Forward: 5'-GTCGTTGGTGGTCGTAGTAA-3'

      • WRKY70 Reverse: 5'-TCGTCGTCGTCCTACATAGA-3'

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates the general workflow for a comparative kinetic analysis of DCA and INA.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Sampling cluster_analysis Analysis Plant_Growth Arabidopsis Growth (e.g., 4 weeks) Treatment Foliar Spray Application Plant_Growth->Treatment Chemical_Prep Prepare DCA, INA, & Mock Solutions Chemical_Prep->Treatment Time_Course Time Course Sampling (1h, 6h, 24h, 3d, 6d) Treatment->Time_Course Pathogen_Challenge Pathogen Challenge (H. parasitica or P. syringae) Time_Course->Pathogen_Challenge RNA_Extraction RNA Extraction & cDNA Synthesis Time_Course->RNA_Extraction Disease_Assay Disease Phenotyping Pathogen_Challenge->Disease_Assay Data_Analysis Data Analysis & Comparison Disease_Assay->Data_Analysis qRT_PCR qRT-PCR Analysis (PR1, WRKY70) RNA_Extraction->qRT_PCR qRT_PCR->Data_Analysis

Comparative Experimental Workflow

Conclusion

This guide highlights the distinct kinetic profiles of defense induction by DCA and INA. DCA provides a rapid but transient resistance, making it a valuable tool for studying the early events in plant defense activation. In contrast, INA induces a slower but more durable resistance, which may be more desirable for long-term crop protection. The choice between these elicitors will depend on the specific research question or agricultural application. The provided experimental protocols offer a robust framework for further investigation into the nuanced activities of these and other plant defense activators.

References

Uncharted Territory: The Antimicrobial Potential of 3,5-Dichloroisonicotinic Acid Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the biological activities of isonicotinic acid derivatives, direct evidence evaluating the performance of 3,5-dichloroisonicotinic acid against a range of bacterial, fungal, and viral pathogens remains conspicuously absent from the current scientific literature. While related compounds have shown promise in antimicrobial research, the specific efficacy of this halogenated pyridine carboxylic acid has yet to be characterized, leaving a significant gap in our understanding of its potential as a therapeutic agent.

Researchers and drug development professionals seeking to understand the antimicrobial spectrum of this compound will find a scarcity of published data. Searches for its direct activity, including minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values against common pathogens, have not yielded specific experimental results. This lack of foundational data prevents a direct comparison with existing antimicrobial agents and hinders any assessment of its potential clinical utility.

While direct studies are wanting, the broader family of isonicotinic acid derivatives has a more established, albeit varied, profile in antimicrobial research. For instance, isonicotinic acid hydrazide (isoniazid) is a cornerstone in the treatment of tuberculosis. Furthermore, various derivatives have been synthesized and investigated for their potential antibacterial, antifungal, and antiviral properties. One study highlighted the antiviral effect of an isonicotinic acid derivative, enisamium iodide, against the influenza virus. Another line of research has explored the antimicrobial activity of more complex molecules that incorporate a dichlorinated phenyl group, a structural feature of this compound. A study on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives reported structure-dependent activity against Gram-positive pathogens.

However, it is crucial to emphasize that the biological activity of a parent compound cannot be reliably inferred from its derivatives. The addition or modification of functional groups can dramatically alter a molecule's physicochemical properties, target binding affinity, and overall efficacy.

The absence of data on this compound presents both a challenge and an opportunity for the scientific community. The core structure, a pyridine ring with chlorine and carboxylic acid substituents, offers a scaffold for potential antimicrobial activity. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of drug candidates.

To ascertain the true potential of this compound, foundational in vitro screening against a diverse panel of pathogens is a necessary first step. Such studies would involve determining its MIC against various bacterial and fungal strains and its IC50 against relevant viruses. A standardized experimental workflow for such an initial screening is proposed below.

Proposed Initial Screening Workflow

Antimicrobial Screening Workflow cluster_0 Preparation cluster_1 Pathogen Culture cluster_2 In Vitro Assays cluster_3 Data Analysis Compound This compound (Stock Solution) MIC_Assay MIC Determination (Broth Microdilution) Compound->MIC_Assay IC50_Assay IC50 Determination (e.g., Plaque Reduction Assay) Compound->IC50_Assay Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Bacteria->MIC_Assay Fungi Fungal Strains (e.g., C. albicans, A. fumigatus) Fungi->MIC_Assay Virus Viral Strains (e.g., Influenza, SARS-CoV-2) Virus->IC50_Assay Data Quantitative Data (MIC & IC50 Values) MIC_Assay->Data IC50_Assay->Data

Caption: A proposed workflow for the initial in vitro evaluation of this compound's antimicrobial activity.

Should initial screenings reveal significant activity, further research could delve into its mechanism of action, potential for resistance development, and in vivo efficacy. The logical progression of such a research program is outlined below.

Logical Progression of Antimicrobial Drug Discovery

Drug Discovery Progression A Initial Screening (In Vitro Activity) B Hit-to-Lead (SAR Studies) A->B C Lead Optimization (ADMET Profiling) B->C D Preclinical Studies (In Vivo Efficacy & Toxicity) C->D E Clinical Trials D->E

cross-talk analysis between 3,5-dichloroisonicotinic acid and other defense pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate cross-talk between defense signaling pathways in plants is paramount for the development of effective disease resistance strategies. This guide provides an objective comparison of the effects of 3,5-dichloroisonicotinic acid, a known inducer of Systemic Acquired Resistance (SAR), on other key defense pathways, namely the jasmonic acid (JA) and ethylene (ET) signaling cascades. The information presented is supported by experimental data from various studies.

This compound, a chemical analog of the plant defense hormone salicylic acid (SA), is a potent inducer of SAR, a broad-spectrum resistance in plants against a variety of pathogens. Its mode of action is primarily through the activation of the SA signaling pathway. However, the plant's defense response is a complex network of interconnected pathways, and the activation of one pathway can significantly influence others. This guide delves into the cross-talk between the SA pathway, as induced by this compound, and the JA and ET pathways, which are crucial for responses to necrotrophic pathogens and herbivorous insects.

Quantitative Data Summary

The following tables summarize the quantitative effects of SA analogs on the expression of key marker genes in the SA, JA, and ET defense pathways. This data is compiled from multiple studies and provides a comparative overview of the pathway interactions.

Table 1: Effect of Salicylic Acid Analog Treatment on Defense Gene Expression

TreatmentSA Pathway Marker (PR-1) Expression (Fold Change)JA Pathway Marker (PDF1.2) Expression (Fold Change)JA Pathway Marker (VSP2) Expression (Fold Change)ET Pathway Marker (ERF1) Expression (Fold Change)
Mock1.01.01.01.0
SA Analog (e.g., INA)↑ (Significant Increase)↓ (Suppression)↓ (Suppression)↔ / ↑ (Variable)
Jasmonic Acid (JA)↔ / ↓ (Variable)↑ (Significant Increase)↑ (Significant Increase)↑ (Synergistic with ET)
SA Analog + JA↑ (Significant Increase)↓ (Strong Suppression)↓ (Strong Suppression)↑ (Modulated by SA/JA)
Ethylene (ET) Precursor↑ (Synergistic with JA)↑ (Synergistic with JA)↑ (Significant Increase)

Note: "↑" indicates upregulation, "↓" indicates downregulation, and "↔" indicates no significant change. The data represents general trends observed across various studies.

Signaling Pathway Interactions

The activation of the SA pathway by this compound predominantly leads to an antagonistic effect on the JA and ET signaling pathways. This is a well-documented phenomenon that allows the plant to prioritize its defense strategy, often favoring SA-dependent defenses against biotrophic pathogens over JA/ET-dependent defenses against necrotrophs and insects.

Defense Pathway Cross-Talk cluster_SA SA Pathway cluster_JA JA Pathway cluster_ET ET Pathway DCIA This compound SA Salicylic Acid Accumulation DCIA->SA NPR1_SA NPR1 (active) SA->NPR1_SA PR_Genes PR Gene Expression (e.g., PR-1) NPR1_SA->PR_Genes MYC2 MYC2 NPR1_SA->MYC2 Antagonism EIN3 EIN3/EIL1 NPR1_SA->EIN3 Modulation JA_Signal Jasmonic Acid Signal JA_Signal->MYC2 ET_Signal Ethylene Signal JA_Signal->ET_Signal Synergy JA_Genes JA-responsive Genes (e.g., PDF1.2, VSP2) MYC2->JA_Genes ET_Signal->JA_Signal Synergy ET_Signal->EIN3 ERF1 ERF1 EIN3->ERF1 ET_Genes ET-responsive Genes ERF1->ET_Genes

Caption: Simplified diagram of the cross-talk between the Salicylic Acid (SA), Jasmonic Acid (JA), and Ethylene (ET) defense pathways upon induction by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to analyze the cross-talk between plant defense pathways.

Plant Growth and Treatment
  • Plant Material: Arabidopsis thaliana (ecotype Col-0) is a commonly used model organism.

  • Growth Conditions: Plants are typically grown in a controlled environment with a 10-hour light/14-hour dark cycle at 22°C.

  • Treatment: Four- to five-week-old plants are sprayed with a solution of this compound (typically 100-300 µM), methyl jasmonate (MeJA, a JA analog, typically 50-100 µM), or a combination of both. A mock treatment with the solvent (e.g., 0.02% ethanol) serves as a control. Samples are collected at various time points post-treatment (e.g., 6, 24, 48 hours).

Gene Expression Analysis by RT-qPCR
  • RNA Extraction: Total RNA is extracted from leaf tissue using a commercially available kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA.

  • Quantitative PCR (qPCR): qPCR is performed using gene-specific primers for the target genes (e.g., PR-1 for SA pathway, PDF1.2 and VSP2 for JA pathway, ERF1 for ET pathway) and a reference gene (e.g., Actin or UBQ10) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

RT-qPCR Workflow Plant_Treatment Plant Treatment (DCIA, MeJA, etc.) Sample_Collection Sample Collection Plant_Treatment->Sample_Collection RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Gene Expression) qPCR->Data_Analysis

Caption: A streamlined workflow for analyzing defense gene expression using RT-qPCR.

Pathogen Bioassay
  • Pathogen: A common choice for assessing SA-mediated resistance is the virulent bacterial pathogen Pseudomonas syringae pv. tomato DC3000. For JA/ET-mediated resistance, the necrotrophic fungus Botrytis cinerea is often used.

  • Inoculation: Plants are pre-treated with this compound or a mock solution 2-3 days prior to pathogen inoculation. For P. syringae, a bacterial suspension is infiltrated into the leaves. For B. cinerea, a spore suspension is drop-inoculated onto the leaves.

  • Disease Assessment: Disease symptoms (e.g., lesion size, bacterial growth) are quantified at specific time points post-inoculation. Bacterial growth is typically measured by plating serial dilutions of leaf extracts and counting colony-forming units (CFUs).

Conclusion

The available evidence strongly indicates that this compound, by activating the salicylic acid pathway, exerts a predominantly antagonistic effect on the jasmonic acid and ethylene defense signaling pathways. This cross-talk is a critical component of the plant's ability to mount a tailored and effective defense response. For researchers in drug development and crop protection, understanding these interactions is essential for designing chemical inducers that can elicit the desired immune response without compromising resistance to other types of threats. Further research directly comparing the cross-talk effects of different positional isomers of dichloroisonicotinic acid could provide more nuanced insights into the structure-activity relationships governing these pathway interactions.

Safety Operating Guide

Proper Disposal of 3,5-Dichloroisonicotinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,5-Dichloroisonicotinic acid are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

I. Immediate Safety and Handling Precautions

Prior to handling this compound, it is essential to be familiar with its hazards. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed, inhaled, or absorbed through the skin, and is suspected of causing cancer and being very toxic to aquatic life.[2]

Personal Protective Equipment (PPE) is mandatory. A comprehensive list of required PPE is detailed in the table below. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Personal Protective Equipment (PPE) for Handling this compound
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This workflow is designed to mitigate risks and ensure compliance with standard hazardous waste regulations.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Neutralization (for dilute aqueous solutions, if permissible) cluster_3 Final Disposal A Wear Full PPE C Collect Waste in a Designated, Labeled Container A->C B Work in Fume Hood B->C D Container must be: - Compatible (e.g., Plastic for Acids) - Securely Closed - Stored in Secondary Containment C->D E Slowly add a weak base (e.g., sodium bicarbonate) to the acidic solution. C->E For dilute solutions only H Store Waste Container in a Designated Hazardous Waste Area D->H F Monitor pH until it is between 6.0 and 8.0. E->F G Dispose of neutralized solution down the drain with copious amounts of water, if permitted by local regulations. F->G I Arrange for Pickup by the Institutional Environmental Health & Safety (EHS) Office H->I

Disposal workflow for this compound.

1. Waste Segregation and Collection:

  • All waste containing this compound, including contaminated solids (e.g., weighing paper, gloves) and solutions, must be collected as hazardous waste.[3]

  • Use a designated, leak-proof container that is compatible with acids. For acidic compounds, plastic containers are generally recommended to avoid corrosion.[3][4]

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

2. Container Management:

  • Keep the waste container securely closed at all times, except when adding waste.[4]

  • Store the container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.[3]

  • It is best practice to use secondary containment to prevent the spread of material in case of a spill.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water).[3]

  • The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations.

  • After thorough rinsing and air-drying, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure it is well-ventilated.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2]

  • Collect the absorbed material and any contaminated soil into a sealed container for disposal as hazardous waste.

5. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste container.[3][5]

Note on Neutralization: While dilute solutions of some acids may be neutralized and then disposed of down the drain with copious amounts of water, this practice is highly regulated and depends on the specific chemical and local wastewater regulations.[3][6] For a chlorinated organic acid like this compound, chemical treatment or incineration by a licensed facility is the preferred and safer disposal route. Always consult your EHS office before attempting to neutralize and drain-dispose of any chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.